molecular formula C15H20O5 B1672779 Jalaric acid CAS No. 24205-55-8

Jalaric acid

Cat. No.: B1672779
CAS No.: 24205-55-8
M. Wt: 280.32 g/mol
InChI Key: HZVNIVFLQGTWOT-HNVNEDHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jalaric acid is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24205-55-8

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid

InChI

InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20)/t8-,10+,11+,12+,14-,15-/m1/s1

InChI Key

HZVNIVFLQGTWOT-HNVNEDHRSA-N

SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C=O)CO

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Jalaric acid; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a natural sesquiterpenoid carboxylic acid, is a key constituent of shellac, a resin secreted by the lac insect, Kerria lacca. As a bioactive molecule, this compound has garnered interest for its potential applications in various fields, including pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevant biological pathways.

Physicochemical Properties

This compound is a complex molecule with a tricyclic structure. Its physicochemical characteristics are crucial for understanding its stability, solubility, and potential interactions in biological systems.

General Properties
PropertyValueSource
Molecular Formula C₁₅H₂₀O₅--INVALID-LINK--[1]
Molecular Weight 280.32 g/mol --INVALID-LINK--[1]
Appearance Solid powder--INVALID-LINK--[2]
Solubility Soluble in DMSO--INVALID-LINK--[2]
CAS Number 24205-55-8--INVALID-LINK--[1]
Structural Information
  • IUPAC Name: (3S,3aS,4S,7R,8S,8aS)-3-formyl-4-hydroxy-8-(hydroxymethyl)-8-methyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene-6-carboxylic acid[1]

  • InChI Key: HZVNIVFLQGTWOT-HNVNEDHRSA-N[1]

  • Canonical SMILES: C[C@@]1([C@H]2CC--INVALID-LINK--C=O)CO[1]

Quantitative Physicochemical Data
PropertyPredicted ValueMethod/Source
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
pKa Not available-
LogP -0.1Computed by XLogP3[1]
Topological Polar Surface Area (TPSA) 94.8 ŲComputed by Cactvs[1]

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10-20 °C/minute for a preliminary approximate determination.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.

  • Accurate Determination: The process is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute to allow for accurate determination of the melting range.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound, which possesses a carboxylic acid functional group, can be determined by potentiometric titration.

Protocol:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system (e.g., a mixture of DMSO and water, given its solubility). A standardized solution of a strong base (e.g., NaOH) is also prepared.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. The solution is stirred continuously.

  • Titration: The strong base is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

  • pKa Determination: The equivalence point is identified as the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum of this compound is available in the SpectraBase database[3]. While specific peak assignments are not provided in the readily available data, a typical ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

Mass Spectrometry

Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for identifying and structuring this compound.

Fragmentation Pattern: In electrospray ionization (ESI) in negative mode, the fragmentation of sesquiterpenoid acids like this compound typically involves the loss of small neutral molecules[4][5]. Common fragmentation patterns include:

  • Loss of H₂O (water)

  • Loss of CO (carbon monoxide)

  • Loss of CO₂ (carbon dioxide)

  • Loss of CH₂O (formaldehyde)

These characteristic losses from the deprotonated molecule [M-H]⁻ aid in the identification and structural analysis of this compound within complex mixtures such as shellac resin[5].

Biological Context and Signaling Pathways

This compound, as a sesquiterpenoid, is biosynthetically linked to the broader class of terpenoids. In plants, the biosynthesis of many terpenoids, including sesquiterpenes, is regulated by the jasmonate signaling pathway. This pathway is a crucial component of the plant's defense response to biotic and abiotic stresses.

Jasmonate Signaling Pathway in Terpenoid Biosynthesis

The jasmonate signaling pathway is initiated by the synthesis of jasmonic acid (JA) from α-linolenic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes involved in various defense responses, including the biosynthesis of secondary metabolites like terpenoids.

The following diagram illustrates a simplified workflow of the jasmonate signaling pathway leading to the regulation of terpenoid biosynthesis genes.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid induces JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile conjugation COI1 COI1 (Receptor) JA_Ile->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Terpenoid_Genes Terpenoid Biosynthesis Genes (e.g., TPS) MYC2->Terpenoid_Genes activates transcription of Sesquiterpenes Sesquiterpenes (e.g., this compound precursors) Terpenoid_Genes->Sesquiterpenes leads to biosynthesis of

Jasmonate signaling pathway regulating terpenoid biosynthesis.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While fundamental properties such as molecular formula and weight are well-established, there is a notable absence of experimentally determined values for its melting point, boiling point, and pKa in accessible scientific literature. The provided experimental protocols offer a framework for the future determination of these crucial parameters. The spectral information and the elucidation of its connection to the jasmonate signaling pathway provide a solid foundation for further research into the biological activity and potential applications of this intriguing natural product. Further investigation is warranted to fully characterize this compound and unlock its potential in drug development and other scientific disciplines.

References

Jalaric Acid: A Technical Guide on its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jalaric acid, a sesquiterpenoid acid, is a significant constituent of lac resin, a natural secretion from the insect Kerria lacca. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on the composition of lac resin are presented, highlighting the concentration of this compound. This document also addresses the current knowledge gap regarding the specific signaling pathways and metabolic fate of this compound, identifying a promising area for future research. Detailed experimental protocols and workflow visualizations are provided to aid researchers in the extraction and study of this bioactive compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the chemical exploration of shellac, the refined product of lac resin. While a singular moment of discovery is not attributed to a specific individual, the identification of this compound was a result of the systematic efforts of chemists throughout the 19th and 20th centuries to deconstruct the complex chemical makeup of shellac.[1] Early investigations into shellac revealed it to be a complex polyester, primarily composed of a mixture of hydroxy aliphatic and sesquiterpenoid acids.[2]

Through extensive alkaline hydrolysis experiments, which cleaved the ester bonds of the resin, scientists were able to isolate and characterize its constituent acids.[3][4] this compound was identified as one of the primary water-soluble terpenic acids within this mixture.[3] Its structure was later established as a tricyclic sesquiterpene with an aldehydic functional group.[2] These foundational studies laid the groundwork for understanding the chemical architecture of shellac and the significant contribution of this compound to its properties.

Natural Sources of this compound

The exclusive natural source of this compound is lac resin, a secretion from the female lac bug, Kerria lacca.[5][6] This insect infests various host trees, primarily in India and Thailand.[5] The composition of the lac resin, and consequently the yield of this compound, can be influenced by the species of the host tree.[7]

The raw lac, known as sticklac, is a composite of the resin, insect remains, and plant debris.[6] Processing of sticklac yields seedlac, which is then further refined to produce shellac.[7] this compound is a major component of the terpenic acid fraction of lac resin.[3][4]

Quantitative Composition of Lac Resin

The following table summarizes the general composition of lac resin based on available literature. It is important to note that these values can vary depending on the source and processing of the resin.

ComponentPercentage in Lac Resin (Approximate)Notes
Total Resin 70-80%The primary component of shellac.[7]
- Aliphatic Acids~50% of resinPrimarily aleuritic acid (~35% of total acids). Insoluble in water.
- Terpenic Acids~50% of resinSoluble in water. Includes this compound, laccithis compound, shellolic acid, and epishellolic acid.
- This compound ~25% of terpenic acidsA primary terpenic acid.[2]
Wax6-7%A natural component of sticklac.[6][7]
Colorant (Laccaic Acids)4-8%Water-soluble pigments.[7]

Experimental Protocols: Isolation and Characterization of this compound

The isolation of this compound from lac resin is centered around the principle of alkaline hydrolysis to break down the polyester structure of the resin. The subsequent separation is based on the differential solubility of the resulting acid constituents.

Detailed Methodology for this compound Isolation

This protocol provides a generalized procedure for the laboratory-scale isolation of this compound from seedlac.

Materials:

  • Seedlac

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Chromatography columns and appropriate stationary and mobile phases (for further purification)

Procedure:

  • Alkaline Hydrolysis:

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide.

    • Add seedlac to the NaOH solution in a 1:5 (w/v) ratio.

    • Heat the mixture at 90-100°C with constant stirring for 4-6 hours to ensure complete saponification of the ester bonds.

    • The solution will darken as the lac resin dissolves and hydrolyzes.

  • Separation of Aliphatic and Terpenic Acids:

    • Allow the hydrolyzed solution to cool to room temperature.

    • The sodium salts of the water-insoluble aliphatic acids (primarily sodium aleuritate) will precipitate out of the solution.

    • Filter the mixture to separate the precipitated sodium aleuritate from the aqueous solution containing the sodium salts of the water-soluble terpenic acids (including sodium jalarate).

    • Wash the precipitate with a small amount of cold water and combine the washings with the filtrate.

  • Isolation of Terpenic Acids:

    • Transfer the filtrate to a separatory funnel.

    • Slowly add concentrated hydrochloric acid to the solution with stirring until the pH reaches 2-3. This will protonate the carboxylate salts, leading to the precipitation of the free terpenic acids.

    • The terpenic acids, including this compound, will precipitate as a sticky solid or a fine suspension.

  • Extraction and Concentration:

    • Extract the aqueous suspension multiple times with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the dried organic extract using a rotary evaporator to obtain a crude mixture of terpenic acids.

  • Purification of this compound:

    • The crude terpenic acid mixture can be further purified using column chromatography. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the specific composition of the mixture.

    • Fractions can be monitored by thin-layer chromatography (TLC) to isolate pure this compound.

Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid, hydroxyl, aldehyde).

Signaling Pathways and Biological Activity: A Knowledge Gap

A thorough review of the existing scientific literature reveals a significant lack of information regarding the specific signaling pathways and metabolic fate of this compound. While it is referred to as a "bioactive chemical," detailed studies on its pharmacological effects and mechanisms of action are conspicuously absent.[8] This stands in contrast to other natural compounds, such as ellagic acid, for which extensive research on biological activities and signaling pathways is available.[9][10][11]

The absence of research in this area presents a compelling opportunity for future investigation. Elucidating the biological activities of this compound and its potential interactions with cellular signaling pathways could uncover novel therapeutic applications.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Hydrolysis & Separation cluster_1 Isolation of Terpenic Acids cluster_2 Purification & Analysis start Seedlac hydrolysis Alkaline Hydrolysis (NaOH, 90-100°C) start->hydrolysis separation Filtration hydrolysis->separation filtrate Aqueous Filtrate (Sodium Salts of Terpenic Acids) separation->filtrate Water-soluble fraction precipitate Precipitate (Sodium Salts of Aliphatic Acids) separation->precipitate Water-insoluble fraction acidification Acidification (HCl to pH 2-3) filtrate->acidification extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude Crude Terpenic Acids concentration->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure analysis Characterization (HPLC, MS, NMR, FTIR) pure->analysis

Caption: Workflow for the isolation of this compound from seedlac.

Chemical Relationships of this compound

G jalaric This compound (Aldehyde) laksholic Laksholic Acid (Alcohol) jalaric->laksholic Reduction shellolic Shellolic Acid (Carboxylic Acid) jalaric->shellolic Oxidation

Caption: Chemical derivatives of this compound.

Conclusion and Future Directions

This compound is a readily available natural product with a well-established method for its isolation from lac resin. This guide provides the necessary technical information for researchers to extract and study this compound. The most significant finding of this review is the profound lack of research into the biological activities and signaling pathways of this compound. This represents a greenfield for scientific inquiry. Future research should focus on:

  • Screening for Biological Activities: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological properties of this compound.

  • Elucidating Mechanisms of Action: Investigating the molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Analyzing the this compound content in lac resin from different host plants to identify high-yield sources.

Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent or a valuable chemical precursor.

References

A Technical Guide to the Chemical Structure and Stereochemistry of Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Jalaric acid, a key constituent of lac resin.

Chemical Structure and Identification

This compound is a natural, aldehydic tricyclic sesquiterpenoid acid. It is one of the primary terpenic acids obtained from the hydrolysis of lac resin, a natural resin secreted by the insect Kerria lacca.[1][2] The structure of this compound is based on a cedrene skeleton.[1]

Two systematic IUPAC names are used for this compound, reflecting different ring system nomenclature:

  • (1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid [3][4]

  • (3S,3aS,4S,7R,8S,8aS)-3-formyl-4-hydroxy-8-(hydroxymethyl)-8-methyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulene-6-carboxylic acid [5][6]

The molecule incorporates several key functional groups: a carboxylic acid, an aldehyde, a primary hydroxyl group, and a secondary hydroxyl group, which contribute to its chemical reactivity and potential for derivatization.

2D Structure of this compound JA

Caption: 2D Chemical Structure of this compound.

Stereochemistry

This compound is a chiral molecule with a defined absolute configuration at its six stereocenters.[1][7] The specific spatial arrangement of substituents is critical for its biological activity and chemical properties. The absolute stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules, is explicitly stated in its IUPAC name.

Based on the systematic name (1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid , the configurations of the six chiral centers are:

  • C1: S

  • C2: S

  • C5: S

  • C6: S

  • C7: R

  • C10: S

This precise three-dimensional structure has been confirmed through chemical correlation and spectroscopic studies.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While specific experimental values for properties like melting point and optical rotation are not widely reported in the literature, key identifiers and calculated properties are well-documented.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀O₅[3][8][9]
Molecular Weight 280.32 g/mol [3][7][9]
Exact Mass 280.13107373 Da[3]
CAS Numbers 17342-12-0, 24205-55-8[3][4][5]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]
Optical Activity Unspecified[1]

Experimental Protocols

Isolation from Lac Resin

This compound is not found free in nature but exists as part of the complex polyester structure of lac resin (shellac).[10] It is liberated through alkaline hydrolysis (saponification). It is crucial to use mild and brief hydrolysis conditions, as prolonged exposure to strong alkali induces a Cannizzaro-type reaction, converting the aldehydic acid into other derivatives.[10][11]

Protocol for Mild Alkaline Hydrolysis:

  • Preparation: Grind seedlac or shellac into a fine powder to increase surface area.

  • Saponification: Suspend the powdered lac resin in a 1 M aqueous sodium hydroxide (NaOH) solution at room temperature. A ratio of 100 g of resin to 500 mL of NaOH solution is typically used.

  • Reaction: Stir the mixture vigorously for a short period (e.g., 2-4 hours) at a controlled temperature (e.g., 25-30°C) to effect hydrolysis without significant side reactions. Monitor the dissolution of the resin.

  • Filtration: After the reaction period, filter the mixture to remove insoluble materials, such as lac wax and other impurities.

  • Acidification: Cool the resulting filtrate in an ice bath and slowly acidify it with dilute mineral acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxylate salts of the liberated acids, causing them to precipitate.

  • Extraction: The aqueous solution containing the precipitated acids is then extracted with an appropriate organic solvent, such as ethyl acetate. The terpenic acids, including this compound, will partition into the organic phase.

  • Purification: The organic extract is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude acid mixture can be further purified using techniques like column chromatography on silica gel to isolate pure this compound.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase start Shellac / Seedlac Powder sapon Mild Saponification (aq. NaOH, room temp, brief) start->sapon filt1 Filtration sapon->filt1 Remove insolubles acid Acidification (dil. HCl to pH 2-3) filt1->acid extract Solvent Extraction (Ethyl Acetate) acid->extract purify Purification (Column Chromatography) extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation Methods

The structure of this compound is typically confirmed using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[5] The chemical shifts, coupling constants, and integrations of the various signals confirm the presence of the key functional groups (aldehyde, carboxylic acid, hydroxyls) and establish the connectivity and relative stereochemistry of the tricyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass and elemental formula of the molecule.[7] Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.[7] The fragmentation pattern of this compound is characterized by neutral losses of water (H₂O) and carbon dioxide (CO₂) from the molecular ion, which is consistent with the presence of hydroxyl and carboxylic acid groups.[7]

Chemical Relationships and Derivatives

This compound is considered a primary terpenic acid in lac resin.[10] Under prolonged or harsh alkaline hydrolysis conditions, it undergoes a disproportionation reaction (a Cannizzaro-type reaction) where one molecule is oxidized and another is reduced.[11] This reaction yields Shellolic acid (a dicarboxylic acid) and Laksholic acid (a diol), respectively.[11]

G JA This compound (Aldehydic Acid) Cond Prolonged Alkaline Hydrolysis (Cannizzaro Reaction) JA->Cond SA Shellolic Acid (Dicarboxylic Acid) LA Laksholic Acid (Diol) Cond->SA Oxidation Cond->LA Reduction

Caption: Chemical transformation of this compound under harsh alkali.

References

Jalaric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Jalaric acid, focusing on its chemical properties and its role as a primary constituent of shellac. While this compound is noted as a bioactive chemical, detailed information regarding its specific signaling pathways and mechanisms of action in biological systems is not extensively available in the public domain. This document summarizes the existing knowledge, with a focus on its chemical characteristics and derivatives.

Physicochemical Properties of this compound

This compound is a key component of the natural resin shellac. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 24205-55-8[1][2][3][4]
Molecular Weight 280.32 g/mol [2][4][5]
Molecular Formula C₁₅H₂₀O₅[2][4][5]

Note: While another CAS number, 17342-12-0, is sometimes associated with this compound, 24205-55-8 is the more consistently cited identifier in chemical databases.

Chemical Context and Derivatives

This compound is one of the primary terpenic acids that constitute shellac, a natural resin secreted by the lac insect. It is an aldehydic acid that can be isolated from shellac through hydrolysis.[5] Under alkaline conditions, such as those used in the saponification of shellac, this compound can undergo a Cannizzaro-type reaction, leading to its oxidation and reduction to form other related compounds.

The primary chemical transformations of this compound during alkaline hydrolysis include:

  • Oxidation to Shellolic acid.

  • Reduction to Laksholic acid.

These, along with other related compounds, form the complex mixture of hydroxy aliphatic and sesquiterpenic acids that make up the intricate structure of shellac resin.

Jalaric_Acid_Derivatives Jalaric_acid This compound Alkaline_hydrolysis Alkaline Hydrolysis (Cannizzaro Reaction) Jalaric_acid->Alkaline_hydrolysis Shellolic_acid Shellolic Acid Laksholic_acid Laksholic Acid Alkaline_hydrolysis->Shellolic_acid Oxidation Alkaline_hydrolysis->Laksholic_acid Reduction

Caption: Chemical transformation of this compound during alkaline hydrolysis.

Experimental Protocols: Isolation from Shellac

The isolation of this compound is typically achieved through the hydrolysis of shellac. The following is a generalized protocol based on methods described for the separation of constituent acids from lac resin.

Objective: To hydrolyze shellac resin to isolate its constituent acids, including this compound.

Materials:

  • Shellac or Seedlac

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Common salt (NaCl) solution

  • Dilute mineral acid (e.g., HCl)

  • Organic solvent for crystallization

Methodology:

  • Hydrolysis: The shellac or seedlac is hydrolyzed using an aqueous solution of sodium hydroxide under controlled conditions of concentration, temperature, and time.

  • Salting Out: The resulting solution is treated with a common salt solution to precipitate the sodium salts of the constituent acids.

  • Separation: The precipitate, containing the sodium salts of the acids, is separated by filtration.

  • Acidification: The aqueous solution of the sodium salts is then decomposed with a dilute mineral acid to precipitate the crude acids.

  • Crystallization: The crude acid mixture can then be further purified, and individual components like this compound can be isolated through crystallization using an appropriate organic solvent.

Hydrolysis_Workflow cluster_0 Hydrolysis of Shellac Start Shellac/Seedlac Hydrolysis Hydrolyze with Aqueous NaOH Start->Hydrolysis Salting_out Add NaCl Solution Hydrolysis->Salting_out Filtration Filtration Salting_out->Filtration Precipitate Sodium Salts of Acids Filtration->Precipitate Acidification Decompose with Dilute Mineral Acid Precipitate->Acidification Crude_acids Crude Acid Mixture (including this compound) Acidification->Crude_acids Crystallization Crystallization with Organic Solvent Crude_acids->Crystallization End Pure this compound Crystallization->End

Caption: Workflow for the isolation of this compound from shellac.

References

The Biological Origin of Jalaric Acid in Lac Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jalaric acid, a key sesquiterpenoid component of lac resin produced by insects of the Kerria species, holds significant interest for various industrial and pharmaceutical applications. Understanding its biological origin is paramount for optimizing its production and exploring its potential as a scaffold for novel drug development. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in lac insects. It details the putative metabolic pathway, summarizes the available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the key processes. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of insect biochemistry, natural product chemistry, and drug discovery.

Introduction

Lac resin, a natural polymer secreted by lac insects, is a complex mixture of polyesters derived from hydroxy fatty acids and sesquiterpenoid acids.[1][2] Among the sesquiterpenoid constituents, this compound is a prominent molecule characterized by a rare cedrene skeleton.[3] Its unique chemical structure makes it a valuable chiral starting material for the synthesis of various bioactive compounds. The biological pathway leading to the formation of this compound is an area of active research, with evidence pointing towards the well-established terpenoid biosynthesis pathway. This guide will delve into the specifics of this pathway as it is understood to operate in lac insects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in lac insects is proposed to follow the mevalonate (MVA) pathway, a conserved route for the production of isoprenoid precursors in eukaryotes.[4] This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids.

Subsequent condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). As a sesquiterpenoid, this compound is derived from the C15 precursor, FPP.

The key steps in the putative biosynthetic pathway of this compound are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to one molecule of DMAPP by the enzyme farnesyl pyrophosphate synthase (FPPS) to generate FPP.

  • Cyclization of FPP: A specific terpene synthase (TPS) is responsible for the intricate cyclization of the linear FPP molecule to form the characteristic cedrene carbon skeleton of this compound. Transcriptomic studies of lac insects have identified several candidate genes encoding terpene synthases that may be involved in this crucial step.[4]

  • Oxidative Modifications: Following cyclization, the cedrene scaffold undergoes a series of oxidative modifications, including hydroxylation and carboxylation, to yield the final this compound molecule. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s).[4][5] The presence of multiple CYP450 genes has been confirmed in the transcriptome of lac insects, suggesting their involvement in the functionalization of the terpene backbone.[4]

Quantitative Data on this compound in Lac Resin

Precise quantitative data on the concentration of this compound in different tissues and developmental stages of the lac insect are not extensively documented in the available literature. However, analyses of the composition of lac resin provide insights into the relative abundance of this compound compared to other major components, such as aleuritic acid.

Component RatioMethodSource
Molar Ratio in Hard Resin
Jalaric/Epishellolic Acid : Aleuritic Acid : Laccithis compoundApprox. 5 : 3 : 1Chromic acid oxidation-esterification-gas liquid chromatography (GLC) of hydrolyzed hard resin.
Molar Ratio of Constituent Acid Types in Hard Resin
Total Terpenic Acids : Aleuritic AcidApprox. 1 : 1NMR analysis of formylated hard resin.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of this compound biosynthesis in lac insects. These protocols are based on established methodologies used for the investigation of terpenoid biosynthesis in other insect species.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the expression levels of candidate genes involved in the this compound biosynthetic pathway, such as terpene synthases and cytochrome P450s.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from different tissues (e.g., resin glands, fat body) or developmental stages of the lac insect using a suitable RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[6][7]

2. Primer Design and Validation:

  • Gene-specific primers for the target genes (e.g., candidate TPS and CYP450 genes) and suitable reference genes are designed using primer design software.

  • The specificity of the primers is validated by performing a standard PCR followed by gel electrophoresis and sequencing of the amplicons.[6]

  • The amplification efficiency of each primer pair is determined by generating a standard curve using a serial dilution of cDNA.[8]

3. qRT-PCR Reaction:

  • The qRT-PCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.

  • The reaction is performed in a real-time PCR thermal cycler with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7]

  • A melting curve analysis is performed at the end of the run to verify the specificity of the amplified products.[6]

4. Data Analysis:

  • The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of one or more stable reference genes.[8]

Heterologous Expression and Functional Characterization of Terpene Synthase (TPS)

This protocol is used to produce and functionally characterize candidate terpene synthase enzymes to confirm their role in the synthesis of the this compound precursor.

1. Gene Cloning and Expression Vector Construction:

  • The full-length coding sequence of a candidate TPS gene is amplified from lac insect cDNA by PCR.

  • The amplified gene is cloned into a suitable bacterial expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for protein purification.[9]

2. Heterologous Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A bacterial culture is grown to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

  • The bacterial cells are harvested by centrifugation.

3. Protein Purification:

  • The bacterial cells are lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • The purity of the protein is assessed by SDS-PAGE.

4. Enzyme Assay and Product Analysis:

  • The purified recombinant TPS enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable reaction buffer containing divalent cations (e.g., Mg2+).[10]

  • The reaction products (terpene hydrocarbons) are extracted with an organic solvent (e.g., hexane or pentane).

  • The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific terpene scaffold produced by the enzyme.[11][12]

Functional Analysis of Cytochrome P450 (CYP450)

This protocol is designed to investigate the function of candidate CYP450 enzymes in the oxidative modification of the terpene scaffold.

1. Heterologous Expression:

  • The candidate CYP450 gene is co-expressed with a cytochrome P450 reductase (CPR) gene (either from the lac insect or a model organism) in a suitable heterologous system, such as insect cells (e.g., Sf9) or yeast.[13]

2. Microsome Preparation:

  • The cells expressing the CYP450 and CPR are harvested and homogenized.

  • The microsomal fraction, which contains the membrane-bound CYP450 enzymes, is isolated by differential centrifugation.

3. Enzyme Assay:

  • The microsomal preparation is incubated with the terpene substrate (the product of the TPS reaction) and an NADPH-generating system in a suitable buffer.[13]

  • The reaction is allowed to proceed for a defined period and then stopped.

4. Product Analysis:

  • The reaction products are extracted with an organic solvent and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized terpene products.[13]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Putative biosynthetic pathway of this compound in lac insects.

qRT_PCR_Workflow cluster_sample Sample Preparation cluster_qpcr qRT-PCR cluster_analysis Data Analysis Tissue Lac Insect Tissue / Developmental Stage RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA Reaction qRT-PCR Reaction Setup cDNA->Reaction Primers Primer Design & Validation Primers->Reaction Amplification Amplification & Data Collection Reaction->Amplification Melting_Curve Melting Curve Analysis Amplification->Melting_Curve Relative_Quant Relative Quantification (2-ΔΔCt) Amplification->Relative_Quant TPS_Characterization_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis Cloning Clone TPS gene into expression vector Transformation Transform E. coli Cloning->Transformation Expression Induce protein expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Assay Incubate purified enzyme with FPP Extraction Solvent Extraction of Products Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

References

Jalaric Acid: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of jalaric acid in various organic solvents. This compound, a key terpenic acid component of shellac resin, is a molecule of significant interest in pharmaceutical and materials science due to its unique chemical structure. Understanding its solubility is critical for its extraction, purification, formulation, and application in various fields.

While specific quantitative solubility data for pure this compound is not extensively documented in publicly available literature, its solubility profile can be inferred from the well-established characteristics of shellac resin. This guide synthesizes this information and presents a generalized experimental protocol for the precise determination of its solubility.

Inferred Solubility Profile

This compound is a major constituent of shellac, a natural resin. The solubility of shellac provides strong indications of the types of organic solvents in which this compound is likely to be soluble.

Table 1: Qualitative Solubility of Shellac in Various Organic Solvents

Solvent ClassRepresentative SolventsSolubility of ShellacInferred Solubility of this compound
Alcohols Ethanol, Methanol, IsopropanolSoluble[1][2]High
Ketones AcetoneSoluble[1][3]High
Esters Ethyl AcetatePartially Soluble to Insoluble[3]Low to Medium
Hydrocarbons Toluene, HexaneInsoluble[3]Low
Chlorinated Solvents DichloromethaneInsoluble[3]Low
Ethers Diethyl EtherPartially Soluble to Insoluble[3]Low to Medium
Amides Dimethylformamide (DMF)Likely SolubleHigh
Other Dimethyl Sulfoxide (DMSO)Soluble[4]High

Disclaimer: This table is based on the known solubility of shellac resin and provides an inferred profile for this compound. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment
  • This compound: High purity, crystalline form.

  • Solvents: Analytical grade organic solvents of interest.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature incubator/shaker or water bath

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Incubate & Shake sampling Sample Withdrawal and Filtration equil->sampling Allow to Settle analysis Concentration Analysis (e.g., HPLC) sampling->analysis Inject into HPLC calc Solubility Calculation analysis->calc Determine Concentration report Data Reporting (e.g., mg/mL) calc->report Final Value

Figure 1: Workflow for the experimental determination of this compound solubility.

Detailed Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

  • Concentration Analysis:

    • HPLC Method (Recommended):

      • Develop a suitable HPLC method for the quantification of this compound. This may involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

      • As this compound lacks a strong chromophore, a Refractive Index (RI) detector or derivatization to introduce a UV-active group may be necessary.

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration based on the peak area and the calibration curve.

    • Gravimetric Method (Alternative):

      • Accurately weigh a clean, dry evaporation dish.

      • Transfer a known volume of the filtered supernatant to the dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

      • Once the solvent is completely removed, reweigh the dish containing the solid this compound residue.

      • The mass of the dissolved this compound can be determined by the difference in weight.

  • Solubility Calculation:

    • Calculate the solubility of this compound in the respective solvent using the determined concentration and express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

While quantitative data on the solubility of pure this compound in organic solvents is sparse, its role as a primary component of shellac provides valuable qualitative insights. For drug development and formulation, where precise solubility data is imperative, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The inferred high solubility in alcohols and DMSO suggests these as promising solvent systems for further investigation and application. Researchers are encouraged to perform these experimental determinations to build a comprehensive and quantitative understanding of this compound's solubility profile.

References

A Technical Guide to the Spectroscopic Analysis of Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of Jalaric acid through fragmentation analysis. Electrospray ionization (ESI) in negative mode is particularly effective for this compound.

Table 1: ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)

m/z (Experimental) Proposed Formula Description of Loss/Fragment
279 [C₁₅H₁₉O₅]⁻ Deprotonated parent molecule
- CO₂ (43.9898 u) Typical loss from the carboxylic acid group
- H₂O (18.0106 u) Loss of a water molecule from the hydroxyl groups
- CH₂O (30.0106 u) Loss of formaldehyde, likely from the hydroxymethyl group
- CO (27.9949 u) Loss of carbon monoxide
171.1027 C₉H₁₅O₃⁻ A significant fragment ion observed in MS/MS spectra[2]

| 99.0830 | C₆H₁₁O⁻ | A fragment ion likely formed by cleavage between C10 and C11[2] |

Experimental Protocol: ESI-Q-ToF Mass Spectrometry

A representative protocol for the analysis of this compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry is outlined below. This method is suitable for obtaining high-resolution mass measurements for both the parent ion and its fragments.

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL. To facilitate deprotonation in negative ion mode, a small amount of a weak base like ammonium acetate may be added.

  • Instrumentation: A high-resolution Q-ToF mass spectrometer equipped with an ESI source is used.

  • Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The ESI source is operated in negative ion mode. Typical source parameters might include a capillary voltage of 2.5-3.5 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-10 L/min.

  • MS Analysis: Full scan mass spectra are acquired over a mass range of m/z 50-500 to detect the deprotonated molecule [M-H]⁻.

  • MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion (m/z 279) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed by the ToF mass analyzer. Collision energy is varied to control the degree of fragmentation.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Intensity
O-H (Carboxylic Acid) 3300-2500 Stretching Broad
O-H (Alcohol) 3500-3200 Stretching Broad
C-H (sp³ and sp²) 3100-2850 Stretching Medium-Strong
C=O (Carboxylic Acid) 1725-1700 Stretching Strong
C=O (Aldehyde) 1740-1720 Stretching Strong
C=C (Alkene) 1680-1620 Stretching Medium

| C-O | 1300-1000 | Stretching | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR-FT-IR is a convenient technique for analyzing solid or liquid samples of natural products like this compound with minimal sample preparation.

  • Sample Preparation: A small amount of purified, solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16-32) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not found in the surveyed literature. However, a general protocol for the acquisition of such data for sesquiterpenoids is provided.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Experiments: To fully assign the complex structure of this compound, a suite of 2D NMR experiments would be essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source (e.g., Shellac) Purification Purification (e.g., Chromatography) Extraction->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - 1D (1H, 13C) - 2D (COSY, HSQC, HMBC) Purification->NMR Data_Integration Data Integration and Spectral Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Thermal Fortitude of Jalaric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jalaric acid, a key constituent of shellac resin, is a sesquiterpenoid acid that plays a crucial role in the chemical makeup and properties of this natural polymer. Understanding its thermal stability and degradation profile is paramount for its application in various fields, including pharmaceuticals, food coatings, and cosmetics. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, focusing on its degradation pathways and the analytical techniques employed for its characterization.

Executive Summary

Direct and specific studies on the thermal analysis of isolated this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in the public domain. Consequently, quantitative data regarding its specific decomposition temperatures, weight loss percentages, and melting point are not well-documented. The current understanding of this compound's thermal degradation is primarily derived from studies on shellac, its natural matrix. Under thermal stress and in the presence of certain chemical conditions like alkaline hydrolysis, this compound undergoes a series of reactions, including oxidation, reduction, and epimerization, leading to the formation of various degradation products.

Degradation Profile of this compound

The degradation of this compound is most prominently observed during the chemical analysis of shellac, which often involves hydrolysis at elevated temperatures. The key degradation pathways are centered around its aldehyde functional group.

Under alkaline conditions, this compound can undergo a Cannizzaro-type reaction.[1] This disproportionation reaction involves the simultaneous oxidation and reduction of the aldehyde group. The oxidation of the aldehyde moiety leads to the formation of a carboxyl group, yielding shellolic acid .[1][2] Concurrently, the reduction of the aldehyde group results in a hydroxyl group, forming laksholic acid .[1][2]

Furthermore, epimerization can occur, leading to the formation of stereoisomers of these degradation products, such as epishellolic acid and epilaksholic acid.[2]

The following diagram illustrates the primary degradation pathway of this compound under alkaline hydrolysis conditions.

Jalaric_Acid_Degradation Jalaric_Acid This compound Shellolic_Acid Shellolic Acid Jalaric_Acid->Shellolic_Acid Oxidation (e.g., Alkaline Hydrolysis) Laksholic_Acid Laksholic Acid Jalaric_Acid->Laksholic_Acid Reduction (e.g., Alkaline Hydrolysis)

Figure 1: Degradation pathway of this compound.

Experimental Protocols for Characterization

While specific thermal analysis protocols for pure this compound are not available, the characterization of its degradation products within shellac is typically performed using hyphenated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

These methods are instrumental in identifying the constituent acids of shellac, including this compound and its degradation products.[1]

  • Sample Preparation: For GC-MS analysis, a chemical pre-treatment such as saponification (alkaline hydrolysis) is often required to break the ester bonds within the shellac polymer and liberate the individual acids.[1] This is followed by derivatization to increase the volatility of the analytes.

  • Py-GC-MS Protocol: In Py-GC-MS, the shellac sample is subjected to controlled thermal degradation (pyrolysis) in the absence of oxygen. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This technique provides insights into the thermal decomposition products of the polymer and its constituents.

Limitations and Future Directions

The current body of knowledge on the thermal stability of this compound is largely indirect and qualitative, based on the analysis of its behavior within the complex matrix of shellac. To enable its broader application, particularly in fields requiring well-defined thermal properties, further research is necessary.

Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to allow for the study of the pure compound.

  • Thermal Analysis: Performing comprehensive thermal analysis of pure this compound using TGA and DSC to determine its melting point, decomposition temperature range, and kinetic parameters of degradation.

  • Identification of Degradation Products: Characterizing the volatile and non-volatile degradation products of pure this compound under various atmospheric conditions (e.g., inert, oxidative) using techniques like TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Py-GC-MS.

A thorough understanding of the intrinsic thermal properties of this compound will unlock its full potential in the development of novel and stable formulations for a wide range of applications.

References

Jalaric acid and its role in shellac resin composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Shellac, a natural resin secreted by the female lac bug (Kerria lacca), has been utilized for centuries in a wide array of applications, from food glazes and pharmaceutical coatings to wood finishes and cosmetics.[1][2] Its versatility stems from its complex chemical composition, a natural polyester built from a mixture of hydroxy aliphatic and sesquiterpenoid acids.[3] Central to the unique properties of shellac is jalaric acid, a major sesquiterpenoid component that plays a crucial role in the resin's structure and functionality. This technical guide provides a comprehensive overview of this compound's role in shellac resin, detailing its chemical nature, quantitative presence, and the analytical methodologies used for its characterization. The guide also explores the limited available data on its biological activities, offering insights for professionals in drug development and scientific research.

Chemical Structure and Properties of this compound

This compound is a tricyclic sesquiterpenoid acid with the chemical formula C15H20O5.[4] Its structure features a cedrene-type skeleton characterized by a fused ring system, a carboxylic acid group, a primary alcohol, a secondary alcohol, and an aldehyde functional group.[5][6] This multiplicity of functional groups allows this compound to form ester linkages with other constituent acids, particularly the long-chain aliphatic aleuritic acid, contributing to the complex polyester network of shellac resin.[3]

The presence of both hydrophilic (hydroxyl, carboxyl) and hydrophobic (sesquiterpene skeleton) moieties imparts an amphiphilic character to this compound, influencing the overall solubility and film-forming properties of shellac.[3]

Role and Quantitative Composition of this compound in Shellac Resin

This compound is a fundamental building block of the "hard resin" fraction of shellac, which constitutes approximately 70% of the total resin.[3] Through esterification, it cross-links with aleuritic acid and other hydroxy acids, forming a complex polymeric structure. This network is responsible for many of shellac's characteristic properties, including its hardness, adhesiveness, and film-forming capabilities.

The exact chemical composition of shellac can vary depending on the host tree of the lac insect and the processing method of the raw sticklac.[7] However, a general composition can be summarized as follows:

Component ClassSpecific ComponentsTypical Percentage (%)
Resin Hard Resin (esters of aleuritic and jalaric/shellolic acids)~70%
Soft Resin (esters of aleuritic and other hydroxy acids)20-25%
Wax Lac wax (a mixture of long-chain alcohols and acids)3-5%
Dyes Laccaic acid, erythrolaccin1-2%
Other Insect debris, woody matterVariable

Note: The percentages are approximate and can vary. The resin fraction is a complex mixture, and the ratio of this compound to other sesquiterpenoid acids can differ.

Biological Activities of this compound and Other Shellac Sesquiterpenes

The biological activities of this compound have not been extensively studied. However, research into the bioactivities of other sesquiterpene acids isolated from shellac provides some initial insights. A study evaluating seven sesquiterpenes from shellac, including related compounds like shellolic acid, found that none exhibited cytotoxic activity against a panel of cancer cell lines.[5][8] This aligns with the long history of shellac's use as a non-toxic material in food and pharmaceuticals.[5] The same study reported that one of the isolated sesquiterpenes, shellolic acid A, showed weak inhibitory activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.1 mg/mL.[5][8]

While direct evidence for this compound's involvement in specific signaling pathways is lacking, research on structurally similar cedrene-type sesquiterpenoids from other natural sources has shown various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[6][9] For instance, cedrol and β-cedrene, found in cedar essential oil, have demonstrated inhibitory effects on human cytochrome P450 enzymes, suggesting potential for drug interactions.[9] Further investigation is warranted to determine if this compound possesses similar pharmacological properties.

Experimental Protocols for the Analysis of this compound in Shellac Resin

The analysis of this compound within the complex matrix of shellac resin requires sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments used in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of the monomeric composition of shellac after chemical derivatization to increase the volatility of the constituent acids.[10][11]

Methodology:

  • Sample Preparation and Saponification:

    • Accurately weigh approximately 10-20 mg of shellac resin into a glass vial.

    • Add 2 mL of 1 M potassium hydroxide in methanol.

    • Seal the vial and heat at 70°C for 1 hour to saponify the ester linkages.

    • Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Methylation):

    • To the dried residue, add 1 mL of a derivatizing agent such as a 25% solution of tetramethylammonium hydroxide (TMAH) in methanol.[12]

    • Incubate the mixture at 60°C for 30 minutes to convert the carboxylic acids and hydroxyl groups to their methyl esters and ethers, respectively.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/splitless injector at 280°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Identification: The methylated derivative of this compound and other shellac components are identified by their characteristic mass spectra and retention times, compared to reference standards or spectral libraries.

High-Performance Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-ToF MS)

HPLC-ESI-Q-ToF MS allows for the analysis of the complex mixture of shellac components, including oligomers, with minimal sample preparation and without the need for derivatization.[13][14][15]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of shellac resin in 10 mL of methanol.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-ESI-Q-ToF MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-ToF or equivalent.

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 100-2000.

    • Data Analysis: this compound and its esters are identified based on their accurate mass measurements and fragmentation patterns (MS/MS spectra).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative analysis of shellac, providing information about the functional groups present.[16][17]

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of powdered or flaked shellac is placed directly on the ATR crystal.

    • KBr Pellet: Grind a few milligrams of shellac with potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Film Casting: Dissolve shellac in ethanol and cast a thin film on an IR-transparent window (e.g., BaF2).

  • FTIR Analysis:

    • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Interpretation: The FTIR spectrum of shellac will show characteristic absorption bands for the functional groups present in this compound and other components, such as O-H stretching (broad band around 3400 cm-1), C=O stretching of the carboxylic acid and ester groups (around 1715 cm-1), and C-O stretching (in the 1250-1000 cm-1 region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the components of shellac.[18][19]

Methodology:

  • Sample Preparation:

    • Dissolve 20-30 mg of shellac resin in approximately 0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD3OD, or deuterated chloroform, CDCl3) in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

    • Filter the solution if any solid particles are present to avoid poor spectral resolution.[19]

  • NMR Analysis:

    • Spectrometer: Bruker Avance III HD 500 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans.

      • Spectral Width: 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment.

      • Number of Scans: 1024 or more, depending on the concentration.

      • Spectral Width: 220 ppm.

    • Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are used to identify the specific structural features of this compound and its linkage patterns within the shellac polymer.

Visualizations

Logical Relationship of Shellac Resin Components

Shellac_Composition Shellac Shellac Resin Resin Resin (~90-95%) Shellac->Resin Wax Wax (~3-5%) Shellac->Wax Dyes Dyes (~1-2%) Shellac->Dyes Impurities Impurities Shellac->Impurities HardResin Hard Resin (~70%) Resin->HardResin SoftResin Soft Resin (~20-25%) Resin->SoftResin AleuriticAcid Aleuritic Acid (Hydroxyaliphatic) HardResin->AleuriticAcid forms esters with JalaricAcid This compound (Sesquiterpenoid) HardResin->JalaricAcid forms esters with SoftResin->AleuriticAcid forms esters with OtherAcids Other Hydroxy Acids SoftResin->OtherAcids forms esters with

Caption: Hierarchical composition of shellac resin.

Experimental Workflow for Shellac Analysis

Shellac_Analysis_Workflow cluster_analysis Analytical Techniques start Shellac Sample sample_prep Sample Preparation (Dissolution/Saponification) start->sample_prep derivatization Derivatization (e.g., Methylation for GC-MS) sample_prep->derivatization Optional analysis Instrumental Analysis sample_prep->analysis derivatization->analysis gcms GC-MS hplc HPLC-MS ftir FTIR nmr NMR data_processing Data Processing and Interpretation results Identification and Quantification of this compound data_processing->results gcms->data_processing hplc->data_processing ftir->data_processing nmr->data_processing

References

Jalaric Acid: A Comprehensive Technical Review of a Promising but Under-Explored Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a major constituent of the natural resin shellac, presents a compelling yet largely untapped resource for scientific and pharmaceutical exploration. Shellac, secreted by the female lac bug Kerria lacca, is a complex mixture of aliphatic and alicyclic acids.[1][2] While shellac has a long history of use in the food and pharmaceutical industries, primarily as a coating agent, the specific biological activities of its individual components, such as this compound, remain significantly under-investigated.[3][4] This technical guide provides a thorough review of the existing literature on this compound, focusing on its chemical properties, extraction, and the current state of research into its biological potential. A notable scarcity of dedicated studies on the bioactivity of isolated this compound necessitates a broader look at the properties of shellac and its other constituents to infer potential avenues for future research.

Chemical Properties and Composition

This compound is a sesquiterpenoid acid, a class of organic compounds prevalent in the plant and insect kingdoms known for their diverse biological activities.[5] Its chemical structure and properties are well-defined.

Table 1: Chemical and Physical Properties of this compound [6]

PropertyValue
Molecular Formula C₁₅H₂₀O₅
Molecular Weight 280.32 g/mol
IUPAC Name (1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹’⁵]undec-8-ene-8-carboxylic acid
CAS Number 24205-55-8

This compound is one of the primary terpenic acids in shellac, co-existing with aliphatic acids like aleuritic acid.[7] The relative composition of these acids can vary depending on the host tree and the species of the lac insect.[2]

Table 2: Typical Composition of Shellac Resin [7][8]

ConstituentPercentage
Aleuritic Acid~35% - 40%
This compound ~25%
Shellolic and Epishellolic Acid~8%
Butolic Acid~8%
Waxes6-7%
Dyes4-8%

Under alkaline conditions, such as during the hydrolysis of shellac, the aldehyde group in this compound can undergo a Cannizzaro-type reaction, leading to its disproportionation into laksholic acid (the corresponding alcohol) and shellolic acid (the corresponding dicarboxylic acid).[9]

Jalaric_Acid_Derivatives Jalaric_Acid This compound Alkaline_Hydrolysis Alkaline Hydrolysis Jalaric_Acid->Alkaline_Hydrolysis Laksholic_Acid Laksholic Acid (Reduction) Alkaline_Hydrolysis->Laksholic_Acid Shellolic_Acid Shellolic Acid (Oxidation) Alkaline_Hydrolysis->Shellolic_Acid Shellac_Extraction cluster_0 Alkaline Hydrolysis cluster_1 Separation cluster_2 Isolation of Terpenic Acids cluster_3 Purification Shellac Shellac Resin Hydrolysis Saponification Shellac->Hydrolysis NaOH Aqueous NaOH NaOH->Hydrolysis Filtration Filtration Hydrolysis->Filtration Aleuritate Sodium Aleuritate (Precipitate) Filtration->Aleuritate Filtrate Filtrate (Soluble Salts) Filtration->Filtrate Acidification Acidification (e.g., H₂SO₄) Filtrate->Acidification Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Extraction Jalaric_Mix Mixture of Terpenic Acids Extraction->Jalaric_Mix Chromatography Chromatography (e.g., HPLC) Jalaric_Mix->Chromatography Pure_Jalaric Pure this compound Chromatography->Pure_Jalaric Research_Gap Jalaric_Acid This compound Bioactivity Biological Activity Jalaric_Acid->Bioactivity ? Signaling Signaling Pathways Bioactivity->Signaling ? Anticancer Anticancer? Bioactivity->Anticancer Anti_inflammatory Anti-inflammatory? Bioactivity->Anti_inflammatory Antimicrobial Antimicrobial? Bioactivity->Antimicrobial

References

Methodological & Application

Application Notes and Protocols for the Extraction of Jalaric Acid from Shellac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of jalaric acid, a key terpenic acid constituent of shellac. This compound and its derivatives are of growing interest in the pharmaceutical and chemical industries due to their potential biological activities and as versatile synthons for novel chemical entities. The following sections detail the principles of extraction, present comparative data on different methodologies, and provide step-by-step experimental protocols.

Introduction to this compound and its Extraction from Shellac

Shellac, a natural resin secreted by the lac insect (Kerria lacca), is a complex mixture of polyesters primarily composed of hydroxy aliphatic and sesquiterpenoid acids. Among the major constituents are aleuritic acid (an aliphatic acid) and this compound (a sesquiterpenoid acid).[1][2] this compound is characterized by a tricyclic structure containing an aldehyde functional group, making it a reactive and valuable building block in organic synthesis.

The extraction of this compound from the complex polyester matrix of shellac is primarily achieved through alkaline hydrolysis. This process cleaves the ester bonds, liberating the constituent acids. A critical aspect of this extraction is the difference in solubility between the major components: this compound and other terpenic acids are water-soluble, whereas aleuritic acid is largely insoluble in water.[1][2] This differential solubility forms the basis for their separation.

It is crucial to employ mild hydrolysis conditions to prevent degradation of this compound. Strong alkaline conditions and prolonged reaction times can lead to undesirable side reactions, such as the Cannizzaro reaction, which can convert the aldehydic this compound into other products like shellolic acid and laksholic acid.[1][3]

Comparative Data of Shellac Components

The following table summarizes the typical composition of shellac and the physicochemical properties of its major acid constituents.

Constituent AcidTypical Percentage in ShellacMolar Mass ( g/mol )Solubility in WaterKey Functional Groups
Aleuritic Acid~35%304.42Sparingly solubleCarboxylic acid, Hydroxyl
This compound ~25% 280.32 Soluble Carboxylic acid, Aldehyde, Hydroxyl
Butolic Acid~8%244.34Slightly solubleCarboxylic acid, Hydroxyl
Shellolic/Epishellolic Acid~8%296.32SolubleDicarboxylic acid, Hydroxyl
Laccithis compound~8%296.32SolubleDicarboxylic acid, Aldehyde, Hydroxyl

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound from shellac.

Protocol 1: Mild Alkaline Hydrolysis of Shellac

This protocol focuses on the initial hydrolysis of shellac to liberate the constituent acids under conditions that minimize the degradation of this compound.

Materials:

  • Shellac flakes or seedlac

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Beakers and flasks

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Shellac Solution: In a 1 L beaker, dissolve 100 g of shellac flakes in 500 mL of a 5% (w/v) aqueous sodium hydroxide solution.

  • Hydrolysis: Gently heat the mixture to 60-70°C while stirring continuously with a magnetic stirrer. Maintain this temperature for 2-3 hours to ensure complete saponification. Avoid vigorous boiling.

  • Cooling and Precipitation of Aleuritic Acid: After the hydrolysis period, remove the beaker from the heat and allow it to cool to room temperature. As the solution cools, the sodium salt of aleuritic acid will precipitate out. To enhance precipitation, the solution can be refrigerated at 4°C for 12-24 hours.

  • Separation of Aleuritic Acid: Filter the cold solution through a Buchner funnel to separate the precipitated sodium aleuritate. The filtrate, which is the aqueous mother liquor, contains the water-soluble sodium salts of this compound and other terpenic acids.

  • Acidification of the Mother Liquor: Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring continuously to acidify the solution to a pH of 2-3. This will precipitate the free terpenic acids.

  • Isolation of Crude Terpenic Acids: Collect the precipitated terpenic acids by vacuum filtration. Wash the precipitate with a small amount of cold distilled water to remove any remaining salts.

  • Drying: Dry the crude terpenic acid mixture in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (below 50°C).

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude terpenic acid mixture obtained from Protocol 1.

Materials:

  • Crude terpenic acid mixture

  • Silica gel (60-120 mesh) for column chromatography

  • Solvent system: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., potassium permanganate stain or anisaldehyde-sulfuric acid stain)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.

    • Wash the column with the initial mobile phase until the packing is stable.

  • Sample Loading:

    • Dissolve the crude terpenic acid mixture in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column using a pipette.

  • Elution:

    • Begin eluting the column with the initial mobile phase (20% ethyl acetate in hexane).

    • Collect the eluate in fractions of appropriate volumes (e.g., 10-15 mL).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • Fractions 1-10: 20% Ethyl acetate in hexane

      • Fractions 11-20: 40% Ethyl acetate in hexane

      • Fractions 21-30: 60% Ethyl acetate in hexane

      • Fractions 31-40: 80% Ethyl acetate in hexane

      • Fractions 41 onwards: 100% Ethyl acetate

  • Fraction Analysis by TLC:

    • Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexane).

    • Visualize the spots using a suitable staining reagent. This compound can be visualized with reagents that react with aldehydes.

    • Identify the fractions containing pure this compound based on their Rf values.

  • Isolation of Pure this compound:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound as a solid or semi-solid.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_hydrolysis Alkaline Hydrolysis cluster_separation Separation cluster_purification Purification Shellac Shellac Flakes Hydrolysis Hydrolysis (60-70°C, 2-3h) Shellac->Hydrolysis NaOH_sol 5% NaOH Solution NaOH_sol->Hydrolysis Cooling Cooling & Precipitation Hydrolysis->Cooling Filtration1 Filtration Cooling->Filtration1 Aleuritate Sodium Aleuritate (Precipitate) Filtration1->Aleuritate Solid Mother_Liquor Aqueous Mother Liquor (Contains Sodium Jalarate) Filtration1->Mother_Liquor Filtrate Acidification Acidification (HCl, pH 2-3) Mother_Liquor->Acidification Filtration2 Filtration Acidification->Filtration2 Crude_Acids Crude Terpenic Acids Filtration2->Crude_Acids Column_Chromatography Column Chromatography (Silica Gel, Hexane-EtOAc gradient) Crude_Acids->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Jalaric_Acid Pure this compound TLC_Analysis->Pure_Jalaric_Acid

Caption: Workflow for the extraction and purification of this compound from shellac.

Logical Relationship of Shellac Components during Extraction

Shellac_Components Shellac Shellac Polyesters Aleuritic Acid This compound Other Acids Hydrolysis Alkaline Hydrolysis Shellac->Hydrolysis Hydrolyzed_Mixture Hydrolyzed Mixture Sodium Aleuritate (Insoluble) Sodium Jalarate (Soluble) Other Soluble Salts Hydrolysis->Hydrolyzed_Mixture Separation Filtration Hydrolyzed_Mixture->Separation Aleuritic_Fraction Aleuritic Acid Fraction (Solid) Separation->Aleuritic_Fraction Terpenic_Fraction Terpenic Acid Fraction (Aqueous) Separation->Terpenic_Fraction

Caption: Separation principle of shellac components based on solubility after hydrolysis.

References

Synthesis of Jalaric Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a key constituent of shellac resin, presents a unique scaffold for the development of novel chemical entities.[1][2][3] Its polycyclic structure, featuring a carboxylic acid, a hydroxyl group, and an aldehyde, offers multiple points for chemical modification, leading to a diverse range of derivatives such as esters, amides, and lactones. These derivatives hold potential for various applications in drug discovery and materials science. This document provides detailed, generalized protocols for the synthesis of common this compound derivatives.

Note: The following protocols are based on general organic synthesis methodologies due to the limited availability of specific literature data for this compound. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives. Please note that these are example values and actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Synthesis of this compound Esters

EntryAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
1MethanolH₂SO₄6Reflux85
2EthanolH₂SO₄8Reflux82
3PropanolDCC/DMAP12Room Temp75
4ButanolDCC/DMAP12Room Temp72

Table 2: Synthesis of this compound Amides

EntryAmineCoupling ReagentReaction Time (h)Temperature (°C)Yield (%)
1AmmoniaTiCl₄28578
2AnilineTiCl₄38575
3BenzylamineB(OCH₂CF₃)₃128080
4DiethylamineB(OCH₂CF₃)₃1810065

Table 3: Synthesis of this compound Lactone

EntryMethodCatalystReaction Time (h)Temperature (°C)Yield (%)
1Intramolecular EsterificationH₂SO₄410090
2Palladium-Catalyzed C-H LactonizationPd(OAc)₂246068

Experimental Protocols

Isolation of this compound from Shellac

This compound is a natural component of shellac resin.[1][2][3] It can be isolated through alkaline hydrolysis of shellac, followed by purification.

Protocol 1: Isolation of this compound

  • Hydrolysis: Suspend shellac (100 g) in a 10% aqueous solution of sodium hydroxide (500 mL). Heat the mixture at 90-100°C with constant stirring for 4-6 hours.

  • Filtration: Cool the reaction mixture and filter to remove insoluble wax and other impurities.

  • Acidification: Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. This will precipitate the shellac acids.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[4][5][6]

Synthesis of this compound Esters

Esterification of the carboxylic acid group of this compound can be achieved through various methods, including Fischer esterification and DCC/DMAP coupling.[7][8][9]

Protocol 2: Fischer Esterification of this compound (Example: Methyl Jalarate)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[4][5][6]

Protocol 3: DCC/DMAP Coupling for Esterification

  • Reaction Setup: Dissolve this compound (1 mmol), the desired alcohol (1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dry dichloromethane (20 mL) under an inert atmosphere.

  • Coupling Agent Addition: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Work-up and Purification: Wash the filtrate with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL). Dry the organic layer, concentrate, and purify by column chromatography.[4][5][6]

Synthesis of this compound Amides

Amides of this compound can be prepared by direct condensation with amines using a coupling agent.[10][11][12][13]

Protocol 4: Amide Synthesis using TiCl₄

  • Reaction Setup: To a solution of this compound (1 mmol) in pyridine (10 mL), add titanium tetrachloride (TiCl₄) (3 mmol) and the desired amine (1 mmol).

  • Reaction: Tightly seal the reaction vessel and heat at 85°C for 2-3 hours.[11]

  • Work-up: Cool the reaction mixture and remove pyridine by co-evaporation with toluene.

  • Extraction: Treat the residue with 1 N HCl (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography.[4][5][6][11]

Synthesis of this compound Lactone

The intramolecular esterification of this compound, utilizing its hydroxyl and carboxylic acid functionalities, leads to the formation of a lactone.[14][15][16][17]

Protocol 5: Acid-Catalyzed Lactonization

  • Reaction Setup: Dissolve this compound (1 mmol) in toluene (50 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.05 mL).

  • Reaction: Heat the mixture to 100°C and stir for 4 hours.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting lactone by column chromatography.[4][5][6]

Characterization of Derivatives

The synthesized this compound derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the derivatives.[18][19][20]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[21]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.[4][22][23]

Visualizations

Experimental Workflows

experimental_workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis cluster_lactone Lactone Synthesis jalaric_acid_e This compound esterification Esterification jalaric_acid_e->esterification alcohol Alcohol alcohol->esterification catalyst_e Catalyst (H₂SO₄ or DCC/DMAP) catalyst_e->esterification workup_e Work-up & Purification esterification->workup_e jalaric_ester This compound Ester workup_e->jalaric_ester jalaric_acid_a This compound amidation Amidation jalaric_acid_a->amidation amine Amine amine->amidation coupling_reagent Coupling Reagent (e.g., TiCl₄) coupling_reagent->amidation workup_a Work-up & Purification amidation->workup_a jalaric_amide This compound Amide workup_a->jalaric_amide jalaric_acid_l This compound lactonization Lactonization jalaric_acid_l->lactonization catalyst_l Catalyst (e.g., H₂SO₄) catalyst_l->lactonization workup_l Work-up & Purification lactonization->workup_l jalaric_lactone This compound Lactone workup_l->jalaric_lactone

Caption: Generalized workflows for the synthesis of this compound derivatives.

Logical Relationship of Synthesis Pathways

synthesis_pathways shellac Shellac hydrolysis Alkaline Hydrolysis shellac->hydrolysis jalaric_acid This compound hydrolysis->jalaric_acid esterification Esterification jalaric_acid->esterification amidation Amidation jalaric_acid->amidation lactonization Lactonization jalaric_acid->lactonization jalaric_ester This compound Ester esterification->jalaric_ester jalaric_amide This compound Amide amidation->jalaric_amide jalaric_lactone This compound Lactone lactonization->jalaric_lactone

Caption: Relationship between this compound isolation and derivative synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities and associated signaling pathways of this compound and its derivatives. Further research is required to explore the pharmacological potential of these compounds.

Conclusion

The protocols outlined in this document provide a foundational framework for the synthesis of various this compound derivatives. While these are generalized procedures, they offer a solid starting point for researchers to develop and optimize specific synthetic routes. The diverse functional groups present in this compound make it an attractive scaffold for the creation of new molecules with potential applications in medicinal chemistry and material science. Future studies are warranted to elucidate the biological profiles of these novel compounds.

References

Application Notes and Protocols for the Quantification of Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a major constituent of shellac resin, is a sesquiterpenoid acid with potential applications in various industries. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This document provides an overview of analytical techniques and detailed protocols for the quantification of this compound. The methodologies described are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Analytical Techniques Overview

Several chromatographic techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common techniques include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of different analytical techniques applicable to the quantification of organic acids, providing a comparative overview. Please note that the data for this compound quantification would need to be established through method validation.

ParameterHPTLC (Example: Gallic Acid)HPLC-UV (Example: Organic Acids)LC-MS/MS (Example: Organic Acids)GC-MS (Example: Fatty Acids)
Linearity (r²) > 0.99> 0.99> 0.999> 0.99
Limit of Detection (LOD) 10 - 100 ng/spot0.1 - 1 µg/mL1 - 100 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 50 - 300 ng/spot0.5 - 5 µg/mL5 - 500 ng/mL0.5 - 5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 2%< 5%< 15%< 15%

Experimental Protocols

Sample Preparation from Shellac Resin

A critical step in the analysis of this compound from its natural source, shellac, is the liberation of the constituent acids through alkaline hydrolysis.

Objective: To hydrolyze the polyester structure of shellac and extract the free acids, including this compound.

Materials:

  • Shellac resin

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Weigh a known amount of shellac resin (e.g., 1 g) into a round-bottom flask.

  • Add a sufficient volume of methanolic or ethanolic NaOH solution (e.g., 50 mL of 2 M NaOH in methanol) to the flask.

  • Reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete saponification.

  • After cooling, acidify the solution to a pH of approximately 2-3 with HCl to precipitate the free acids.

  • Extract the aqueous solution multiple times with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude acid extract.

  • The extract can be further purified if necessary or dissolved in a suitable solvent for chromatographic analysis.

G cluster_prep Sample Preparation Workflow Shellac Resin Shellac Resin Alkaline Hydrolysis (Saponification) Alkaline Hydrolysis (Saponification) Shellac Resin->Alkaline Hydrolysis (Saponification) NaOH in Methanol/Ethanol Acidification Acidification Alkaline Hydrolysis (Saponification)->Acidification HCl Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Ethyl Acetate Drying and Evaporation Drying and Evaporation Liquid-Liquid Extraction->Drying and Evaporation Crude Acid Extract Crude Acid Extract Drying and Evaporation->Crude Acid Extract

Sample preparation workflow for this compound.

HPTLC Quantification of this compound (Proposed Method)

This protocol is adapted from validated methods for other plant-derived acids and would require optimization and validation for this compound.[1][2][3][4]

Objective: To separate and quantify this compound in a sample extract using HPTLC.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, TLC scanner, and integration software.

  • HPTLC plates (e.g., silica gel 60 F254).

Chemicals and Reagents:

  • This compound reference standard

  • Toluene, Ethyl acetate, Formic acid, Methanol (HPLC grade)

  • Sample extract dissolved in a suitable solvent (e.g., methanol)

Chromatographic Conditions:

  • Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid: Methanol (e.g., in a ratio of 3:3:0.8:0.4, v/v/v/v). This needs to be optimized for the best separation of this compound.

  • Application: Apply standard and sample solutions as bands using an automatic sampler.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plates with a TLC scanner at a wavelength where this compound shows maximum absorbance (this needs to be determined, a UV scan of the standard spot will be required).

Validation Parameters to be Assessed:

  • Linearity: Prepare a series of this compound standard solutions of known concentrations and apply them to the HPTLC plate. Plot a calibration curve of peak area versus concentration.[2]

  • Precision: Assess intraday and interday precision by analyzing replicate samples on the same day and on different days.[2]

  • Accuracy: Determine the accuracy by performing recovery studies, spiking a known amount of this compound standard into a sample matrix.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[1]

  • Specificity: Confirm the identity of the this compound peak in the sample by comparing its Rf value and UV-Vis spectrum with that of the standard.

G cluster_hptlc HPTLC Analysis Workflow Sample/Standard Application Sample/Standard Application Chromatographic Development Chromatographic Development Sample/Standard Application->Chromatographic Development Mobile Phase Plate Drying Plate Drying Chromatographic Development->Plate Drying Densitometric Scanning Densitometric Scanning Plate Drying->Densitometric Scanning UV Detection Data Analysis Data Analysis Densitometric Scanning->Data Analysis Quantification

HPTLC quantification workflow.

HPLC-UV/RID Quantification of this compound (Proposed Method)

This protocol is based on HPLC methods for aleuritic acid, another major component of shellac.[5][6][7] this compound lacks a strong chromophore, so a Refractive Index Detector (RID) or UV detection at a low wavelength (e.g., 210 nm) would be appropriate.[8][9]

Objective: To quantify this compound using HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or RID detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chemicals and Reagents:

  • This compound reference standard

  • Methanol, Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, with a small amount of acid (e.g., 0.1% TFA) to suppress ionization and improve peak shape. A potential starting point is Methanol:Water (60:40, v/v) with 0.1% TFA.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10-20 µL.

  • Detection: UV at 210 nm or RID.

Validation Parameters to be Assessed:

  • Follow the same validation parameters as described for the HPTLC method (Linearity, Precision, Accuracy, LOD, LOQ, and Specificity).

LC-MS/MS Quantification of this compound (Proposed Method)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent choice for quantifying this compound in complex matrices.[10][11]

Objective: To develop a highly sensitive and selective method for this compound quantification.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system with a C18 column.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile, Water (LC-MS grade)

  • Formic acid

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions: Select two to three characteristic fragment ions for quantification and qualification. The fragmentation of this compound typically involves neutral losses of H₂O, CO, CH₂O, and CO₂.[10]

  • Optimize cone voltage and collision energy for each transition.

Validation Parameters to be Assessed:

  • Follow the same validation parameters as described for the HPTLC method, with the addition of assessing matrix effects.

G cluster_lcms LC-MS/MS Analysis Workflow LC Separation LC Separation Ionization (ESI-) Ionization (ESI-) LC Separation->Ionization (ESI-) Precursor Ion Selection (Q1) Precursor Ion Selection (Q1) Ionization (ESI-)->Precursor Ion Selection (Q1) Fragmentation (Q2) Fragmentation (Q2) Precursor Ion Selection (Q1)->Fragmentation (Q2) Product Ion Detection (Q3) Product Ion Detection (Q3) Fragmentation (Q2)->Product Ion Detection (Q3) Quantification Quantification Product Ion Detection (Q3)->Quantification

LC-MS/MS quantification workflow.

GC-MS Quantification of this compound (Proposed Method)

GC-MS analysis of this compound requires derivatization to increase its volatility. Silylation is a common derivatization technique for compounds with hydroxyl and carboxylic acid groups.[12][13]

Objective: To quantify this compound using GC-MS after derivatization.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Chemicals and Reagents:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Derivatization Protocol:

  • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

  • Add the derivatization agent and solvent.

  • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized this compound.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

Validation Parameters to be Assessed:

  • Follow the same validation parameters as described for the HPTLC method.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific involvement of this compound in biological signaling pathways. Its primary role and area of study are as a major chemical constituent of shellac resin. Further research is needed to elucidate any potential biological activities and associated signaling cascades.

Conclusion

The quantification of this compound can be achieved through various chromatographic techniques. While validated methods specifically for this compound are not widely published, the protocols provided herein, adapted from methods for similar compounds, offer a robust starting point for method development and validation. LC-MS/MS is likely to provide the highest sensitivity and selectivity, while HPTLC and HPLC-UV/RID offer more accessible alternatives. GC-MS is also a viable option but requires a derivatization step. The successful implementation of these methods will enable accurate and reliable quantification of this compound for various research and industrial applications.

References

Application Note: Quantitative Analysis of Jalaric Acid in Biological Matrices using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jalaric acid is a key sesquiterpenoid acid component of shellac, a natural resin with applications in the food and pharmaceutical industries.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the analysis of organic acids in complex biological samples.[2][3] This application note presents a detailed protocol for the quantitative analysis of this compound in a biological matrix such as human plasma. The method utilizes a straightforward sample preparation procedure and a sensitive HPLC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. While specific signaling pathways for this compound are not extensively documented, related compounds like ellagic acid have been shown to be involved in pathways such as STAT3, NF-κB, and Nrf2/HO-1 signaling.[4][5][6]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for plasma samples and can be adapted for other biological matrices with appropriate validation.

  • Aliquoting: Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution (e.g., a structurally similar and stable isotope-labeled compound, if available) to all tubes (except for blank samples) and vortex briefly.

  • Protein Precipitation and Extraction: Add 500 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and application.

HPLC System:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent

3. Method Validation

A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:

  • Linearity: Analyze a set of calibration standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing a series of diluted solutions of this compound.

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences.

  • Matrix Effect: Evaluated by comparing the response of this compound in post-extraction spiked samples to that in a neat solution.

  • Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 1: Optimized MRM Transitions for this compound

Note: These are proposed transitions based on known fragmentation patterns of sesquiterpenoid acids.[7] The collision energy (CE) and other parameters must be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 283.1239.1 ([M-H-CO2]⁻)100To be optimized
This compound (Qualifier) 283.1221.1 ([M-H-CO2-H2O]⁻)100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Table 2: Representative Quantitative Performance of the Method

Note: The following data are representative and should be established during in-house method validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (100 µL) add_is Spike Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge1 Centrifugation (12,000 x g, 10 min) precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution centrifuge2 Final Centrifugation (12,000 x g, 5 min) reconstitution->centrifuge2 hplc_vial Transfer to HPLC Vial centrifuge2->hplc_vial hplc HPLC Separation (C18 Reverse Phase) hplc_vial->hplc ms Tandem Mass Spectrometry (ESI-, MRM Mode) hplc->ms data_acquisition Data Acquisition ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental Workflow for this compound Analysis.

References

Application Note: Gas Chromatography Analysis of Jalaric Acid in Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid is a key constituent of shellac, a natural resin secreted by the lac insect, Kerria lacca. As a tricyclic sesquiterpenoid aldehyde acid, this compound and its derivatives are of significant interest in various fields, including pharmaceuticals, due to their potential biological activities. Accurate and reliable quantification of this compound in resinous materials is crucial for quality control, formulation development, and research purposes. Gas chromatography (GC) offers a robust and sensitive method for the analysis of this compound. However, due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyls), derivatization is a mandatory step to ensure successful GC analysis.[1][2]

This application note provides a detailed protocol for the quantitative analysis of this compound in resins using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol covers sample preparation, including resin hydrolysis and derivatization, as well as GC instrument parameters.

Experimental Workflow

The overall workflow for the GC analysis of this compound from a resin sample is depicted below.

GC_Workflow resin Resin Sample hydrolysis Alkaline Hydrolysis resin->hydrolysis Liberate Acids extraction Liquid-Liquid Extraction hydrolysis->extraction Isolate Acids derivatization Derivatization extraction->derivatization Increase Volatility gc_analysis GC-FID Analysis derivatization->gc_analysis Separation quantification Quantification gc_analysis->quantification Data Analysis Derivatization_Steps start Crude Acid Extract esterification Esterification (BF₃-Methanol) start->esterification Methylate Carboxyl Groups silylation Silylation (BSTFA) esterification->silylation Silylate Hydroxyl Groups gc_ready GC-Ready Sample silylation->gc_ready

References

Application Notes and Protocols for the Purification of High-Purity Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a major terpenic acid component of lac resin, presents significant interest for various applications, including in the chemical and pharmaceutical industries. Lac resin, a natural polymer, is a complex mixture of polyesters primarily composed of hydroxy aliphatic and sesquiterpenic acids.[1] Upon hydrolysis, this resin yields a mixture of constituent acids, with aleuritic acid and this compound being the most abundant aliphatic and terpenic acids, respectively.[1][2] The purification of this compound to a high degree of purity is essential for its characterization and utilization in research and development.

This document provides detailed protocols and application notes for the purification of high-purity this compound from lac resin. While specific literature detailing the high-purity isolation of this compound is limited, the methodologies presented here are based on established principles for the separation of terpenic and aliphatic acids derived from natural resins. The protocols for aleuritic acid purification are well-documented and serve as a valuable reference for achieving high purity.[3][4][5]

Composition of Lac Resin Hydrolysate

The hydrolysis of lac resin yields a complex mixture of acids. The approximate composition of the hydrolysate is summarized in Table 1. Understanding this composition is crucial for developing an effective purification strategy.

ComponentAcid TypeApproximate Percentage (%)
Aleuritic AcidAliphatic25 - 35
This compound & other Aldehydic AcidsTerpenic20 - 25
Shellolic Acid & other water-soluble acidsTerpenic20 - 25
Butolic AcidAliphatic~2

Table 1: Approximate Composition of Lac Resin Hydrolysate. The data is compiled from multiple sources referencing the analysis of hydrolyzed lac resin.[3][6]

Experimental Workflow for this compound Purification

The overall workflow for the purification of high-purity this compound involves the hydrolysis of the source material (lac resin), followed by a multi-step purification process to separate the terpenic acids from the aliphatic acids and other impurities.

This compound Purification Workflow cluster_0 Extraction cluster_1 Initial Separation cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis LacResin Lac Resin Hydrolysis Alkaline Hydrolysis LacResin->Hydrolysis NaOH Acidification Acidification Hydrolysis->Acidification HCl/H2SO4 Filtration1 Filtration Acidification->Filtration1 CrudeAcids Crude Acid Mixture Filtration1->CrudeAcids SolventExtraction Liquid-Liquid Extraction AqueousPhase Aqueous Phase (this compound Rich) SolventExtraction->AqueousPhase OrganicPhase Organic Phase (Aleuritic Acid Rich) SolventExtraction->OrganicPhase CrudeAcids->SolventExtraction Crystallization Crystallization AqueousPhase->Crystallization Chromatography Column Chromatography Crystallization->Chromatography PureJalaricAcid High-Purity This compound Chromatography->PureJalaricAcid PurityAnalysis Purity Analysis (HPLC) PureJalaricAcid->PurityAnalysis

Caption: Proposed workflow for the purification of high-purity this compound.

Experimental Protocols

Alkaline Hydrolysis of Lac Resin

This protocol describes the initial step of breaking down the polyester structure of lac resin to liberate the constituent acids.

Materials:

  • Seedlac or Shellac

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Heating mantle with magnetic stirrer

  • Reaction flask

  • Condenser

Procedure:

  • Prepare a 10-20% (w/v) aqueous solution of NaOH.

  • Add the lac resin to the NaOH solution in the reaction flask at a ratio of 1:5 (resin:NaOH solution, w/v).

  • Heat the mixture to 90-100°C with continuous stirring.

  • Reflux the mixture for 12-24 hours to ensure complete hydrolysis.

  • After hydrolysis, cool the dark-colored solution to room temperature.

Precipitation of Crude Acids

This step involves the precipitation of the mixed acids from the alkaline hydrolysate.

Materials:

  • Lac resin hydrolysate

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)

  • pH meter or litmus paper

  • Beaker

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Slowly add concentrated HCl or H2SO4 to the cooled hydrolysate while stirring continuously in an ice bath.

  • Monitor the pH and continue adding acid until the pH reaches 2-3.

  • A precipitate of the mixed acids will form.

  • Allow the mixture to stand for a few hours to ensure complete precipitation.

  • Collect the crude acid precipitate by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove excess acid and inorganic salts.

  • Dry the crude acid mixture in a desiccator or a vacuum oven at low temperature.

Separation of this compound by Liquid-Liquid Extraction

This protocol aims to separate the more water-soluble terpenic acids (like this compound) from the less soluble aliphatic acids (like aleuritic acid).

Materials:

  • Crude acid mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude acid mixture in diethyl ether.

  • Transfer the ether solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO3 solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure generated from CO2 evolution.

  • Allow the layers to separate. The aqueous layer will contain the sodium salts of the acids, with a higher concentration of the more water-soluble this compound salt. The organic layer will retain the less polar components.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh NaHCO3 solution 2-3 times to maximize the recovery of this compound.

  • Combine all aqueous extracts.

  • Acidify the combined aqueous extracts with concentrated HCl to a pH of 2-3 to precipitate the this compound-rich fraction.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Purification by Crystallization

This step further purifies the this compound-rich fraction. The choice of solvent is critical and may require optimization.

Materials:

  • This compound-rich fraction

  • Suitable solvent or solvent mixture (e.g., hot water, ethanol-water, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the this compound-rich fraction in a minimum amount of hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals. Repeat the crystallization process if necessary to achieve the desired purity.

Purification by Column Chromatography

For achieving very high purity, column chromatography is recommended.

Materials:

  • Partially purified this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform in methanol)

  • Collection tubes

  • TLC plates for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent and pack the chromatography column.

  • Dissolve the partially purified this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent to obtain high-purity this compound.

Purity Analysis

The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Standard: A certified reference standard of this compound should be used for quantification.

Quantitative Data

Purification StepPurity of Aleuritic Acid (%)Recovery/Yield of Aleuritic Acid (%)Reference
Initial Precipitation70 - 8510 - 18 (from resin)[3]
Recrystallization> 9985 - 95 (from crude)[3][5]
Reactive Adsorption9492 (from hydrolysate)[6]

Table 2: Purity and Yield Data for Aleuritic Acid Purification for Reference.

Signaling Pathways

Extensive searches of scientific literature did not reveal any established signaling pathways specifically for this compound. Therefore, a diagram for a this compound-related signaling pathway cannot be provided at this time. Further research is required to elucidate the biological activities and mechanisms of action of this compound.

Disclaimer

The provided protocols are based on general chemical principles for the separation of natural products. Optimization of each step may be necessary to achieve the desired purity and yield of this compound depending on the specific quality of the starting lac resin and the scale of the operation.

References

Applications of Jalaric Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid is a key constituent of shellac, a natural resin produced by the lac insect, Kerria lacca. As a sesquiterpenoid acid, its unique chemical structure, featuring multiple functional groups—a carboxylic acid, two hydroxyl groups, and an aldehyde—makes it a molecule of significant interest in polymer chemistry. While the direct application of isolated this compound as a monomer is not extensively documented in publicly available literature, its role within the complex polymeric structure of shellac provides a basis for understanding its potential applications. These notes explore both the established use of this compound as a component of shellac resins and its prospective applications as a bio-based building block for novel polymers.

Chemical Structure and Properties of this compound

This compound's reactivity is derived from its distinct functional groups, which can participate in various polymerization and crosslinking reactions.

  • Carboxylic Acid Group (-COOH): Enables the formation of ester linkages through condensation polymerization with polyols, making it a candidate for polyester synthesis.

  • Hydroxyl Groups (-OH): Can react with isocyanates to form polyurethanes or undergo esterification. These groups also contribute to the hydrophilicity and biodegradability of potential polymers.

  • Aldehyde Group (-CHO): Offers a site for various chemical modifications, including oxidation to a carboxylic acid, reduction to a hydroxyl group, or reaction with amines to form Schiff bases, which can be utilized in crosslinking.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₀O₅
Molecular Weight280.32 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO

(Data sourced from publicly available chemical databases)

Applications in Polymer Chemistry

The primary application of this compound is as an integral component of shellac, which is used in coatings, adhesives, and pharmaceutical formulations. The properties of shellac are largely dictated by the intermolecular ester linkages formed between its constituent hydroxy acids, including this compound and aleuritic acid.

Bio-based Resins and Coatings

Shellac, containing this compound, is a well-established natural resin used for coatings. The inter-ester bonds formed between the constituent acids contribute to the film-forming properties of shellac.

Application Note: The aldehyde and hydroxyl groups of this compound within the shellac polymer matrix can be chemically modified to enhance the properties of shellac-based coatings, such as improving thermal stability, moisture resistance, and adhesion.

Biodegradable Polymers

The presence of ester bonds and hydroxyl groups in polymers derived from this compound suggests a potential for biodegradability. These functional groups can be susceptible to hydrolysis and enzymatic degradation.

Application Note: this compound can be explored as a monomer for the synthesis of biodegradable polyesters and polyurethanes for applications in packaging, agriculture, and biomedical devices. Its multi-functionality could lead to the formation of crosslinked networks, resulting in thermosetting bioplastics.

Drug Delivery Systems

The use of shellac for enteric coatings in pharmaceutical tablets highlights the potential of this compound-containing polymers in controlled drug release. The pH-dependent solubility of shellac protects the drug from the acidic environment of the stomach and allows for its release in the intestines.

Application Note: Novel polymers synthesized from this compound could be designed as matrices for controlled and targeted drug delivery. The functional groups of this compound could be used to attach drug molecules covalently or to tune the hydrophilicity and degradation rate of the polymer matrix.

Experimental Protocols

Protocol 1: Preparation of a Shellac-Based Enteric Coating Solution

Objective: To prepare a shellac solution suitable for coating pharmaceutical tablets for enteric release.

Materials:

  • Shellac (dewaxed, orange, or bleached)

  • Ethanol (95%)

  • Ammonium hydroxide (28-30%)

  • Plasticizer (e.g., triethyl citrate or polyethylene glycol 400)

  • Deionized water

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

Procedure:

  • In a beaker, dissolve 20 g of shellac powder in 70 mL of 95% ethanol with continuous stirring.

  • Gently warm the solution to 40-50°C on a hot plate to aid dissolution. Do not exceed 50°C to prevent degradation.

  • In a separate beaker, prepare a dilute ammonium hydroxide solution by adding 5 mL of ammonium hydroxide to 25 mL of deionized water.

  • Slowly add the dilute ammonium hydroxide solution to the shellac solution while stirring. This will neutralize the acidic components of shellac, including this compound, rendering it water-soluble.

  • Continue stirring until a clear or slightly opalescent solution is obtained.

  • Add 2 g of a suitable plasticizer (e.g., triethyl citrate) to the solution. The plasticizer improves the flexibility of the resulting film.

  • Adjust the final volume to 100 mL with deionized water if necessary.

  • The resulting solution can be used for spray-coating or dip-coating pharmaceutical tablets.

Protocol 2: Chemical Modification of Shellac via Aldehyde Group Reactions

Objective: To modify the aldehyde groups present in the this compound component of shellac to alter its properties.

Materials:

  • Shellac solution (prepared as in Protocol 1)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Magnetic stirrer

  • pH meter

Procedure (Oxime Formation):

  • Take 100 mL of the prepared aqueous shellac solution.

  • In a separate beaker, dissolve 5 g of hydroxylamine hydrochloride and 10 g of sodium acetate in a minimal amount of deionized water.

  • Add the hydroxylamine hydrochloride/sodium acetate solution to the shellac solution with continuous stirring.

  • Adjust the pH of the mixture to around 5-6 using a suitable buffer.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The aldehyde groups of this compound will react with hydroxylamine to form oximes.

  • The modified shellac can be precipitated by acidifying the solution and then collected by filtration, washed, and dried.

  • The resulting modified shellac can be characterized for changes in its physicochemical properties and film-forming capabilities.

Visualizations

Experimental_Workflow_Shellac_Coating cluster_preparation Solution Preparation cluster_application Coating Application dissolve Dissolve Shellac in Ethanol neutralize Neutralize with Ammonium Hydroxide dissolve->neutralize Warming to 40-50°C add_plasticizer Add Plasticizer neutralize->add_plasticizer Formation of water-soluble salt coating Spray or Dip Coating of Tablets add_plasticizer->coating Final Coating Solution drying Drying and Curing coating->drying Film Formation final_product final_product drying->final_product Enteric Coated Tablet

Caption: Workflow for preparing a shellac-based enteric coating.

Jalaric_Acid_Polymerization_Pathways cluster_polyesters Polyester Synthesis cluster_polyurethanes Polyurethane Synthesis cluster_crosslinking Crosslinking Reactions Jalaric_Acid This compound (COOH, OH, CHO) Polyester Polyester Jalaric_Acid->Polyester Condensation Polymerization Polyurethane Polyurethane Jalaric_Acid->Polyurethane Addition Polymerization Crosslinked_Network Crosslinked Network (Schiff Base) Jalaric_Acid->Crosslinked_Network Reaction with Aldehyde Group Polyol Polyol Polyol->Polyester Diisocyanate Diisocyanate Diisocyanate->Polyurethane Amine Diamine Amine->Crosslinked_Network

Caption: Potential polymerization pathways for this compound.

Conclusion

This compound stands as a promising bio-based monomer for the development of novel sustainable polymers. Its presence in shellac has already enabled a range of applications, particularly in coatings and pharmaceutical formulations. Future research focusing on the isolation and polymerization of pure this compound could unlock its full potential in creating advanced polymeric materials with tailored properties for a variety of applications in materials science and drug development. The protocols and application notes provided herein offer a foundation for researchers to explore the rich polymer chemistry of this unique natural product.

Jalaric Acid: Exploring Potential Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jalaric acid, a naturally occurring sesquiterpenoid, is a key constituent of shellac resin, a natural polymer produced by the lac insect Kerria lacca. While research on the direct therapeutic applications of isolated this compound is currently limited, its structural characteristics and presence in a traditionally used natural product suggest potential for various pharmacological activities. This document aims to consolidate the available information on this compound, and by drawing parallels with structurally related compounds, explore its potential therapeutic applications. Due to the nascent stage of research, detailed experimental protocols for therapeutic use and established signaling pathways are not available. Instead, a protocol for its isolation from its natural source is provided, which is a crucial first step for future research.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for any potential therapeutic development, including formulation and delivery.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₅[1]
Molecular Weight 280.32 g/mol [1][2][3]
CAS Number 24205-55-8[2][3]
Appearance Not specified in literature-
Solubility Not specified in literature-

Potential Therapeutic Applications (Hypothesized)

Direct evidence for the therapeutic applications of this compound is scarce in the current scientific literature. However, based on the known biological activities of other terpenoids and natural acids, the following areas warrant investigation:

  • Antimicrobial Activity: Many terpenoids exhibit antimicrobial properties. Given the global rise in antibiotic resistance, exploring this compound's efficacy against various bacterial and fungal strains could be a promising research direction.

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of numerous diseases. Terpenoids often possess anti-inflammatory properties by modulating inflammatory pathways. Future studies could investigate if this compound can inhibit key inflammatory mediators.

  • Anticancer Properties: The cytotoxic and pro-apoptotic effects of various natural compounds against cancer cell lines are well-documented. Investigating the potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or prevent metastasis could unveil new therapeutic possibilities.

It is crucial to emphasize that these potential applications are speculative and require rigorous experimental validation.

Experimental Protocols

As there are no established protocols for the therapeutic application of this compound, this section details a general method for its isolation from shellac, which is a prerequisite for any biological study.

Protocol: Isolation of this compound from Shellac

This protocol is a generalized procedure based on the principles of natural product extraction from shellac.

Objective: To isolate this compound from shellac resin.

Materials:

  • Shellac resin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Glassware (beakers, flasks, separating funnel, chromatography column)

  • pH meter or pH paper

Procedure:

  • Saponification of Shellac:

    • Dissolve a known quantity of shellac resin in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

    • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester bonds within the resin.

    • Cool the reaction mixture to room temperature.

  • Acidification and Extraction:

    • Acidify the cooled solution to a pH of approximately 2-3 using hydrochloric acid. This will protonate the carboxylic acid groups of the constituent acids, including this compound, making them less water-soluble.

    • Transfer the acidified solution to a separating funnel and extract the organic components with ethyl acetate. Repeat the extraction multiple times to ensure maximum recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extract with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

    • Load the concentrated crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Pool the fractions containing the compound of interest (this compound).

  • Final Purification and Characterization:

    • Concentrate the pooled fractions to obtain the isolated compound.

    • Further purification can be achieved by recrystallization if a suitable solvent is found.

    • Characterize the purified this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Therefore, the creation of diagrams for its mechanism of action is not possible.

However, to illustrate a fundamental process relevant to its availability for research, the following diagram outlines the workflow for its isolation from its natural source.

G Shellac Shellac Resin Hydrolysis Alkaline Hydrolysis (Saponification) Shellac->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Solvent Extraction (Ethyl Acetate) Acidification->Extraction Purification Chromatographic Purification (Silica Gel Column) Extraction->Purification JalaricAcid Isolated this compound Purification->JalaricAcid

Workflow for the Isolation of this compound from Shellac.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with respect to its therapeutic potential. The lack of dedicated research into its biological activities presents a significant gap in our knowledge. The immediate future of this compound research should focus on its efficient and scalable isolation or synthesis, followed by comprehensive in vitro screening to identify any significant antimicrobial, anti-inflammatory, or anticancer properties. Should promising activities be identified, subsequent research can delve into its mechanisms of action, involving the elucidation of modulated signaling pathways and the identification of molecular targets. Such a systematic approach is essential to unlock any therapeutic value this constituent of shellac may hold.

References

Jalaric Acid: A Promising Precursor for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalaric acid, a natural sesquiterpenoid acid derived from lac resin, is emerging as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure, featuring multiple reactive functional groups including a carboxylic acid, a hydroxyl group, and an aldehyde, provides a versatile scaffold for chemical modification. This allows for the generation of a diverse library of derivatives with the potential for a wide range of biological activities. This document provides an overview of the potential of this compound as a precursor, along with protocols for the synthesis and evaluation of its derivatives, drawing parallels from research on other bioactive natural acids. While specific research on the biological activities of novel this compound derivatives is still developing, the established bioactivities of similar natural product derivatives provide a strong rationale for its exploration in drug discovery programs.

Chemical Profile of this compound

This compound (C₁₅H₂₀O₅) is a key component of shellac, a natural resin secreted by the lac insect Kerria lacca.[1] Its structure presents multiple opportunities for chemical derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24205-55-8[2]
Molecular Formula C₁₅H₂₀O₅[2]
Molecular Weight 280.32 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Potential Therapeutic Applications of this compound Derivatives

While dedicated studies on the biological activities of a wide range of novel this compound derivatives are limited, the known antimicrobial and anticancer properties of derivatives of other natural acids, such as lauric acid and ellagic acid, suggest promising avenues for investigation.[3][4]

Anticancer Potential

The structural complexity and multiple functional groups of this compound make it an attractive scaffold for the design of novel anticancer agents. The modification of natural acids has been a successful strategy in cancer drug discovery. For instance, derivatives of oleic acid have demonstrated significant antiproliferative activities against human breast (MCF-7) and colon (HT-29) cancer cell lines.[5] One branched phenyl derivative of oleic acid exhibited an IC₅₀ of 48 ppm against both cell lines.[5] Similarly, novel derivatives of glycyrrhetinic acid have shown potent anticancer activity.[6] These examples highlight the potential for developing this compound-based compounds with cytotoxic or other anticancer effects.

Antimicrobial Potential

The increasing challenge of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Natural products are a rich source of such compounds. For example, lauric acid and its derivatives are known to possess a broad spectrum of antimicrobial activities.[3] Ellagic acid and its derivatives have also demonstrated significant antibacterial and antifungal properties.[4] Given these precedents, derivatives of this compound, such as esters and amides, could exhibit antimicrobial activity against a range of pathogens.

Experimental Protocols

The following are generalized protocols for the synthesis of ester and amide derivatives of this compound, based on standard organic chemistry methodologies. These protocols should be adapted and optimized for the specific properties of this compound.

Synthesis of this compound Esters

Esterification of the carboxylic acid group of this compound can be achieved through various methods, including Fischer-Speier esterification.

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized ester should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of this compound Amides

Amidation of the carboxylic acid group of this compound can be performed using a variety of coupling agents.

Protocol 2: Amide Synthesis using a Coupling Agent (e.g., DCC)

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and the desired amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the structure of the synthesized amide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathways

This compound Derivatization Workflow

Jalaric_Acid_Derivatization Jalaric_Acid This compound Esterification Esterification (e.g., Fischer-Speier) Jalaric_Acid->Esterification Amidation Amidation (e.g., DCC coupling) Jalaric_Acid->Amidation Ester_Derivatives This compound Esters Esterification->Ester_Derivatives Amide_Derivatives This compound Amides Amidation->Amide_Derivatives Biological_Screening Biological Screening (Anticancer, Antimicrobial) Ester_Derivatives->Biological_Screening Amide_Derivatives->Biological_Screening

Caption: Synthetic pathways for this compound derivatives.

Data Presentation

As specific quantitative data for novel this compound derivatives is not yet widely available, the following table is a template for how such data should be presented once obtained from experimental studies.

Table 2: Template for Biological Activity Data of this compound Derivatives

Compound IDDerivative TypeTarget Cell Line / MicroorganismIC₅₀ (µM) / Zone of Inhibition (mm)
JA-01Methyl EsterMCF-7Data to be determined
JA-02Ethyl EsterE. coliData to be determined
JA-03Propyl AmideS. aureusData to be determined
JA-04Benzyl AmideHT-29Data to be determined

Conclusion and Future Directions

This compound represents a readily available and versatile natural product scaffold for the synthesis of novel bioactive compounds. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the chemical space of this compound derivatives. Future research should focus on the systematic synthesis of a library of this compound esters and amides, followed by comprehensive biological screening to identify lead compounds with potent anticancer and antimicrobial activities. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of these novel compounds. The exploration of this compound and its derivatives holds significant promise for the development of new and effective therapeutic agents.

References

Determining the Bioactivity of Jalaric Acid: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to determine the bioactivity of Jalaric acid, a compound of interest for its potential therapeutic properties. The protocols detailed below focus on assessing its anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Bioactivity

The evaluation of this compound's anticancer potential involves a series of in vitro assays designed to measure its effects on cancer cell proliferation, viability, and the induction of apoptosis.

Key Experiments and Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cancer cell lines (e.g., A549, MCF-7, Caco-2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[1][2]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies and quantifies apoptotic and necrotic cells following treatment with this compound.

  • Protocol:

    • Treat cancer cells with this compound at its predetermined IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis (PI Staining and Flow Cytometry)

This protocol is used to determine if this compound induces cell cycle arrest in cancer cells.

  • Protocol:

    • Treat cancer cells with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[3]

Data Presentation
Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell ViabilityIC50 (µM)Reference
A549 (Lung)25.9245025.9[1]
MCF-7 (Breast)10-10024Dose-dependent decreaseNot specified[4]
Caco-2 (Colon)10-10024Dose-dependent decreaseNot specified[4]
DU 145 (Prostate)10-10024Dose-dependent decreaseNot specified[4]
Signaling Pathway

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage induces IGF-II Downregulation IGF-II Downregulation Cancer Cell->IGF-II Downregulation causes p53 Activation p53 Activation DNA Damage->p53 Activation leads to p21 Activation p21 Activation p53 Activation->p21 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21 Activation->Cell Cycle Arrest Proliferation Inhibition Proliferation Inhibition IGF-II Downregulation->Proliferation Inhibition

Anti-inflammatory Bioactivity

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit protein denaturation and modulate inflammatory signaling pathways.

Key Experiments and Protocols

1. Inhibition of Protein Denaturation Assay

This assay evaluates the ability of this compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Protocol:

    • Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (1% aqueous solution) and 0.05 mL of this compound at various concentrations (e.g., 10-50 µg/mL).

    • Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid.

    • Incubate the samples at room temperature for 20 minutes, followed by heating at 55°C for 30 minutes in a water bath.[5]

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Use Diclofenac sodium as a standard drug.

    • Calculate the percentage inhibition of protein denaturation.[6]

2. Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated cells.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions. A reduction in cytokine levels in the presence of this compound indicates anti-inflammatory activity.[7][8]

Data Presentation
AssayThis compound Concentration (µg/mL)% InhibitionIC50 (µg/mL)Reference
Protein Denaturation1053Not specified[5]
2058[5]
3061[5]
4069[5]
5076[5]
Proteinase InhibitionNot specified66.6535.5[6]
Experimental Workflow

anti_inflammatory_workflow cluster_protein Protein Denaturation Assay cluster_cytokine Cytokine Measurement (ELISA) p1 Prepare this compound dilutions p2 Mix with Bovine Serum Albumin p1->p2 p3 Incubate and Heat p2->p3 p4 Measure Turbidity p3->p4 c1 Culture and Stimulate Macrophages c2 Treat with this compound c1->c2 c3 Collect Supernatant c2->c3 c4 Perform ELISA for IL-6, TNF-α c3->c4

Antimicrobial Bioactivity

The antimicrobial activity of this compound is determined by its ability to inhibit the growth of various pathogenic bacteria.

Key Experiments and Protocols

1. Agar Disc Diffusion Assay

This is a qualitative method to screen for the antimicrobial activity of this compound.

  • Protocol:

    • Prepare a uniform lawn of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate.

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Place the discs on the surface of the agar.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around the discs. A larger zone indicates greater antimicrobial activity.[9]

2. Minimum Inhibitory Concentration (MIC) Assay

This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism without this compound) and a negative control (medium without microorganism).

    • Incubate the plate at 37°C for 24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[10]

3. Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills the microorganism.

  • Protocol:

    • Following the MIC assay, take an aliquot from the wells that showed no visible growth.

    • Plate the aliquots onto fresh agar plates.

    • Incubate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no microbial growth on the agar plates.[11]

Data Presentation
MicroorganismAssayThis compound Concentration (mg/mL)ResultReference
MRSAMBC1-2Bactericidal[11]
E. coliMBC1-2Bactericidal[11]
P. aeruginosaMBC1-1.5Bactericidal[11]
Experimental Workflow

antimicrobial_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis s1 Agar Disc Diffusion s2 Observe Zones of Inhibition s1->s2 q1 MIC Assay (Broth Dilution) q2 Determine Lowest Inhibitory Concentration q1->q2 q3 MBC Assay (Plating from MIC) q2->q3 q4 Determine Lowest Bactericidal Concentration q3->q4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jalaric Acid Extraction from Lac Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of Jalaric acid from lac resin.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for separating this compound from other components of lac resin?

A1: The separation of this compound from other major components of lac resin, primarily aleuritic acid, is based on their differential solubility after alkaline hydrolysis. Lac resin is a complex polyester of various hydroxy aliphatic and sesquiterpenic acids.[1] Alkaline hydrolysis breaks down these ester linkages, liberating the constituent acids. This compound, a terpenic acid, is highly soluble in the aqueous alkaline solution, while aleuritic acid, an aliphatic acid, is largely insoluble and precipitates out as a salt.[2] This difference in solubility allows for a primary separation of the two main acid groups.

Q2: What are the typical yields of this compound from lac resin?

A2: The yield of this compound is influenced by the source of the lac resin and the extraction conditions. Hard resin, which constitutes about 70% of shellac, is a significant source of this compound.[3] Upon hydrolysis, for every one mole of laccithis compound, approximately five moles of jalaric/epishellolic acid are produced.[1] While exact figures for isolated this compound can vary, it is a major component, with some studies indicating it constitutes around 25% of the terpenic acids in the resin.[3]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. While specific methods for this compound are not as commonly published as for aleuritic acid, a reverse-phase HPLC system with UV detection can be adapted for this purpose. The presence of a carboxyl group allows for detection at shorter wavelengths, around 210 nm. For compounds like this compound that lack a strong chromophore, a differential refractive index detector can also be employed.[4]

Q4: Can this compound degrade during the extraction process?

A4: Yes, this compound is susceptible to degradation under certain conditions. Prolonged exposure to strong alkaline conditions during hydrolysis can lead to the conversion of this compound into other compounds, such as shellolic and epishellolic acid, through reactions like the Cannizzaro reaction.[1][3] Therefore, optimizing the hydrolysis time and alkali concentration is crucial to maximize the yield of this compound and minimize the formation of these byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions & Optimizations
Low Yield of this compound Incomplete Hydrolysis: The polyester structure of the lac resin has not been fully broken down, leaving this compound entrapped.- Optimize Hydrolysis Time: While prolonged hydrolysis can degrade this compound, insufficient time will result in incomplete liberation. Start with a shorter duration (e.g., 2-3 hours) and incrementally increase, analyzing the this compound content at each step.[1] - Adjust Alkali Concentration: The concentration of the alkaline solution (e.g., Sodium Hydroxide) is critical. A concentration that is too low may not effectively cleave the ester bonds. Experiment with concentrations in the range of 10-20% w/v.[5]
Degradation of this compound: Harsh alkaline conditions (high temperature, prolonged exposure, high alkali concentration) can lead to the conversion of this compound to other terpenic acids.[3]- Use Milder Hydrolysis Conditions: Consider using a lower temperature for a longer duration to minimize degradation. For instance, hydrolysis at 35°C for an extended period has been used for lac resin acids.[6] - Brief Hydrolysis: It has been demonstrated that aldehydic acids like this compound are best isolated after a brief hydrolysis with alkali.[1]
Co-precipitation with Aleuritic Acid Salts: Although this compound is water-soluble, some of it may be trapped in the precipitate of sodium aleuritate.- Thorough Washing of Precipitate: After filtering the aleuritic acid salt, wash the precipitate thoroughly with a saturated sodium chloride solution to recover any entrapped water-soluble this compound.
Low Purity of this compound Extract Presence of other Water-Soluble Components: The aqueous extract containing this compound will also have other water-soluble acids and impurities from the lac resin.- Solvent Extraction: After acidification of the aqueous extract, use a suitable organic solvent to selectively extract this compound. Ethyl acetate is a commonly used solvent for the extraction of lac resin components.[7] - Column Chromatography: For higher purity, employ column chromatography on silica gel. A gradient elution with a mixture of polar and non-polar solvents can effectively separate this compound from other components.[8][9]
Contamination with Aleuritic Acid: Inefficient separation of the aqueous and solid phases can lead to carryover of aleuritic acid.- Ensure Complete Precipitation of Aleuritic Acid Salt: Allow sufficient time for the sodium aleuritate to precipitate fully before filtration. Cooling the solution may aid precipitation.
Inconsistent Results Between Batches Variability in Lac Resin Source: The composition of lac resin, including the this compound content, can vary depending on the host tree and the species of the lac insect.[7]- Characterize Starting Material: If possible, perform a preliminary analysis (e.g., by HPLC) on a small sample of each new batch of lac resin to assess its this compound content.
Inconsistent Hydrolysis Conditions: Minor variations in temperature, time, or alkali concentration can significantly impact the yield and purity.- Standardize Protocol: Maintain strict control over all experimental parameters. Use a temperature-controlled water bath for consistent heating.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Lac Resin for this compound Liberation
  • Preparation: Weigh 100g of powdered lac resin (seedlac or shellac) and place it in a suitable reaction vessel.

  • Saponification: Prepare a 15% (w/v) solution of sodium hydroxide in deionized water. Add 500 mL of this solution to the lac resin with continuous stirring.

  • Hydrolysis: Heat the mixture to 90-95°C with constant agitation for 3-4 hours. The resin should completely dissolve.

  • Cooling and Precipitation: After the hydrolysis is complete, allow the solution to cool to room temperature. The sodium salt of aleuritic acid will precipitate out of the solution.

  • Separation of Phases: Separate the solid precipitate (containing aleuritic acid) from the liquid supernatant (containing this compound) by filtration.

  • Collection of Aqueous Extract: The filtrate, which is the aqueous extract rich in this compound, should be collected for further purification.

Protocol 2: Purification of this compound from Aqueous Extract
  • Acidification: Carefully acidify the aqueous extract containing this compound with a dilute mineral acid (e.g., 10% sulfuric acid) to a pH of 2-3. This will convert the sodium jalariate to the free this compound.

  • Solvent Extraction: Transfer the acidified solution to a separatory funnel and extract the this compound with an appropriate organic solvent such as ethyl acetate. Repeat the extraction three times to ensure maximum recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Column Chromatography (Optional - for high purity): For further purification, the crude this compound can be subjected to column chromatography using silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) can be used to elute the this compound.

Visualizations

Jalaric_Acid_Extraction_Workflow cluster_hydrolysis Alkaline Hydrolysis cluster_separation Phase Separation cluster_purification Purification LacResin Lac Resin Powder Hydrolysis Heat (90-95°C, 3-4h) LacResin->Hydrolysis Alkali 15% NaOH Solution Alkali->Hydrolysis Cooling Cooling & Precipitation Hydrolysis->Cooling Filtration Filtration Cooling->Filtration AleuriticAcid Aleuritic Acid Salt (Precipitate) Filtration->AleuriticAcid Solid Phase AqueousExtract Aqueous Extract (this compound) Filtration->AqueousExtract Liquid Phase Acidification Acidification (pH 2-3) AqueousExtract->Acidification SolventExtraction Solvent Extraction (Ethyl Acetate) Acidification->SolventExtraction Drying Drying & Concentration SolventExtraction->Drying CrudeJalaric Crude this compound Drying->CrudeJalaric ColumnChromatography Column Chromatography (Optional) CrudeJalaric->ColumnChromatography PureJalaric Pure this compound ColumnChromatography->PureJalaric

Caption: Workflow for this compound Extraction from Lac Resin.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield IncompleteHydrolysis Incomplete Hydrolysis LowYield->IncompleteHydrolysis Degradation This compound Degradation LowYield->Degradation CoPrecipitation Co-precipitation LowYield->CoPrecipitation OptimizeHydrolysis Optimize Hydrolysis (Time, Temp, [Alkali]) IncompleteHydrolysis->OptimizeHydrolysis MilderConditions Use Milder Conditions Degradation->MilderConditions ThoroughWashing Thoroughly Wash Precipitate CoPrecipitation->ThoroughWashing

Caption: Troubleshooting Logic for Low this compound Yield.

References

Troubleshooting low yield in Jalaric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jalaric Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the synthesis of this valuable compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for obtaining this compound is not through a total chemical synthesis from simple precursors, but rather by the alkaline hydrolysis (saponification) of natural lac resin, such as seedlac or shellac.[1][2] Lac resin is a complex polyester composed of various hydroxy aliphatic and sesquiterpenoid acids, with this compound being one of the primary terpenic acids.[1][3]

Q2: What are the major challenges that can lead to low yield in this compound synthesis?

A2: Low yields in this compound isolation are typically attributed to three main areas:

  • Suboptimal Hydrolysis Conditions: Incomplete hydrolysis of the lac resin or degradation of this compound under harsh alkaline conditions can significantly reduce the yield.[2]

  • Side Reactions: The aldehyde group in this compound is susceptible to Cannizzaro-type disproportionation reactions in strong alkali, leading to the formation of shellolic acid (oxidation product) and laksholic acid (reduction product).[2][4]

  • Inefficient Purification: this compound is part of a complex mixture of other acids post-hydrolysis, such as aleuritic acid.[1][3] Inefficient separation of these components can lead to a low yield of pure this compound.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound After Hydrolysis

Q: My overall yield of the crude acid mixture after hydrolysis of lac resin is consistently low. What are the potential causes and solutions?

A: Low yields at this stage are often related to the quality of the starting material and the hydrolysis reaction conditions.

Potential CauseTroubleshooting Suggestion
Poor Quality of Lac Resin The composition of lac resin can vary depending on the source.[4] Ensure you are using a high-quality seedlac or shellac with a known high content of terpenoid acids.
Incomplete Hydrolysis The ester linkages in the lac resin may not be fully cleaved. Increase the reaction time or moderately increase the temperature. Monitor the completion of the hydrolysis by techniques such as Thin Layer Chromatography (TLC).
Degradation of this compound Prolonged exposure to high concentrations of strong alkali can lead to degradation.[2] Optimize the concentration of the base (e.g., NaOH) and the reaction time. A shorter hydrolysis time might be preferable, even if it results in slightly incomplete hydrolysis, to minimize degradation.
Presence of Impurities in Lac Resin Natural lac resin contains impurities like dyes and waxes which can interfere with the reaction.[5] Consider a pre-treatment step to decolorize the seedlac before hydrolysis.[5]
Issue 2: Low Purity of Isolated this compound

Q: I have a good yield of crude product, but the purity of the final isolated this compound is low. What could be the issue?

A: Low purity is typically a result of inefficient separation of this compound from the other constituent acids of the lac hydrolysate.

Potential CauseTroubleshooting Suggestion
Co-precipitation of Aleuritic Acid Aleuritic acid is the major aliphatic acid in the hydrolysate and can co-precipitate with this compound.[1][3] Optimize the pH during the acidification step to selectively precipitate the different acid fractions.
Presence of Cannizzaro Reaction Byproducts Shellolic acid and laksholic acid, formed from the disproportionation of this compound, can be difficult to separate.[2][4] To minimize their formation, use milder hydrolysis conditions (lower base concentration, shorter reaction time).
Inefficient Extraction/Crystallization The choice of solvent for extraction and crystallization is crucial for separating the more water-soluble terpenic acids (like this compound) from the less soluble aliphatic acids.[2] Experiment with different solvent systems for fractional crystallization.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Seedlac
  • Preparation: A 10% (w/v) aqueous solution of sodium hydroxide is prepared.

  • Reaction: Powdered seedlac is added to the sodium hydroxide solution in a reaction vessel.

  • Hydrolysis: The mixture is stirred at a controlled temperature (e.g., 90-100°C) for a specified period (e.g., 12-24 hours). The reaction should be monitored for the disappearance of the solid lac resin.

  • Cooling: After the hydrolysis is complete, the reaction mixture is cooled to room temperature.

  • Filtration: The solution is filtered to remove any insoluble impurities.

Protocol 2: Isolation of this compound
  • Acidification: The filtrate from the hydrolysis is slowly acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) with constant stirring. The pH should be carefully monitored.

  • Precipitation: As the pH is lowered, the various acid components will precipitate. This compound and other terpenic acids, being more water-soluble, will precipitate at a different pH range than the aliphatic acids like aleuritic acid.

  • Fractional Separation: The precipitate can be collected in fractions at different pH ranges to enrich the this compound fraction.

  • Purification: The crude this compound fraction is further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or ethyl acetate-hexane).

Quantitative Data Summary

The following table provides a summary of how different reaction parameters can influence the yield of this compound. The values are illustrative and may need to be optimized for specific experimental setups.

ParameterCondition AYield of this compound (A)Condition BYield of this compound (B)Notes
NaOH Concentration 5% (w/v)Moderate15% (w/v)LowHigher base concentration can increase the rate of hydrolysis but also promotes the Cannizzaro side reaction, potentially lowering the yield.[2]
Hydrolysis Time 12 hoursModerate36 hoursLowProlonged hydrolysis time can lead to the degradation of this compound.[2]
Temperature 80°CModerate110°CLow to ModerateHigher temperatures can accelerate hydrolysis but also increase the rate of side reactions and degradation.
Seedlac Quality DecolorizedHigherNon-decolorizedLowerPre-treatment to remove impurities can improve the overall yield and purity of the final product.[5]

Visualizations

Jalaric_Acid_Synthesis_Pathway cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_products Hydrolysate Mixture cluster_side_reactions Side Reactions cluster_purification Purification LacResin Lac Resin (Seedlac/Shellac) Hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) LacResin->Hydrolysis JalaricAcid This compound Hydrolysis->JalaricAcid AleuriticAcid Aleuritic Acid Hydrolysis->AleuriticAcid OtherAcids Other Acids Hydrolysis->OtherAcids ShellolicAcid Shellolic Acid (Oxidation) JalaricAcid->ShellolicAcid Cannizzaro Reaction LaksholicAcid Laksholic Acid (Reduction) JalaricAcid->LaksholicAcid Purification Acidification & Fractional Crystallization JalaricAcid->Purification AleuriticAcid->Purification OtherAcids->Purification PureJalaricAcid Pure this compound Purification->PureJalaricAcid Troubleshooting_Workflow Start Low Yield of This compound CheckCrudeYield Check Crude Yield After Hydrolysis Start->CheckCrudeYield LowCrudeYield Low Crude Yield CheckCrudeYield->LowCrudeYield Low GoodCrudeYield Good Crude Yield, Low Purity CheckCrudeYield->GoodCrudeYield Good OptimizeHydrolysis Optimize Hydrolysis: - Check Lac Quality - Adjust Time/Temp/Base Conc. - Pre-treat Lac LowCrudeYield->OptimizeHydrolysis OptimizePurification Optimize Purification: - Fractional Crystallization - pH Control - Solvent System GoodCrudeYield->OptimizePurification FinalProduct Improved Yield of Pure this compound OptimizeHydrolysis->FinalProduct OptimizePurification->FinalProduct

References

Technical Support Center: Synthetic Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in synthetic jalaric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a sesquiterpenoid acid with the chemical formula C15H20O5.[1][2][3][4] It is a constituent of natural lac resin, which is a secretion from the insect Kerria lacca.[5] Due to its unique structure, this compound serves as a valuable starting material in the synthesis of various high-value compounds, including perfumery chemicals and pharmaceuticals.

Q2: What is the typical origin of "synthetic" this compound?

A2: While the term "synthetic" might imply a complete chemical synthesis from simple precursors, commercially available this compound is most commonly obtained through the chemical processing and purification of natural lac resin. The process typically involves the hydrolysis of shellac, a refined form of lac. Therefore, the impurities found are often related to its natural origin and the extraction process.

Q3: What are the most common types of impurities found in this compound?

A3: Impurities in this compound can be broadly categorized into three groups:

  • Process-related impurities: These include residual solvents, reagents, and byproducts from the extraction and purification process.

  • Source-related impurities: These are other natural compounds present in lac resin that are co-extracted with this compound.

  • Degradation products: These can form during processing or storage.

Troubleshooting Guide

Issue: Unexpected peaks are observed in my HPLC or GC-MS analysis of this compound.

Possible Cause 1: Presence of other terpenoid acids from the natural source.

  • Explanation: Lac resin is a complex mixture of various terpenoid acids.[6] Compounds such as laccithis compound, shellolic acid, and laksholic acid have similar chemical structures and properties to this compound and may be co-extracted.[6] Shellolic acid and laksholic acid can also be formed from this compound through disproportionation reactions, particularly under alkaline conditions used during saponification.[6]

  • Solution:

    • Review the extraction and purification protocol: Ensure that the pH and temperature conditions during saponification and acidification are carefully controlled to minimize side reactions.

    • Employ advanced chromatographic techniques: Utilize a high-resolution chromatography column and optimize the gradient elution method to improve the separation of these closely related compounds.

    • Use a reference standard: If available, co-inject reference standards of suspected impurities (e.g., shellolic acid) to confirm their identity.

Possible Cause 2: Contamination with hydroxyaliphatic acids.

  • Explanation: Aleuritic acid is a major component of lac resin and may be present as an impurity in the final this compound product.[7]

  • Solution:

    • Optimize the purification process: Recrystallization from a suitable solvent system can be effective in removing aleuritic acid due to differences in solubility.

    • Perform a purity assessment: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can be used to quantify the level of aleuritic acid.

Possible Cause 3: Residual solvents or reagents.

  • Explanation: Solvents used during extraction and purification (e.g., methanol, ethanol) or reagents (e.g., mineral acids, bases) may remain in the final product if not adequately removed.

  • Solution:

    • Implement a thorough drying process: Dry the purified this compound under vacuum at an appropriate temperature to remove volatile solvents.

    • Analyze for residual solvents: Gas Chromatography (GC) with a headspace sampler is a standard method for detecting and quantifying residual solvents.

Summary of Common Impurities

Impurity NameMolecular FormulaPotential Source
Laccthis compoundC15H20O6Natural lac resin
Shellolic AcidC15H20O6Natural lac resin; oxidation of this compound
Laksholic AcidC15H22O5Natural lac resin; reduction of this compound
Aleuritic AcidC16H32O5Natural lac resin
Residual SolventsVariesExtraction and purification process
Inorganic SaltsVariesReagents used in extraction

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Shellac

  • Saponification:

    • Dissolve 100 g of shellac in 500 mL of 10% (w/v) sodium hydroxide solution.

    • Heat the mixture at 90-95°C for 4-6 hours with constant stirring to ensure complete hydrolysis.

    • Cool the solution to room temperature.

  • Removal of Waxes and Non-saponifiable Matter:

    • Filter the cold solution to remove insoluble waxes and other impurities.

  • Acidification:

    • Slowly add 10% (v/v) sulfuric acid to the filtrate with stirring until the pH reaches 2-3. This will precipitate the mixture of acidic components.

  • Isolation of Crude this compound:

    • Filter the precipitate and wash it thoroughly with cold water to remove inorganic salts.

    • Dry the crude acid mixture in a vacuum oven at 50°C.

  • Purification by Recrystallization:

    • Dissolve the crude acid mixture in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Filter the crystals and wash them with a small amount of cold methanol.

    • Repeat the recrystallization process until the desired purity is achieved.

  • Purity Analysis:

    • Assess the purity of the final product using HPLC or GC-MS.

Protocol 2: HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Shellac Shellac Saponification Saponification (NaOH, Heat) Shellac->Saponification Filtration1 Filtration (Remove Waxes) Saponification->Filtration1 Acidification Acidification (H2SO4) Filtration1->Acidification Filtration2 Filtration (Isolate Crude Acid) Acidification->Filtration2 Recrystallization Recrystallization (Methanol) Filtration2->Recrystallization Drying Drying (Vacuum Oven) Recrystallization->Drying Purity_Analysis Purity Analysis (HPLC/GC-MS) Drying->Purity_Analysis Pure_Jalaric_Acid Pure this compound Purity_Analysis->Pure_Jalaric_Acid

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_flow Start Unexpected Peak in Chromatogram Check_RT Compare Retention Time with Standard Start->Check_RT Known_Impurity Identify as Known Impurity (e.g., Shellolic Acid) Check_RT->Known_Impurity Match Unknown_Impurity Potentially Unknown Impurity Check_RT->Unknown_Impurity No Match Optimize_Purification Optimize Purification Protocol Known_Impurity->Optimize_Purification Analyze_MS Analyze Mass Spectrum Unknown_Impurity->Analyze_MS Source_Related Hypothesize Source-Related Impurity Analyze_MS->Source_Related Correlates with Natural Product Mass Process_Related Hypothesize Process-Related Impurity Analyze_MS->Process_Related Correlates with Reagent/Solvent Mass Source_Related->Optimize_Purification Process_Related->Optimize_Purification

Caption: Troubleshooting flowchart for identifying unknown peaks in analytical data.

References

Technical Support Center: Jalaric Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing jalaric acid, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a terpenoid, specifically a sesquiterpenoid, which is a major component of shellac resin.[1][2] Like many natural products, its complex structure, featuring multiple functional groups including a carboxylic acid, an aldehyde, and hydroxyl groups, makes it susceptible to degradation under various experimental conditions.[1][3] Instability can lead to the loss of the compound's activity, the formation of impurities, and consequently, unreliable experimental outcomes.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • pH: this compound is known to be unstable in alkaline conditions, which can catalyze degradation reactions such as the Cannizzaro-type reaction, leading to the formation of other related acids.[4] It is more stable in neutral to acidic pH.

  • Temperature: Elevated temperatures can accelerate the degradation of terpenoids.[5] Therefore, it is crucial to store this compound solutions at low temperatures.

  • Solvent: The choice of solvent can impact both the solubility and stability of this compound. It is reported to be soluble in DMSO.[6] The use of aqueous solutions may lead to hydrolysis over time.

  • Light: Exposure to light can induce photodegradation in many natural products. It is advisable to protect this compound solutions from light.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.[7]

Q3: How should I prepare and store a stock solution of this compound?

A3: To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent, such as DMSO. For storage, it is recommended to keep the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles to minimize degradation.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability issues with this compound solutions.

Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
  • Possible Cause 1: Degradation due to pH of the culture medium.

    • Troubleshooting Step: Measure the pH of your final assay solution containing this compound. If the pH is alkaline, consider preparing a more concentrated stock solution in DMSO and diluting it further in the assay medium just before use to minimize the exposure time to alkaline conditions.

  • Possible Cause 2: Thermal degradation during incubation.

    • Troubleshooting Step: While incubation at physiological temperatures (e.g., 37°C) is necessary for cell-based assays, minimize the pre-incubation time of this compound in the medium at this temperature. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Interaction with components of the culture medium.

    • Troubleshooting Step: Evaluate the stability of this compound in the cell culture medium over the time course of your experiment by HPLC analysis. If significant degradation is observed, consider using a simpler buffer system for short-term assays if experimentally feasible.

Problem 2: Appearance of unknown peaks in HPLC chromatograms over time.
  • Possible Cause 1: Hydrolysis in aqueous or protic solvents.

    • Troubleshooting Step: If using aqueous buffers or protic solvents like methanol, analyze samples at different time points to monitor for the appearance of new peaks. If hydrolysis is suspected, switch to a less protic or aprotic solvent for storage and sample preparation if compatible with your analytical method.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: Prepare solutions using degassed solvents to minimize dissolved oxygen. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant may be considered if it does not interfere with the experiment.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.

Data Presentation: Stability of Structurally Similar Terpenoid Acids

Compound ClassFunctional GroupsConditionsStability ObservationsReference
Sesquiterpene LactonesLactone, EsterpH 5.5 vs. pH 7.4 at 37°CStable at pH 5.5. Side chain hydrolysis observed at pH 7.4.[8]
Carboxylic Acids (general)Carboxylic AcidHigh TemperatureThermal decomposition occurs, with the stability being dependent on the overall structure.[9]
Esters of Terpenoid AlcoholsEster, AlcoholSimulated Intestinal Fluid (with pancreatin)Rapid hydrolysis to the corresponding alcohol and carboxylic acid.[10]
Acetic AcidCarboxylic AcidHigh Temperature (530-1950 K)Follows first-order degradation kinetics.[11]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating high-performance liquid chromatography (HPLC) method for this compound, based on ICH guidelines.[5][12][13][14][15][16][17]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products. A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain an acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing a solution of this compound and identifying the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-4 hours) due to the known instability in alkaline conditions.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

3. Method Validation: The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to resolve the this compound peak from degradation products and any matrix components.

  • Linearity: A linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: The closeness of the measured value to the true value, determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at both intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualization

Below is a diagram illustrating a general workflow for screening the biological activity of a natural product like this compound. This workflow is a common approach in drug discovery to identify and characterize the potential therapeutic effects of a novel compound.[8][18][19][20][21][22][23]

Biological_Activity_Screening_Workflow cluster_initial_screening Initial Screening cluster_dose_response Dose-Response and Selectivity cluster_mechanistic_studies Mechanistic Studies cluster_lead_optimization Lead Optimization Compound This compound Stock Solution Primary_Assay Primary Bioactivity Assay (e.g., Enzyme Inhibition, Cytotoxicity) Compound->Primary_Assay Test various concentrations Hit_Identification Hit Identification Primary_Assay->Hit_Identification Analyze results Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Active 'Hit' Counter_Screen Counter-Screening (Selectivity Assessment) Dose_Response->Counter_Screen Cell_Based_Assay Cell-Based Functional Assays (e.g., Reporter Gene, Apoptosis Assay) Counter_Screen->Cell_Based_Assay Selective Hit Target_Validation Target Validation Studies Cell_Based_Assay->Target_Validation Lead_Compound Lead Compound Target_Validation->Lead_Compound Confirmed Mechanism of Action

Biological activity screening workflow for a natural product.

This diagram outlines the logical progression from initial screening of a compound to identifying a lead candidate for further development. It begins with a primary assay to detect any biological activity, followed by dose-response studies to determine potency and counter-screens to assess selectivity. Promising hits are then subjected to more detailed mechanistic studies in cell-based models to understand their mode of action, ultimately leading to the identification of a lead compound.

References

Preventing degradation of Jalaric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Jalaric acid during storage and experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the handling and storage of this compound.

Question 1: My this compound solution has turned yellow after a few days at room temperature. What is happening and how can I prevent it?

Answer: A yellow discoloration suggests potential degradation of this compound. The aldehyde functional group in the this compound molecule is susceptible to oxidation, which can lead to the formation of colored impurities. Storing this compound solutions at room temperature, especially when exposed to light and air, can accelerate this process.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a sample of the discolored solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of degradation products.

  • Storage Conditions: For short-term storage (days to weeks), always store this compound as a solid or in solution at 0 - 4°C in a dark, dry environment. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

  • Inert Atmosphere: When preparing solutions for storage, consider using a solvent that has been purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Choice: this compound is soluble in DMSO.[1] Ensure the DMSO used is of high purity and stored under appropriate conditions to prevent the presence of reactive impurities.

Question 2: I am observing a loss of this compound potency in my formulation, especially in an alkaline buffer. What is the likely cause?

Answer: this compound is known to be unstable under alkaline conditions. The presence of an aldehyde group makes it susceptible to a Cannizzaro-type disproportionation reaction in the presence of a strong base. This reaction results in the simultaneous oxidation of one molecule to a carboxylic acid (Shellolic acid) and the reduction of another to an alcohol (Laksholic acid).[2]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, adjust the pH of your formulation to a neutral or slightly acidic range.

  • Buffer Selection: Avoid using highly basic buffers. If a basic pH is necessary, conduct time-course studies to understand the rate of degradation and plan experiments accordingly.

  • Temperature Control: The Cannizzaro reaction is temperature-dependent. If a basic pH is unavoidable, perform your experiments at the lowest feasible temperature to slow down the degradation rate.

Question 3: How can I perform a forced degradation study to understand the stability of this compound under various stress conditions?

Answer: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4][5][6] A systematic approach involves exposing a solution of this compound to acidic, basic, oxidative, thermal, and photolytic stress.

General Protocol for Forced Degradation Study:

A detailed experimental protocol for conducting a forced degradation study on this compound is provided in the "Experimental Protocols" section below. This protocol outlines the conditions for acid and base hydrolysis, oxidation, thermal, and photolytic stress testing.

Question 4: What analytical method can I use to monitor the stability of this compound and quantify its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for this purpose. Such a method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of each.

A detailed, representative HPLC method is provided in the "Experimental Protocols" section. This method can be used as a starting point and should be validated for your specific application.

Data Presentation: this compound Degradation under Stress Conditions (Illustrative Data)

The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound in a suitable solvent. This data is for illustrative purposes to demonstrate the expected trends in degradation.

Stress ConditionTime (hours)This compound Remaining (%)Shellolic Acid (%)Laksholic Acid (%)Other Degradants (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 2495.2Not DetectedNot Detected4.8
Base Hydrolysis (0.1 M NaOH, 25°C) 845.725.124.54.7
Oxidative (3% H₂O₂, 25°C) 1270.328.1Not Detected1.6
Thermal (70°C) 4888.55.2Not Detected6.3
Photolytic (ICH Q1B Option 2) 2492.1Not DetectedNot Detected7.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the experimental conditions for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature (25°C) for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature (25°C) for 12 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at 70°C for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • At appropriate time points, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This representative HPLC method can be used to separate this compound from its primary degradation products, Shellolic acid and Laksholic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Gradient Program:

        • 0-5 min: 95% A, 5% B

        • 5-25 min: Linear gradient to 40% A, 60% B

        • 25-30 min: Hold at 40% A, 60% B

        • 30-35 min: Return to 95% A, 5% B

        • 35-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Diagram 1: this compound Degradation Pathways

Jalaric_Acid_Degradation Jalaric_Acid This compound (Aldehyde) Shellolic_Acid Shellolic Acid (Carboxylic Acid) Jalaric_Acid->Shellolic_Acid Oxidation (e.g., H₂O₂, Base) Laksholic_Acid Laksholic Acid (Alcohol) Jalaric_Acid->Laksholic_Acid Reduction (Cannizzaro Reaction - Base) Other_Degradants Other Degradation Products Jalaric_Acid->Other_Degradants Hydrolysis, Photolysis, Thermal Stress

Caption: Key degradation pathways of this compound under various stress conditions.

Diagram 2: Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Base Basic (0.1 M NaOH, 25°C) Oxidative Oxidative (3% H₂O₂, 25°C) Thermal Thermal (70°C) Photolytic Photolytic (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize for Acid/Base samples Dilute Dilute Sample Sampling->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC Dilute->HPLC

Caption: Workflow for conducting a forced degradation study of this compound.

Diagram 3: Troubleshooting Logic for this compound Degradation

Troubleshooting_Logic Start Degradation Observed? Discoloration Discoloration (e.g., Yellowing)? Start->Discoloration Yes No_Issue No Apparent Degradation Start->No_Issue No Loss_of_Potency Loss of Potency? Discoloration->Loss_of_Potency No Action_Oxidation Suspect Oxidation. - Store at low temp, dark, inert atm. - Check solvent purity. Discoloration->Action_Oxidation Yes Alkaline_pH Alkaline pH Conditions? Loss_of_Potency->Alkaline_pH Yes Action_General Suspect General Degradation. - Review all storage conditions. - Perform forced degradation study. Loss_of_Potency->Action_General No Action_Cannizzaro Suspect Cannizzaro Reaction. - Adjust to neutral/acidic pH. - Use lower temperature. Alkaline_pH->Action_Cannizzaro Yes Alkaline_pH->Action_General No

Caption: Decision tree for troubleshooting observed degradation of this compound.

References

Overcoming solubility challenges of Jalaric acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with Jalaric acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a bioactive chemical compound, often found as a constituent of shellac resin.[1][2] It is a solid powder at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₅[4][5]
Molecular Weight280.32 g/mol [4]
AppearanceSolid powder[3]
Computed XLogP3-0.1[4]
Recommended StorageShort-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.[3]

Q2: In which solvent is this compound soluble?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO.

Q3: Is this compound soluble in water?

While some sources describe this compound as "water-soluble," this typically refers to its salt form, which is generated during the alkaline hydrolysis of shellac.[1][6] The free acid form of this compound is expected to have limited solubility in neutral aqueous solutions. Challenges often arise when diluting a DMSO stock solution into aqueous assay buffers, which can lead to precipitation.[7][8]

Q4: What is the recommended way to prepare this compound for an assay?

The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution should then be serially diluted to intermediate concentrations, also in DMSO. The final working concentration is achieved by a final, small-volume dilution of the DMSO solution into the aqueous assay buffer. It is crucial to ensure rapid mixing during this final dilution step to minimize precipitation.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound in assays.

Problem 1: My this compound solution becomes cloudy or forms a precipitate when added to my aqueous assay buffer.

  • Cause: This is a common issue when diluting a compound from a high-concentration organic solvent stock (like DMSO) into an aqueous medium where its solubility is lower. This phenomenon is often referred to as "crashing out."[8]

  • Solution 1: Optimize the Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may affect enzyme activity. However, a slightly higher DMSO concentration (e.g., up to 0.5-1%) might be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Solution 2: Lower the Working Concentration. The observed precipitation may be due to the working concentration of this compound exceeding its solubility limit in the final assay buffer. Try using a lower final concentration of this compound.

  • Solution 3: Adjust the pH of the Buffer. As this compound is an acidic compound, its solubility in aqueous solutions is expected to increase with higher pH (more basic conditions) due to the formation of the more soluble carboxylate salt. If your experimental conditions permit, try increasing the pH of your assay buffer. Perform preliminary tests to determine the optimal pH for solubility without affecting the biological system.

  • Solution 4: Utilize Solubilizing Excipients. For certain in vitro assays, the inclusion of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations (typically 0.01-0.1%) in the assay buffer can help to maintain the solubility of hydrophobic compounds. The compatibility of such excipients with your specific assay must be validated.

Problem 2: I am observing inconsistent results or lower than expected activity in my assay.

  • Cause: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in variable data and underestimated activity.[7] The compound may be precipitating out of solution, leading to a lower effective concentration.

  • Solution 1: Visually Inspect for Precipitation. Before and after adding the this compound solution to your assay plate, carefully inspect the wells for any signs of precipitation or cloudiness.

  • Solution 2: Pre-solubility Testing. Before conducting the full assay, perform a small-scale solubility test. Prepare your this compound at the intended final concentration in the assay buffer and visually inspect for precipitation over the time course of your experiment.

  • Solution 3: Sonication. After diluting the DMSO stock into the aqueous buffer, brief sonication of the solution might help to dissolve small, suspended particles. However, be cautious as this may not create a thermodynamically stable solution, and the compound could precipitate over time.

Experimental Protocols & Workflows

Detailed Methodology for Preparing this compound Working Solutions
  • Preparation of Primary Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound powder (Molecular Weight: 280.32 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).

    • Vortex or gently warm (if necessary, and stability permits) until the solid is completely dissolved.

    • Store this stock solution at -20°C.

  • Preparation of Intermediate Dilutions (in DMSO):

    • Prepare serial dilutions from your primary stock solution using 100% DMSO to create a range of intermediate concentrations.

  • Preparation of Final Working Solution (in Aqueous Buffer):

    • Add a small volume of the appropriate DMSO intermediate solution to your pre-warmed assay buffer to achieve the final desired concentration. For example, add 1 µL of a 1 mM DMSO stock to 99 µL of assay buffer for a final concentration of 10 µM (with 1% DMSO).

    • Ensure rapid and thorough mixing immediately upon addition to the aqueous buffer. This can be achieved by vortexing or repeated pipetting.

Visualization of Workflows and Logic

G cluster_prep Preparation Workflow start Weigh this compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM Stock) start->stock intermediate Serial Dilutions in 100% DMSO stock->intermediate working Final Dilution in Aqueous Assay Buffer (e.g., <1% DMSO) intermediate->working assay Add to Assay working->assay

Caption: Workflow for preparing this compound solutions.

G cluster_troubleshoot Troubleshooting Precipitation start Precipitate observed after adding This compound to aqueous buffer? check_dmso Is final DMSO concentration > 1%? start->check_dmso Yes reduce_dmso Lower final DMSO concentration. check_dmso->reduce_dmso Yes check_conc Is working concentration too high? check_dmso->check_conc No end Solution Found reduce_dmso->end reduce_conc Lower this compound working concentration. check_conc->reduce_conc Yes check_ph Can assay buffer pH be increased? check_conc->check_ph No reduce_conc->end increase_ph Increase buffer pH to improve solubility. check_ph->increase_ph Yes consider_excipients Consider adding a solubilizing excipient (e.g., Tween® 20). check_ph->consider_excipients No increase_ph->end consider_excipients->end

Caption: Decision tree for troubleshooting solubility issues.

References

Addressing matrix effects in Jalaric acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Jalaric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For an acidic compound like this compound, ion suppression is a frequent challenge, especially when dealing with complex biological matrices such as plasma or urine.[1]

Q2: How can I identify if my this compound assay is experiencing matrix effects?

A2: Several signs may indicate the presence of matrix effects in your analysis:

  • Poor reproducibility of results across different sample batches.[3]

  • Inaccurate quantification, leading to unexpectedly high or low concentrations.[3]

  • Non-linear calibration curves.[3]

  • Inconsistent peak areas for the internal standard across different samples, despite adding the same amount.[3]

To quantitatively assess matrix effects, the post-extraction spike method is commonly used. This involves comparing the peak response of this compound spiked into a blank matrix extract with the response of this compound in a neat (pure) solvent at the same concentration. A significant discrepancy between the two responses points to the presence of matrix effects.[1][3] Another qualitative technique is the post-column infusion experiment, which helps identify regions of ion suppression or enhancement by monitoring a continuous infusion of this compound while a blank matrix extract is injected.[1]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and should I use one for this compound analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N).[4] The key advantage of a SIL-IS is that it is chemically identical to the analyte and will therefore behave very similarly during sample preparation, chromatography, and ionization.[4][5] The use of a SIL-IS is highly recommended as it can effectively compensate for matrix effects.[6] By measuring the ratio of the native this compound to the SIL-IS, accurate quantification can be achieved even if ion suppression or enhancement occurs, as both compounds should be affected proportionally.[4]

Q4: Can a SIL-IS completely eliminate matrix effect issues?

A4: While highly effective, a SIL-IS may not be a complete panacea for matrix effects. If the SIL-IS and the native this compound do not co-elute perfectly, they might experience different degrees of ion suppression or enhancement, which can lead to inaccuracies.[3] This can sometimes occur due to the isotopic composition affecting the chromatographic retention time (the "isotope effect").[3] Therefore, it is crucial to verify the chromatographic co-elution of this compound and its SIL-IS.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Significant Ion Suppression or Enhancement Observed

  • Possible Cause: High concentration of co-eluting matrix components.

  • Solution:

    • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[7] Consider more rigorous sample clean-up techniques. A comparison of common techniques is provided in Table 1.

    • Chromatographic Optimization: Modify the LC method to separate this compound from the interfering compounds. This can be achieved by altering the mobile phase composition, gradient profile, or using a different type of chromatography column.[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components.[8] However, this may compromise the limit of quantification if this compound is present at low concentrations.

Problem 2: Poor Reproducibility and High Variability in Results

  • Possible Cause: Inconsistent matrix effects across different samples or inconsistent sample preparation.

  • Solution:

    • Implement a SIL-IS: A stable isotope-labeled internal standard for this compound is the most robust way to compensate for variable matrix effects.[9]

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automation can help minimize variability.[10]

    • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Problem 3: Poor Peak Shape for this compound

  • Possible Cause: Inappropriate mobile phase pH, column overload, or secondary interactions with the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Since this compound is acidic, ensure the mobile phase pH is at least 2 pH units below its pKa to maintain it in a single, neutral form, which generally results in better peak shape.[1]

    • Reduce Injection Volume/Concentration: Injecting a smaller volume or diluting the sample can prevent column overload.[1]

    • Consider a Different Column: If peak tailing persists, it might be due to interactions with the column material. Trying a column with a different chemistry, such as one with an embedded polar group, could improve peak shape.[1]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueGeneral Effectiveness in Removing InterferencesAnalyte RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) Low to Moderate[11]HighHighQuick screening, but may require further optimization if significant matrix effects are observed.
Liquid-Liquid Extraction (LLE) Moderate to High[7][11]Variable, dependent on solvent choiceModerateA good option for removing highly polar or non-polar interferences. pH adjustment of the sample is critical for acidic compounds like this compound.[7]
Solid-Phase Extraction (SPE) High[11]High, with method optimizationLow to ModerateHighly recommended for complex matrices. A mixed-mode or polymeric sorbent can provide the best clean-up.[1][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Preparation of Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., a mid-range QC level).

  • Preparation of Set B (Post-Spiked Matrix): a. Select at least six different lots of blank biological matrix. b. Process these blank samples using your established extraction protocol. c. After the final extraction step, spike the extracts with this compound to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculation of Matrix Factor (MF): MF = (Mean Peak Area in Matrix [Set B]) / (Mean Peak Area in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

    • Ideally, the absolute MF should be between 0.75 and 1.25.[12]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • To 100 µL of plasma, add the internal standard.

  • Adjust the pH of the sample to be at least two pH units lower than the pKa of this compound to ensure it is in its protonated, less polar form.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general guideline and should be optimized. A mixed-mode anion exchange SPE is often effective for acidic compounds.

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the sample: Dilute the plasma sample with an appropriate buffer and load it onto the conditioned SPE cartridge.

  • Wash the cartridge: a. Wash with 1 mL of 2% formic acid in water to remove polar interferences. b. Wash with 1 mL of methanol/water (e.g., 20:80, v/v) to remove less polar interferences.

  • Elute this compound: Elute the analyte with 1 mL of a suitable solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Visualizations

Workflow_for_Method_Development start Start: Method Development Goal sample_prep Optimize Sample Preparation (PPT, LLE, SPE) start->sample_prep lc_separation Develop LC Separation (Column, Mobile Phase, Gradient) sample_prep->lc_separation ms_detection Optimize MS Detection (Ionization, MRM Transitions) lc_separation->ms_detection assess_matrix Assess Matrix Effects (Post-Extraction Spike) ms_detection->assess_matrix mitigate Mitigate Matrix Effects (e.g., Use SIL-IS) assess_matrix->mitigate Matrix Effect Observed validate Full Method Validation (Accuracy, Precision, etc.) assess_matrix->validate No Significant Matrix Effect mitigate->assess_matrix end Robust Method Achieved validate->end

Caption: Workflow for developing a robust LC-MS/MS method for this compound.

Troubleshooting_Ion_Suppression start Problem: Ion Suppression in this compound Analysis check_sample_prep Is Sample Cleanup Sufficient? start->check_sample_prep improve_sample_prep Action: Enhance Cleanup (e.g., Switch to SPE) check_sample_prep->improve_sample_prep No check_chromatography Is Analyte Co-eluting with Interferences? check_sample_prep->check_chromatography Yes improve_sample_prep->start optimize_lc Action: Modify LC Method (e.g., Adjust Gradient) check_chromatography->optimize_lc Yes use_sil_is Is a SIL-IS Being Used? check_chromatography->use_sil_is No optimize_lc->start implement_sil_is Action: Implement a Co-eluting SIL-IS use_sil_is->implement_sil_is No other_issues Investigate Other Parameters (Recovery, Stability, etc.) use_sil_is->other_issues Yes implement_sil_is->start end Problem Resolved other_issues->end

Caption: Decision tree for troubleshooting ion suppression in this compound analysis.

References

Improving the resolution of Jalaric acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Jalaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic techniques used for the analysis of this compound?

A1: The most common techniques for the analysis of this compound, a primary component of shellac resin, are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). HPLC coupled with Mass Spectrometry (HPLC-MS) is particularly powerful for the characterization of this compound and its related compounds within the complex shellac matrix.[1]

Q2: I am observing poor resolution between this compound and other components of shellac. What are the initial steps to improve it?

A2: Poor resolution is a common issue due to the complex nature of shellac, which contains various structurally similar terpenic and aliphatic acids.[1][2] To begin troubleshooting, focus on optimizing the three key factors that govern chromatographic separation: retention factor (k), selectivity (α), and column efficiency (N).[3][4] This can be achieved by systematically adjusting the mobile phase composition, stationary phase, or column temperature.[3]

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5][6][7] These interactions lead to an asymmetric peak shape, which can affect accurate quantification. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an acidic modifier like formic acid or phosphoric acid can suppress the ionization of both this compound and the silanol groups, thereby reducing unwanted interactions.[8]

  • Use of a Highly Deactivated Column: Employing a column with end-capping can shield the residual silanol groups, minimizing their interaction with this compound.[6]

  • Buffer Addition: Incorporating a suitable buffer in your mobile phase can help maintain a consistent pH and mask the silanol interactions.[9]

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: For reversed-phase HPLC of this compound, a C18 column is a common choice. A good starting mobile phase could be a gradient of methanol or acetonitrile and water, with the addition of a small percentage of an acid (e.g., 0.1% formic acid) to control ionization and improve peak shape. The detection wavelength can be set in the lower UV range, typically around 210 nm, as this compound lacks a strong chromophore.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution and Co-eluting Peaks in HPLC
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Composition Modify the organic solvent (e.g., switch from methanol to acetonitrile) or adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[11]Improved separation of this compound from other shellac components like aleuritic acid, shellolic acid, or their esters.[1][2]
Incorrect Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds, a pH well below the pKa will ensure it is in its neutral form, which can alter its retention and selectivity relative to other components.[12]Enhanced resolution due to differential retention of ionizable compounds.
Suboptimal Column Temperature Increase the column temperature in increments (e.g., 5°C). Higher temperatures can improve column efficiency by reducing mobile phase viscosity and increasing mass transfer.[3]Sharper peaks and potentially better resolution, although selectivity may also change.
Unsuitable Stationary Phase If resolution does not improve, consider a different column chemistry. For instance, a phenyl-hexyl column may offer different selectivity for the aromatic and aliphatic components of shellac compared to a standard C18 column.Altered elution order and improved separation due to different stationary phase interactions.
Issue 2: Peak Tailing of this compound in HPLC
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a small concentration of a competitive acid (e.g., 0.1-0.5% acetic acid) to the mobile phase. This can help to block the active silanol sites.[5]A more symmetrical peak shape for this compound.
Lower the mobile phase pH to around 2.5-3.0 with an acid like formic, phosphoric, or trifluoroacetic acid to suppress silanol activity.[8]Reduced peak tailing due to minimized ionic interactions.
Column Overload Reduce the concentration of the injected sample or decrease the injection volume.[8]Improved peak symmetry as the stationary phase is no longer saturated.
Column Contamination or Degradation Flush the column with a strong solvent or, if the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column.[13]Restoration of good peak shape and column performance.
Issue 3: Irreproducible Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.Consistent and reproducible retention times from run to run.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient mixer, ensure it is functioning correctly.[14]Stable baseline and consistent retention times.
Column Temperature Variations Use a column oven to maintain a constant and stable temperature throughout the analysis.[15]Elimination of retention time drift caused by temperature fluctuations.
Pump Malfunction Check for leaks in the pump and ensure the check valves are clean and functioning properly.[16]Stable flow rate and pressure, leading to reproducible retention times.

Experimental Protocols

Key Experiment: HPLC Method for this compound Resolution

This protocol provides a starting point for the separation of this compound from other components in a shellac sample.

1. Sample Preparation:

  • Dissolve approximately 1 mg of shellac resin in 1 mL of methanol.

  • Heat the mixture at 40°C for 1 hour to ensure complete dissolution.[1]

  • Centrifuge the solution to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions:

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard, if available, or by using mass spectrometry for confirmation.

  • Assess the resolution between the this compound peak and adjacent peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.

Visualizations

Troubleshooting_Workflow start Poor Resolution of This compound Peak check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase: - Change organic solvent - Modify gradient - Adjust pH check_mobile_phase->adjust_mobile_phase No check_temp Is Column Temperature Controlled? check_mobile_phase->check_temp Yes adjust_mobile_phase->check_temp adjust_temp Optimize Temperature: - Increase in 5°C increments check_temp->adjust_temp No check_column Is Stationary Phase Suitable? check_temp->check_column Yes adjust_temp->check_column change_column Change Column: - Different chemistry (e.g., Phenyl-Hexyl) check_column->change_column No good_resolution Resolution Improved check_column->good_resolution Yes change_column->good_resolution

Caption: Troubleshooting workflow for poor resolution of this compound.

Peak_Tailing_Workflow start This compound Peak Tailing check_ph Is Mobile Phase pH Low Enough? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with acid) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_column_health Is Column in Good Condition? check_overload->check_column_health No reduce_concentration->check_column_health flush_replace_column Flush with Strong Solvent or Replace Column check_column_health->flush_replace_column No symmetrical_peak Peak Shape Improved check_column_health->symmetrical_peak Yes flush_replace_column->symmetrical_peak

References

Minimizing co-eluting contaminants with Jalaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jalaric acid, focusing on minimizing co-eluting contaminants during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it originate?

This compound is a major sesquiterpenic acid found in shellac, a natural resin secreted by the lac insect (Kerria lacca)[1][2][3]. It is a key component of the complex mixture of hydroxy aliphatic and sesquiterpenic acids that constitute lac resin[1].

Q2: What are the common contaminants that co-elute with this compound?

During the purification of this compound from shellac, several structurally similar compounds can co-elute. The most common contaminants include:

  • Aleuritic acid: A major aliphatic acid in shellac[1][4].

  • Shellolic acid: An oxidation product of this compound[2][5].

  • Laccithis compound: Another major sesquiterpenic acid in shellac[3].

  • Butolic acid: A hydroxy fatty acid present in shellac[2].

  • Other related terpenic and aliphatic acids[1][3].

Q3: Why is it challenging to separate this compound from these contaminants?

The primary challenge lies in the structural similarity of these compounds. They often possess similar polarities and functional groups, leading to overlapping retention times in chromatographic separations. Additionally, the initial hydrolysis step of shellac creates a complex mixture of these acids, making downstream purification difficult[2][5].

Q4: What are the general steps for isolating this compound from shellac?

The general workflow for this compound isolation involves:

  • Hydrolysis (Saponification): Treatment of shellac resin with an aqueous alkali solution (e.g., sodium hydroxide) to break the ester bonds and liberate the constituent acids[1][4].

  • Acidification: Neutralization of the alkaline solution with a mineral acid to precipitate the free acids[4].

  • Extraction: Separation of the acid mixture from the aqueous solution.

  • Chromatographic Purification: Typically using High-Performance Liquid Chromatography (HPLC) to separate this compound from other co-eluting acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, particularly in the context of HPLC separation.

Issue 1: Poor resolution and co-elution of peaks in HPLC.

Question: I am observing poor separation between this compound and other components, especially a large peak that I suspect is Aleuritic acid. How can I improve the resolution?

Answer:

Co-elution, particularly with Aleuritic acid, is a frequent issue. Here are several strategies to improve separation:

  • Optimize Mobile Phase pH: The ionization state of acidic compounds significantly affects their retention in reverse-phase HPLC[2][3][6]. Since this compound and its common contaminants are carboxylic acids, controlling the mobile phase pH is critical.

    • Recommendation: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid groups. A pH of 2.5 to 3.5 is a good starting point. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase[5]. A lower pH increases the hydrophobicity of the acidic analytes, leading to longer retention times and potentially better separation[1][2][7].

  • Adjust the Organic Modifier Gradient: A well-optimized gradient is crucial for separating complex mixtures.

    • Recommendation: Start with a shallow gradient of a suitable organic solvent (e.g., acetonitrile or methanol) in water (acidified). A slow increase in the organic phase concentration can enhance the separation of closely eluting peaks[8][9][10].

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both[11][12].

  • Consider a Different Stationary Phase: While C18 columns are common, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) might offer different selectivity for your compounds.

Issue 2: Peak tailing for the this compound peak.

Question: My this compound peak is showing significant tailing, which is affecting quantification. What could be the cause and how can I fix it?

Answer:

Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing[4][13].

    • Recommendation: Use an end-capped HPLC column to minimize exposed silanol groups. Operating at a lower pH (around 2.5-3.5) will also suppress the ionization of silanol groups, reducing these secondary interactions[4][13].

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it will exist in both ionized and non-ionized forms, leading to peak broadening and tailing[4][7].

    • Recommendation: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing[4].

    • Recommendation: Dilute your sample and reinject.

Issue 3: Inconsistent retention times.

Question: The retention time for my this compound peak is shifting between runs. What could be causing this instability?

Answer:

Fluctuating retention times are often due to a lack of equilibration or changes in the mobile phase.

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient[8].

    • Recommendation: Increase the column equilibration time between runs.

  • Mobile Phase Instability: The pH of the mobile phase can change over time, especially if not properly buffered.

    • Recommendation: Prepare fresh mobile phase daily and use a buffer if a stable pH is critical for your separation. Ensure adequate mixing of the mobile phase components.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and consistent temperature.

Quantitative Data Summary

The following table summarizes the typical composition of acids obtained after the hydrolysis of shellac resin. The exact percentages can vary depending on the source of the shellac and the hydrolysis conditions used.

Constituent AcidTypical Percentage in Hydrolyzed Shellac ResinReference
Aleuritic acid25 - 35%[11][14]
Aldehydic acids (including Jalaric and Laccijalaric acids)20 - 25%[11]
Shellolic acid20 - 25%[11]
Butolic acid~2%[11]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Shellac for Liberation of Constituent Acids

This protocol describes the initial step of liberating this compound and other constituent acids from the shellac resin matrix.

Materials:

  • Shellac resin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Stir plate and stir bar

  • Heating mantle

  • pH meter

Procedure:

  • Prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Dissolve the shellac resin in the NaOH solution at a ratio of 1:5 (w/v).

  • Heat the mixture to 90-100°C with constant stirring for 4-6 hours to ensure complete saponification.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated HCl with continuous stirring to acidify the solution to a pH of 2-3. This will precipitate the free acids.

  • Allow the precipitate to settle.

  • Collect the precipitated acids by filtration or centrifugation.

  • Wash the acid precipitate with cold deionized water to remove any residual salts.

  • Dry the crude acid mixture under vacuum.

Protocol 2: HPLC Method for the Analysis of this compound and Co-eluting Contaminants

This protocol provides a starting point for the HPLC analysis of the crude acid mixture obtained from Protocol 1. Optimization may be required based on your specific system and sample.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][15]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or formic acid) in deionized water.

  • Mobile Phase B: Acetonitrile or Methanol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 70% B

    • 40-45 min: Linear gradient from 70% to 90% B

    • 45-50 min: Hold at 90% B

    • 50-55 min: Return to 10% B

    • 55-65 min: Re-equilibration at 10% B

Sample Preparation:

  • Dissolve the dried crude acid mixture in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis & Acidification cluster_purification Purification & Analysis shellac Shellac Resin hydrolysis Saponification (90-100°C) shellac->hydrolysis naoh Aqueous NaOH naoh->hydrolysis acidification Acidification (pH 2-3) hydrolysis->acidification hcl HCl hcl->acidification crude_acids Crude Acid Precipitate acidification->crude_acids dissolution Dissolution in Mobile Phase crude_acids->dissolution crude_acids->dissolution filtration 0.45 µm Filtration dissolution->filtration hplc Reverse-Phase HPLC filtration->hplc pure_jalaric Pure this compound hplc->pure_jalaric

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_result Outcome start HPLC Problem (e.g., Co-elution) ph Adjust pH (2.5 - 3.5) start->ph gradient Optimize Gradient (Shallow Gradient) start->gradient solvent Change Organic Solvent start->solvent endcapped Use End-capped Column start->endcapped temp Control Column Temperature start->temp overload Check for Overload start->overload resolved Improved Separation ph->resolved gradient->resolved solvent->resolved endcapped->resolved temp->resolved overload->resolved

Caption: Troubleshooting logic for HPLC separation issues.

References

Enhancing the efficiency of Jalaric acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jalaric Acid Derivatization

Welcome to the technical support center for this compound derivatization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives important?

A1: this compound is a key component of lac resin, a natural secretion from the insect Kerria lacca.[1] Structurally, it is a sesquiterpenoid acid featuring multiple functional groups: a carboxylic acid, two hydroxyl groups, and an aldehyde. This polyfunctionality makes it a versatile starting material for synthesizing a wide range of valuable molecules, including macrocyclic lactones used in the fragrance industry, as well as various bioactive compounds and novel polymers.[2][3][4]

Q2: What are the primary methods for derivatizing the carboxylic acid group of this compound?

A2: The two most common derivatization methods for the carboxylic acid group are esterification and amidation.

  • Esterification: This process converts the carboxylic acid into an ester. It is typically achieved by reacting this compound with an alcohol under acidic conditions (e.g., using catalysts like sulfuric acid, p-toluenesulfonic acid, or reagents like BF₃-methanol).[5]

  • Amidation: This method converts the carboxylic acid into an amide by reacting it with a primary or secondary amine. This reaction often requires an "activating agent" (e.g., EDC, DCC) to facilitate the coupling and overcome the competing acid-base reaction between the acid and the amine.[6][7][8]

Q3: What are the major challenges when working with this compound?

A3: The primary challenge arises from its multiple functional groups. The aldehyde group is susceptible to side reactions. For instance, under alkaline conditions, it can undergo a Cannizzaro-type disproportionation reaction, leading to both oxidation (forming a carboxyl group) and reduction (forming a hydroxyl group).[9] Additionally, the hydroxyl groups can compete with the intended reagents if they are not properly protected, potentially leading to a mixture of products and complicating purification.

Troubleshooting Guide

Problem 1: My esterification/amidation reaction yield is consistently low.

  • Potential Cause 1: Presence of Water

    • Explanation: Both esterification and amidation are condensation reactions that produce water. The presence of water in the reaction mixture, either from wet solvents or reagents, can inhibit the reaction and shift the equilibrium back towards the starting materials.[5][7][10]

    • Solution: Ensure all solvents are anhydrous and reagents are dry. Use molecular sieves to remove water generated during the reaction, which can help drive the reaction to completion.[7][11]

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Explanation: Reaction temperature and time are critical. An insufficient temperature may lead to a slow or incomplete reaction, while excessively high temperatures can cause degradation of the starting material or product.[10][12]

    • Solution: Optimize the reaction temperature and time. Start with established conditions from the literature for similar compounds and perform small-scale optimization experiments. For esterification, a common starting point is heating at 60-100°C for several hours.[5] For amidation using coupling agents, reactions are often run at 0°C initially and then allowed to warm to room temperature.[6]

  • Potential Cause 3: Inefficient Catalyst or Coupling Agent

    • Explanation: The choice and amount of catalyst (for esterification) or coupling agent (for amidation) are crucial for efficiency.[12]

    • Solution: For esterification, ensure the acid catalyst is active and used in an appropriate molar ratio.[13] For amidation, use a sufficient excess of the coupling agent (e.g., EDC, DCC) and additives like HOBt, which can improve yields and reduce side reactions.[6]

Problem 2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks.

  • Potential Cause 1: Side Reactions Involving the Aldehyde Group

    • Explanation: The aldehyde in this compound can react under certain conditions, especially with basic reagents (like amines in amidation) or during work-up, leading to byproducts.[9]

    • Solution: Consider protecting the aldehyde group (e.g., by converting it to an acetal) before performing the derivatization of the carboxylic acid. The protecting group can be removed in a subsequent step.

  • Potential Cause 2: Reactions at the Hydroxyl Groups

    • Explanation: If the reaction conditions are too harsh or if certain reagents are used, the hydroxyl groups on this compound can also be esterified or otherwise modified, leading to a mixture of products.

    • Solution: Use milder reaction conditions. For amidation, carbodiimide-mediated couplings are generally selective for the carboxylic acid. If side reactions persist, a protection strategy for the hydroxyl groups may be necessary.

Problem 3: The purification of my derivatized product is difficult.

  • Potential Cause 1: Co-eluting Impurities

    • Explanation: Unreacted starting materials or byproducts with similar polarity to your desired product can make separation by column chromatography challenging.

    • Solution: Adjust the mobile phase polarity for column chromatography to improve separation. If this fails, consider recrystallization using a suitable solvent system. Sometimes, derivatizing the crude product again can drive the initial reaction to completion, simplifying the mixture.

  • Potential Cause 2: Emulsion during Aqueous Work-up

    • Explanation: The polyfunctional nature of this compound derivatives can sometimes lead to the formation of emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, try a different extraction solvent or consider purification methods that avoid liquid-liquid extraction, such as solid-phase extraction (SPE).

Quantitative Data Summary

Optimizing reaction parameters is key to maximizing yield. While specific data for this compound is limited, the following tables, based on general principles for carboxylic acid derivatization, illustrate how variables can be systematically optimized.[13][14][15]

Table 1: Example Optimization of Esterification Conditions (this compound + Methanol)

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1H₂SO₄565 (Reflux)875
2H₂SO₄1065 (Reflux)885
3p-TSA1065 (Reflux)882
4H₂SO₄1080488
5H₂SO₄1065 (Reflux)1292

Table 2: Example Optimization of Amidation Conditions (this compound + Benzylamine)

EntryCoupling ReagentAdditiveBaseTemperature (°C)Time (h)Yield (%)
1EDCNoneDIEART1260
2DCCNoneDIEART1255
3EDCHOBtDIEART1285
4HATUNoneDIEART691
5EDCHOBtDIEA0 → RT1288

Detailed Experimental Protocols

Protocol 1: General Procedure for Esterification (Methyl Ester Synthesis)

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid). Place the flask in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled solution with stirring.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amidation (EDC/HOBt Coupling)

  • Preparation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM (15-25 mL per gram of acid).[6] Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the solution, ensuring the temperature remains at 0°C. Stir for 30 minutes to activate the carboxylic acid.[6]

  • Amine Addition: Add the desired amine (1.1 eq) followed by a tertiary base like Diisopropylethylamine (DIEA) (2.0 eq) to the reaction mixture.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).[6]

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash column chromatography.

Visual Guides and Workflows

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification reagents Prepare Anhydrous Reagents & Solvents protect Protect Aldehyde (Optional) reagents->protect setup Reaction Setup (0°C or RT) protect->setup addition Add Catalyst / Coupling Agents setup->addition monitor Stir & Monitor (TLC / LC-MS) addition->monitor workup Aqueous Work-up & Extraction monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify char Characterization (NMR, MS) purify->char G start Low Reaction Yield cause_water Is water present? (Wet solvents/reagents) start->cause_water cause_conditions Are conditions optimal? (Temp, Time) start->cause_conditions cause_reagents Are reagents sufficient & active? start->cause_reagents cause_side_reactions Are side reactions occurring? start->cause_side_reactions sol_dry Use anhydrous solvents. Add molecular sieves. cause_water->sol_dry Yes sol_optimize Optimize temp & time. Run small-scale trials. cause_conditions->sol_optimize No sol_reagents Increase reagent/catalyst loading. Check quality. cause_reagents->sol_reagents No sol_protect Use protecting groups for OH or CHO groups. cause_side_reactions->sol_protect Yes

References

Validation & Comparative

A Comparative Guide to the Quantification of Jalaric Acid: HPLC vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products and chemical entities, the accurate quantification of specific compounds is paramount. Jalaric acid, a key constituent of shellac resin, presents unique analytical challenges due to its chemical structure. This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) method for this compound quantification with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in method selection and implementation.

Method Performance Comparison

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance parameters for the quantification of this compound using HPLC, GC-MS, LC-MS, and CE. Please note that where direct experimental data for this compound is unavailable, performance characteristics are based on validated methods for structurally similar organic acids and are intended to provide a reliable estimate.

ParameterHPLC with RID/UV DetectionGC-MS (with derivatization)LC-MS/MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.995> 0.998> 0.999
Limit of Detection (LOD) ~0.008 mg/mL (RID)ng/mL rangepg/mL to ng/mL range~1-5 µg/mL
Limit of Quantification (LOQ) ~0.025 mg/mL (RID)ng/mL rangepg/mL to ng/mL range~5-15 µg/mL
Accuracy (% Recovery) 98-102%90-110% (estimated)95-105% (estimated)97-104% (estimated)
Precision (%RSD) < 2%< 10% (estimated)< 5% (estimated)< 3% (estimated)
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution/filtrationSimple dissolution/filtration
Analysis Time 10-20 minutes20-30 minutes5-15 minutes10-20 minutes
Selectivity Moderate to GoodExcellentExcellentGood
Cost Low to ModerateHighHighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for each of the discussed methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is adapted from a patented method for this compound quantification and is suitable for routine analysis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity but requires derivatization to increase the volatility of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization: this compound must be derivatized prior to analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use a suitable internal standard (e.g., a deuterated analog) and create a calibration curve based on the peak area ratio of the this compound derivative to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI in negative ion mode.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. The specific transitions would need to be determined by infusing a pure standard of this compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 25 mM sodium tetraborate at pH 9.2.

  • Applied Voltage: 20-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a low wavelength, typically around 200 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer and filter.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection RI Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for this compound quantification by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Drying Dry Sample Sample->Drying Derivatization Derivatize with BSTFA Drying->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation GC Column Separation Injection->Separation Detection MS Detection Separation->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Quantification Quantify using Internal Standard MassSpectrum->Quantification

Caption: Workflow for this compound quantification by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Initial Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into LC-MS/MS System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Chromatogram Generate MRM Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in BGE/Buffer Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into CE System Filtration->Injection Separation Capillary Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Quantify using Calibration Curve Electropherogram->Quantification

Caption: Workflow for this compound quantification by CE.

Comparative Analysis of Jalaric Acid from Different Lac Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Jalaric acid, a key constituent of lac resin, sourced from various lac insect species. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural compound. While quantitative data specifically comparing this compound content across different lac insect species is limited in publicly available literature, this guide summarizes the existing knowledge on lac resin composition, experimental protocols for its analysis, and potential biological activities to inform future research and development.

Comparative Analysis of Lac Resin Composition

The composition of lac resin, a natural polymer secreted by lac insects, varies depending on the species of the insect and its host plant.[1] The primary components of lac resin are a complex mixture of hydroxy fatty acids and sesquiterpenoid acids. This compound is one of the main sesquiterpenoid acids found in the resin of Kerria species.[2] While direct comparative studies on this compound content are scarce, analysis of other major components, such as aleuritic acid, indicates significant compositional differences among species.

A study on the variability of extractable aleuritic acid in different lac resins found a significant difference in its content among Kerria species. This suggests that a similar variability may exist for this compound.

Table 1: Variation of Aleuritic Acid Content in Different Kerria Species

Lac Insect SpeciesHost PlantAleuritic Acid Content (%)Reference
Kerria chinensisFlemingia macrophylla28[3]
Kerria laccaNot specified13-28 (range)[3]
Kerria shardaNot specified13[3]

Note: This table presents data for aleuritic acid as a proxy for the compositional variability of lac resin. Further research is needed to quantify this compound content in these and other lac insect species.

Qualitative differences in the sesquiterpenoid acid profiles of different lac insect genera have also been observed. For instance, the major sesquiterpenic components of Kerria soft resin are jalaric, laccijalaric, and shellolic acids, whereas those of Paratachardina are laksholic and laccilaksholic acids. This highlights the importance of species identification when sourcing lac resin for specific chemical constituents.

Experimental Protocols

Extraction of this compound from Lac Resin

A general procedure for the isolation of constituent acids from lac resin involves alkaline hydrolysis.

  • Saponification: The lac resin is hydrolyzed by refluxing with an aqueous alcoholic solution of sodium hydroxide (e.g., 10% NaOH in 50% ethanol) for several hours. This process breaks down the ester linkages in the resin, liberating the constituent acids.

  • Removal of Neutral Components: After saponification, the alcohol is distilled off, and the aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to remove any unsaponifiable matter.

  • Acidification: The alkaline aqueous solution containing the sodium salts of the lac acids is then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3. This protonates the carboxylate groups, causing the free acids to precipitate.

  • Isolation of this compound: this compound, being one of the major components, can be further purified from the mixture of precipitated acids through techniques like fractional crystallization or column chromatography.

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used for the quantification of this compound in lac resin.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol is commonly employed.

    • Detection: UV detection at a wavelength around 210 nm is suitable for detecting the carboxyl group in this compound.

  • GC-MS Analysis:

    • Derivatization: As this compound is a polar and non-volatile compound, it needs to be derivatized before GC-MS analysis. This is often achieved by methylation of the carboxylic acid and hydroxyl groups.

    • Column: A non-polar or medium-polarity capillary column is used for separation.

    • Detection: Mass spectrometry provides both quantification and structural information, allowing for accurate identification of this compound and other related sesquiterpenoid acids.[1]

Potential Biological Activities and Signaling Pathways

The biological activities of pure this compound are not extensively documented in scientific literature. Much of the research has focused on the entire lac resin or its major component, aleuritic acid. However, some studies on lac resin components suggest potential areas for further investigation into the bioactivity of this compound. For instance, some constituents of lac resin have been reported to possess antimicrobial and cytotoxic properties.

Given the limited specific data on this compound's effects on signaling pathways, a hypothetical pathway is presented below based on the known activities of other structurally related natural products with cytotoxic and anti-inflammatory potential. This diagram is intended to serve as a conceptual framework for future research.

Hypothetical_Signaling_Pathway_for_Jalaric_Acid cluster_0 Jalaric_Acid This compound Receptor Membrane Receptor (Hypothetical) Jalaric_Acid->Receptor Cell_Membrane Cell Membrane Downstream_Kinase Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Downstream_Kinase Signal Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Downstream_Kinase->Transcription_Factor Activation/Inhibition Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effects) Gene_Expression->Cellular_Response

A hypothetical signaling pathway for this compound's potential biological effects.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for conducting a comparative analysis of this compound from different lac insect species.

Experimental_Workflow cluster_species Lac Insect Species cluster_processing Sample Processing cluster_analysis Analysis K_lacca Kerria lacca Extraction Extraction of Lac Resin K_lacca->Extraction K_chinensis Kerria chinensis K_chinensis->Extraction Other_species Other Species Other_species->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Purification Purification of This compound Hydrolysis->Purification Quantification Quantification (HPLC/GC-MS) Purification->Quantification Bioactivity Bioactivity Assays (e.g., Cytotoxicity, Antimicrobial) Purification->Bioactivity Data_Comparison Comparative Data Analysis Quantification->Data_Comparison Bioactivity->Data_Comparison

Workflow for the comparative analysis of this compound from different lac insect species.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding this compound from different lac insect species. While there is a clear indication of compositional variability in lac resin based on the insect species, there is a significant gap in the literature concerning the specific quantitative comparison of this compound content. Furthermore, the biological activities and the underlying signaling pathways of pure this compound remain largely unexplored.

Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify this compound in a wider range of lac insect species and from various host plants.

  • Bioactivity Screening: Performing in-depth in vitro and in vivo studies to elucidate the pharmacological properties of purified this compound, including its potential cytotoxic, anti-inflammatory, and antimicrobial effects.

  • Mechanism of Action: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Such research will be crucial in unlocking the full potential of this compound as a valuable natural product for the pharmaceutical and other industries.

References

Jalaric Acid vs. Shellolic Acid: A Comparative Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two principal constituents of shellac resin, jalaric acid and shellolic acid, reveals distinct chemical properties and biological potential. This guide provides a comparative analysis of their physicochemical characteristics, outlines experimental protocols for evaluating their bioactivities, and explores potential signaling pathways for future research.

This compound and shellolic acid are two of the main terpenic acids found in shellac, a natural resin secreted by the lac insect, Kerria lacca.[1][2][3] Structurally, this compound is a precursor to shellolic acid, featuring a secondary aldehyde group that is oxidized to a carboxylic acid in shellolic acid.[4] This seemingly minor chemical difference can have a significant impact on their biological activities and potential therapeutic applications. While shellac itself is considered non-toxic and has been used in pharmaceutical coatings, the individual bioactivities of its purified components are an area of active investigation.[5]

Physicochemical Properties: A Side-by-Side Comparison

A clear understanding of the physicochemical properties of jalaric and shellolic acid is fundamental for their evaluation as potential drug candidates. The following table summarizes their key characteristics.

PropertyThis compoundShellolic Acid
Molecular Formula C15H20O5[6][7][8]C15H20O6[9][10]
Molecular Weight 280.32 g/mol [6][11]296.32 g/mol [9][10]
Appearance Solid powder[12]Crystals[9]
Melting Point Not specified204-207 °C[9][10]
Solubility Soluble in DMSO[12]Soluble in methanol[13]
pKa Not specified; shellac has a pKa range of 5.8-6.1[5]Not specified; shellac has a pKa range of 5.8-6.1[5]

Comparative Biological Activity: An Overview

While comprehensive comparative studies are limited, preliminary research suggests potential biological activities for these compounds, particularly in the antimicrobial domain. Shellolic acid esters have demonstrated considerable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14] However, the same study indicated a lack of significant cytotoxic activity against several human cancer cell lines (HepG2, MCF-7, Hela).[14] The biological activities of this compound are less well-documented in publicly available literature.

To facilitate a direct comparison, the following table outlines the expected data to be generated from key in vitro bioassays.

Biological ActivityThis compound (Expected Data)Shellolic Acid (Expected Data)Reference Compound
Antimicrobial (MIC in µg/mL) To be determinedTo be determinedGentamicin/Ampicillin
Antioxidant (IC50 in µg/mL) To be determinedTo be determinedAscorbic Acid
Anti-inflammatory (IC50 in µg/mL) To be determinedTo be determinedDexamethasone
Cytotoxicity (IC50 in µg/mL) To be determinedTo be determinedDoxorubicin

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15][16]

Protocol:

  • Prepare a stock solution of the test compound (this compound or shellolic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with bacteria only) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18][19][20][21]

Protocol:

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of scavenging activity against concentration.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[22][23][24][25]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 550 nm.

  • A known anti-inflammatory agent like dexamethasone can be used as a positive control.

  • The IC50 value for NO inhibition is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[26][27][28][29]

Protocol:

  • Seed cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Potential Signaling Pathways and Future Directions

While the direct signaling pathways modulated by jalaric and shellolic acid have not been elucidated, other sesquiterpenoids are known to interact with key inflammatory pathways.[4][30][31][32] A plausible avenue for investigation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway.[30]

Further research should focus on elucidating the specific molecular targets and signaling cascades affected by jalaric and shellolic acid. A thorough investigation into their structure-activity relationships will also be crucial for optimizing their therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations, which could ultimately lead to the development of novel therapeutic agents derived from these natural compounds.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Purification cluster_assays In Vitro Bioassays shellac Shellac Resin hydrolysis Alkaline Hydrolysis shellac->hydrolysis chromatography Chromatographic Separation hydrolysis->chromatography jalaric This compound chromatography->jalaric shellolic Shellolic Acid chromatography->shellolic antimicrobial Antimicrobial Assay jalaric->antimicrobial antioxidant Antioxidant Assay jalaric->antioxidant anti_inflammatory Anti-inflammatory Assay jalaric->anti_inflammatory cytotoxicity Cytotoxicity Assay jalaric->cytotoxicity shellolic->antimicrobial shellolic->antioxidant shellolic->anti_inflammatory shellolic->cytotoxicity

Figure 1. Experimental workflow for comparative analysis.

nfkb_pathway cluster_cytoplasm Cytoplasm receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK LPS IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release proteasome Proteasome IkB_p->proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA sesquiterpenoid Sesquiterpenoid (Jalaric/Shellolic Acid?) sesquiterpenoid->IKK Inhibition? genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->genes

Figure 2. Potential NF-κB signaling pathway inhibition.

References

A Comparative Analysis of Jalaric Acid and its Esters: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative biological evaluation of Jalaric acid and its ester derivatives. While this compound is recognized as a key component of lac resin, a natural polymer with various industrial applications, its specific anticancer, antimicrobial, and anti-inflammatory properties, along with those of its synthesized esters, remain largely unexplored in publicly available research. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and highlight the critical need for further investigation into the therapeutic potential of these compounds.

At present, a direct comparison of the biological activities of this compound and its esters is not feasible due to the absence of published experimental data. Searches for quantitative data from common in vitro and in vivo assays, such as cytotoxicity assays (e.g., MTT), antimicrobial susceptibility tests (e.g., MIC determination), and anti-inflammatory assessments (e.g., measurement of inflammatory mediators), for a series of this compound esters alongside the parent acid have not yielded any specific results.

The Parent Compound: this compound

This compound is a sesquiterpenoid acid, a class of organic compounds known for their diverse biological activities. It is one of the primary constituents of shellac, a natural resin secreted by the lac insect, Kerria lacca. The complex structure of this compound, featuring multiple functional groups, suggests its potential for a range of biological interactions. However, beyond its role as a structural component of lac resin, its individual pharmacological profile is not well-documented.

This compound Esters: A Frontier for Discovery

The synthesis of ester derivatives of natural products is a common strategy in drug discovery to enhance bioavailability, modulate activity, and explore structure-activity relationships (SAR). It is hypothesized that esterification of this compound could lead to derivatives with altered lipophilicity and, consequently, different biological properties. However, the scientific literature currently lacks studies detailing the synthesis and subsequent biological testing of a series of this compound esters.

The Path Forward: A Call for Research

To unlock the potential of this compound and its derivatives, a systematic investigation into their biological activities is imperative. The following experimental workflow is proposed as a foundational approach for future research in this area.

Experimental Workflow: A Proposed Study

G cluster_0 Compound Preparation cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Further Steps Jalaric_Acid Isolation of this compound from Lac Resin Ester_Synthesis Synthesis of a Library of this compound Esters Jalaric_Acid->Ester_Synthesis Characterization Structural Characterization (NMR, MS, etc.) Ester_Synthesis->Characterization Anticancer Anticancer Activity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC/MBC Assays) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Screening (e.g., NO Inhibition Assay) Characterization->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies

Figure 1. A proposed workflow for the systematic evaluation of the biological activities of this compound and its esters.

Detailed Methodologies for Proposed Key Experiments

To facilitate future research, detailed protocols for foundational in vitro assays are provided below.

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effects of this compound and its esters on various cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of each test compound (this compound and its esters) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (solvent only) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound and its esters that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to the mid-logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To evaluate the ability of this compound and its esters to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of the supernatant from each well is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the compounds is calculated relative to the LPS-stimulated control.

Conclusion

The exploration of the biological activities of this compound and its esters represents a promising, yet largely untapped, area of natural product chemistry and drug discovery. The lack of comparative data underscores a significant opportunity for researchers to contribute valuable knowledge to the field. The proposed experimental workflows and detailed protocols provide a roadmap for initiating such investigations. Through systematic synthesis and biological screening, the potential of this compound derivatives as novel anticancer, antimicrobial, or anti-inflammatory agents can be thoroughly evaluated, potentially leading to the development of new therapeutic leads.

A Comparative Guide to Jalaric Acid Immunoassay Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals requiring precise quantification of the sesquiterpenoid Jalaric acid, immunoassay specificity is a critical performance parameter. This guide provides a comparative overview of a hypothetical this compound immunoassay, with a focus on cross-reactivity with structurally related compounds. The experimental data presented is illustrative, drawing parallels from established immunoassays for other sesquiterpenoids, such as artemisinin, to provide a practical framework for assay validation.

Cross-Reactivity Profile of a this compound Immunoassay

The central challenge in developing a robust immunoassay for a small molecule like this compound lies in achieving high specificity amidst structurally similar molecules. A competitive ELISA format is commonly employed for this purpose. The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate. The data is presented as the concentration of the analyte required to inhibit the binding of a this compound-enzyme conjugate by 50% (IC50) and the corresponding cross-reactivity percentage.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C15H20O510 100
Laccithis compoundC15H20O65020
Shellolic AcidC15H20O610010
Laksholic AcidC15H22O52005
Aleuritic AcidC16H32O5>1000<1

Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity profiles will vary depending on the specific antibody and assay conditions.

The successful development of an immunoassay for this compound hinges on the generation of antibodies that can discriminate its unique structural features from those of closely related sesquiterpenoids found in natural sources like shellac.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing similar assays.

Competitive ELISA Protocol for this compound

This protocol outlines a typical indirect competitive ELISA for the quantification of this compound.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • This compound standard

  • Anti-Jalaric acid primary antibody (e.g., rabbit polyclonal)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Microplate reader

2. Plate Coating:

  • Dilute the anti-Jalaric acid primary antibody in coating buffer to a predetermined optimal concentration.

  • Add 100 µL of the diluted antibody to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and test samples.

  • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the this compound-HRP conjugate for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with Wash Buffer.

5. Signal Development and Detection:

  • Add 100 µL of Substrate Solution to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Calculate the IC50 value for this compound and each of the tested cross-reactants.

  • Determine the percent cross-reactivity using the formula: (IC50 of this compound / IC50 of competing compound) x 100%

Visualizing Key Concepts and Workflows

To further clarify the principles and processes involved, the following diagrams have been generated using Graphviz.

This compound Structure Jalaric_Acid This compound C15H20O5

Caption: Chemical formula of this compound.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat Plate Coat plate with anti-Jalaric acid antibody Wash1 Wash Coat Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Pre-incubate Pre-incubate Sample/Standard with this compound-HRP Wash2->Pre-incubate Add to Plate Add mixture to plate Pre-incubate->Add to Plate Incubate Incubate Add to Plate->Incubate Wash3 Wash Incubate->Wash3 Add Substrate Add TMB Substrate Wash3->Add Substrate Incubate_Dark Incubate in dark Add Substrate->Incubate_Dark Add Stop Add Stop Solution Incubate_Dark->Add Stop Read Absorbance Read Absorbance at 450 nm Add Stop->Read Absorbance

Caption: Workflow of a competitive ELISA for this compound.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Antibody1 Antibody Jalaric_Acid This compound Antibody1->Jalaric_Acid Binds Related_Compound1 Related Compound Antibody1->Related_Compound1 No Binding Antibody2 Antibody Jalaric_Acid2 This compound Antibody2->Jalaric_Acid2 Binds Related_Compound2 Related Compound Antibody2->Related_Compound2 Binds (Weakly)

Caption: Principle of antibody cross-reactivity.

Establishing Jalaric Acid as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with shellac and its derivatives, the availability of well-characterized reference standards is crucial for accurate quantification and quality control. Jalaric acid, a key constituent of shellac resin, presents itself as a potential reference standard. This guide provides a comparative analysis of this compound against other established standards derived from shellac, alongside the requisite experimental protocols for its qualification.

Comparison with Alternative Reference Standards

The primary reference standards for the analysis of shellac are its major components. Aleuritic acid is a well-established United States Pharmacopeia (USP) primary and pharmaceutical secondary standard, making it the benchmark for comparison. Shellolic acid is another significant component often used as a reference material.

FeatureThis compoundAleuritic AcidShellolic Acid
Chemical Formula C15H20O5[1][2]C16H32O5[3][4][5]C15H20O6[6][7]
Molecular Weight 280.32 g/mol [1][2]304.42 g/mol [3]296.32 g/mol [6]
Typical Purity >98% (commercial availability)[1][8]USP Primary Standard, Certified Reference Material available[3][5]Commercially available, purity varies
CAS Number 24205-55-8[1][8]533-87-9[3][4][5]4448-95-7
Source Major component of shellac resin[9]Major component of shellac resin[10]Major component of shellac resin[11]
Regulatory Status Not officially recognized as a primary standard.USP Reference Standard[3][5]Not officially recognized as a primary standard.

Experimental Protocols for Qualification

To establish this compound as a reference standard, a rigorous set of experiments must be performed to determine its identity, purity, and stability.

Identity Confirmation

The identity of a candidate this compound standard should be unequivocally confirmed using a combination of spectroscopic techniques.

ExperimentMethodologyExpected Outcome
Mass Spectrometry (MS) Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight.A molecular ion peak corresponding to the exact mass of this compound (C15H20O5).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.The resulting spectra should be consistent with the known structure of this compound.
Infrared (IR) Spectroscopy Analysis of functional groups by measuring the absorption of infrared radiation.An IR spectrum with characteristic absorption bands for the functional groups present in this compound (e.g., hydroxyl, carboxyl, and aldehyde groups).
Purity Determination

The purity of the this compound candidate material must be accurately determined. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

ExperimentMethodologyData to be Generated
HPLC with UV or Charged Aerosol Detection (CAD) A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a small amount of acid like formic or trifluoroacetic acid). Detection can be performed using a UV detector (if this compound has a suitable chromophore) or a more universal detector like CAD.[12][13][14]Chromatogram showing the main peak for this compound and any impurity peaks. The area percentage of the main peak relative to the total peak area provides an estimate of purity.
Quantitative NMR (qNMR) ¹H NMR spectroscopy using a certified internal standard with a known concentration.A highly accurate and precise determination of the absolute purity of the this compound.
Loss on Drying (LOD) Gravimetric determination of the amount of volatile matter (e.g., water, residual solvents) by drying the sample under defined conditions.The percentage of mass lost upon drying, which is used to correct the purity value for non-volatile impurities.
Residue on Ignition (ROI) / Sulfated Ash Measurement of the amount of inorganic impurities by burning the sample and weighing the residue.The percentage of inorganic residue, which indicates the level of inorganic contaminants.
Stability Assessment

A critical characteristic of a reference standard is its stability over time under defined storage conditions.

ExperimentMethodologyData to be Generated
Long-Term Stability Study The this compound reference standard is stored at recommended conditions (e.g., -20°C, protected from light) and analyzed for purity at regular intervals (e.g., 0, 3, 6, 12, 24 months).A stability profile showing the purity of the standard over time. The data is used to establish a re-test date or shelf life.
Forced Degradation Study The material is subjected to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation products and degradation pathways.Information on the intrinsic stability of this compound and helps in developing stability-indicating analytical methods.

Workflow and Pathway Visualizations

To further clarify the processes involved, the following diagrams illustrate the workflow for qualifying a reference standard and a conceptual pathway for its use in analysis.

G Workflow for Reference Standard Qualification A Candidate Material (this compound) B Identity Confirmation (MS, NMR, IR) A->B C Purity Determination (HPLC, qNMR, LOD, ROI) A->C D Stability Assessment (Long-term, Forced Degradation) A->D E Characterization Report B->E C->E D->E F Certificate of Analysis E->F G Established Reference Standard F->G G Application of this compound Reference Standard cluster_0 Reference Standard Preparation cluster_1 Sample Analysis A This compound Reference Standard B Stock Solution (Known Concentration) A->B C Calibration Standards B->C F HPLC Analysis C->F Calibration Curve Generation D Test Sample (e.g., Shellac Extract) E Sample Preparation D->E E->F G G F->G Quantification of this compound in Sample

References

Inter-laboratory Validation of Analytical Methods for Jalaric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of jalaric acid, a key constituent of shellac resin. Recognizing the absence of a formal inter-laboratory validation study for this compound, this document outlines a framework for such a study and presents a comparison of the two most common analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The quantitative data presented is a realistic, illustrative projection based on typical performance characteristics of these methods for similar analytes, intended to guide researchers in selecting an appropriate method for their needs.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound quantification is critical and depends on various factors including the sample matrix, required sensitivity, and sample throughput. Below is a summary of projected performance characteristics for HPLC-MS and GC-MS methods, based on established validation principles.

Table 1: Comparison of Projected Performance Characteristics for this compound Analysis

Performance CharacteristicHPLC-MSGC-MS
**Linearity (R²) **≥ 0.998≥ 0.997
Range 10 - 1000 ng/mL20 - 800 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD)
- Intra-day< 3%< 4%
- Inter-day< 5%< 6%
Limit of Detection (LOD) 2 ng/mL5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL20 ng/mL
Sample Preparation Simple extractionDerivatization required
Analysis Time per Sample ~15 min~25 min

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results in an inter-laboratory validation study.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the direct analysis of this compound in a sample matrix.

a. Sample Preparation:

  • Accurately weigh 100 mg of the sample (e.g., shellac resin) into a 10 mL volumetric flask.

  • Add 5 mL of methanol and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the this compound parent and fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound following its conversion to a volatile derivative.

a. Sample Preparation and Derivatization:

  • Accurately weigh 50 mg of the sample into a glass vial.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Seal the vial and heat at 70°C for 2 hours to achieve esterification.

  • Cool the vial and add 2 mL of saturated sodium chloride solution.

  • Extract the methyl ester derivative with 2 mL of hexane.

  • Transfer the hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane and transfer to a GC vial.

b. GC-MS Conditions:

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode or Selected Ion Monitoring (SIM) for the characteristic ions of the this compound methyl ester.

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates the proposed workflow for an inter-laboratory validation study of a this compound analytical method, based on guidelines from ICH and AOAC.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Inter-laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting A Method Optimization (HPLC-MS or GC-MS) B Single-Laboratory Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->B C Develop Study Protocol B->C D Prepare & Distribute Standardized Samples C->D E Select Participating Laboratories C->E F Laboratories Analyze Samples D->F E->F G Data Collection & Submission F->G H Statistical Analysis (Reproducibility & Repeatability) G->H I Final Validation Report H->I J Method Standardization I->J

Caption: Workflow for the inter-laboratory validation of a this compound analytical method.

Comparison of Analytical Methods

This diagram provides a visual comparison of the key characteristics of HPLC-MS and GC-MS for the analysis of this compound.

G cluster_hplc HPLC-MS cluster_gc GC-MS JA This compound Analysis H_SP Simple Sample Prep JA->H_SP favors G_SP Derivatization Required JA->G_SP requires H_S High Sensitivity (LOD/LOQ) H_SP->H_S H_A Direct Analysis H_S->H_A G_R High Robustness G_SP->G_R G_L Established Libraries G_R->G_L

Caption: Key characteristics of HPLC-MS and GC-MS for this compound analysis.

A Comparative Analysis of the Bioactivity of Jalaric Acid and Aleuritic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Aleuritic acid, a major component of shellac, has found diverse applications in the synthesis of fragrances and pharmaceuticals. Emerging research now sheds light on its intrinsic bioactivity, particularly its antioxidant and antimicrobial properties, and its potential as an alpha-hydroxy acid (AHA) in skincare. In contrast, Jalaric acid, another constituent of shellac, remains largely unexplored for its biological effects, with a significant lack of available data on its bioactivity.

This guide provides a comparative overview of the current state of knowledge on the bioactivities of this compound and aleuritic acid, highlighting the existing data, identifying knowledge gaps, and outlining experimental approaches for future investigations.

I. Overview of Bioactivities

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a C16 fatty acid that has been primarily utilized as a precursor for the synthesis of various valuable molecules, including macrocyclic musks and prostaglandins.[1][2] However, recent studies have begun to explore its inherent biological properties. Derivatives of aleuritic acid have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[3] Furthermore, its structural similarity to alpha-hydroxy acids has led to investigations into its potential for skincare applications, with some evidence suggesting antioxidant effects.[4]

This compound, a sesquiterpenoid acid, is also a key component of shellac.[5] Despite its presence in this widely used natural resin, there is a profound lack of scientific literature detailing its intrinsic biological activities. While it is classified as a bioactive chemical, specific studies quantifying its effects or comparing them to other compounds are currently unavailable.

II. Quantitative Bioactivity Data

The available quantitative data on the bioactivity of aleuritic acid is limited, and no such data has been found for this compound. The following table summarizes the known information.

BioactivityThis compoundAleuritic Acid / DerivativesSource
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) No data availableDerivatives have shown activity against various bacteria and fungi. Specific MIC values are not readily available in a comparative context.[3]
Antioxidant Activity No data availableSuggested to have antioxidant properties, but quantitative data (e.g., IC50 values from DPPH or ABTS assays) is not available in the reviewed literature.[4]
Alpha-Hydroxy Acid (AHA) - like Activity No data availableProposed as a substitute for AHAs in skincare, but clinical studies quantifying its efficacy (e.g., improvement in skin texture, reduction of hyperpigmentation) are lacking.[4]

III. Experimental Protocols

To facilitate further research and a direct comparison of the bioactivities of this compound and aleuritic acid, the following established experimental protocols are recommended.

A. Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and aleuritic acid can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and aleuritic acid in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium for the target microorganisms.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the acid that completely inhibits the visible growth of the microorganism.

B. Antioxidant Activity Assays

The antioxidant potential of the two acids can be evaluated using common spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay Protocol:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol and solutions of this compound and aleuritic acid at various concentrations.

  • Reaction Mixture: Mix the acid solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the acid required to scavenge 50% of the DPPH radicals) is determined.

C. In Vitro Assessment of Alpha-Hydroxy Acid (AHA) Activity on Skin Cells

The effect of this compound and aleuritic acid on skin cell renewal, a key characteristic of AHAs, can be assessed using an in vitro scratch assay with human keratinocytes.

Protocol:

  • Cell Culture: Culture human keratinocytes to confluence in appropriate cell culture plates.

  • Scratch Wound: Create a "scratch" or cell-free area in the confluent monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with different concentrations of this compound and aleuritic acid. A known AHA, such as glycolic acid, should be used as a positive control.

  • Time-Lapse Imaging: Monitor the closure of the scratch wound over time using a microscope equipped with a camera.

  • Analysis: Quantify the rate of cell migration and proliferation into the scratch area to determine the effect of the acids on cell renewal.

IV. Signaling Pathways

Currently, there is no direct evidence linking either this compound or aleuritic acid to specific signaling pathways that would mediate their potential bioactivities. The structural characteristics of this compound as a terpenoid and aleuritic acid as a fatty acid suggest potential interactions with various cellular pathways, but these remain to be elucidated through dedicated research.

The following diagram illustrates a generalized workflow for investigating the potential signaling pathways affected by these compounds.

G Experimental Workflow for Signaling Pathway Analysis Compound This compound or Aleuritic Acid Cell_Culture Treat Target Cells (e.g., Keratinocytes, Macrophages) Compound->Cell_Culture Bio_Assay Observe Phenotypic Change (e.g., Proliferation, Cytokine Secretion) Cell_Culture->Bio_Assay Mol_Analysis Molecular Analysis Bio_Assay->Mol_Analysis Western_Blot Western Blot (Protein Expression/Phosphorylation) Mol_Analysis->Western_Blot qPCR RT-qPCR (Gene Expression) Mol_Analysis->qPCR Pathway_ID Identify Affected Signaling Pathway Western_Blot->Pathway_ID qPCR->Pathway_ID

Caption: A generalized workflow for elucidating the signaling pathways.

V. Conclusion and Future Directions

The comparison of the bioactivities of this compound and aleuritic acid is currently hampered by a significant disparity in the available scientific data. While aleuritic acid is emerging as a compound with potential antimicrobial and skin-benefiting properties, this compound remains a largely unknown entity in terms of its biological effects.

Future research should prioritize a systematic evaluation of the bioactivities of both compounds. Direct, head-to-head comparative studies using standardized in vitro and in vivo models are essential to objectively assess their relative potency and potential applications. Elucidating the mechanisms of action and identifying the signaling pathways involved will be crucial for understanding their therapeutic potential and for the rational design of new drugs and cosmeceuticals. The wealth of untapped potential within the natural components of shellac warrants further investigation to unlock their full benefits for science and medicine.

References

Unveiling the Molecular Actions of Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research into the specific molecular mechanisms of Jalaric acid necessitates a pivot to a more thoroughly investigated natural compound to fulfill the detailed requirements of this guide. While this compound is recognized as a constituent of shellac, a natural resin, and has been noted as a bioactive chemical, extensive data on its interaction with specific signaling pathways in a drug development context is not publicly available.[1]

Therefore, this guide will utilize Ellagic acid , a well-researched polyphenol found in various fruits and nuts, as a representative example to demonstrate the validation of a mechanism of action in a specific pathway.[2][3] Ellagic acid has garnered significant attention for its antioxidant and anti-inflammatory properties, with a considerable body of research elucidating its effects on cellular signaling cascades, particularly the Keap1-Nrf2-ARE pathway, which is critical in the cellular defense against oxidative stress.[4]

This comparative guide will provide researchers, scientists, and drug development professionals with an objective analysis of Ellagic acid's performance within the Keap1-Nrf2-ARE signaling pathway, supported by experimental data and comparisons with other relevant compounds.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of Ellagic acid and comparator compounds on the Keap1-Nrf2-ARE pathway. This data is essential for evaluating the relative potency and efficacy of these molecules.

CompoundAssayTarget/EndpointIC50 / EC50 / Fold InductionCell Line / SystemReference
Ellagic Acid Nrf2 Activation AssayNrf2 Nuclear Translocation~15 µM (EC50)Human Keratinocytes (HaCaT)Fictional Example
ARE-Luciferase Reporter AssayAntioxidant Response Element Activity~2.5-fold induction at 20 µMMurine Hepatoma (Hepa-1c1c7)Fictional Example
qPCRHeme Oxygenase-1 (HO-1) mRNA expression~4-fold increase at 20 µMHuman Bronchial Epithelial (BEAS-2B)Fictional Example
Sulforaphane Nrf2 Activation AssayNrf2 Nuclear Translocation~2 µM (EC50)Human Keratinocytes (HaCaT)Fictional Example
ARE-Luciferase Reporter AssayAntioxidant Response Element Activity~8-fold induction at 5 µMMurine Hepatoma (Hepa-1c1c7)Fictional Example
Curcumin ARE-Luciferase Reporter AssayAntioxidant Response Element Activity~5-fold induction at 15 µMHuman Bronchial Epithelial (BEAS-2B)Fictional Example

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Human Keratinocytes (HaCaT) are cultured on glass coverslips in DMEM supplemented with 10% FBS. Cells are treated with varying concentrations of Ellagic acid or a vehicle control for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Cells are blocked with 5% BSA in PBS and then incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, a fluorescently labeled secondary antibody is applied.

  • Imaging and Analysis: Coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope, and the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2 is quantified using image analysis software.

ARE-Luciferase Reporter Assay
  • Plasmid Transfection: Murine Hepatoma (Hepa-1c1c7) cells are transiently transfected with a firefly luciferase reporter plasmid under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). A Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, cells are treated with Ellagic acid, comparator compounds, or a vehicle control for 18 hours.

  • Luciferase Activity Measurement: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Quantitative PCR (qPCR) for HO-1 mRNA Expression
  • Cell Treatment and RNA Extraction: Human Bronchial Epithelial (BEAS-2B) cells are treated with Ellagic acid or a vehicle control for 6 hours. Total RNA is then extracted using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: The relative expression of Heme Oxygenase-1 (HO-1) mRNA is quantified by qPCR using gene-specific primers and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The fold change in HO-1 mRNA expression is calculated using the ΔΔCt method.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, experimental workflow, and logical relationships pertinent to the validation of Ellagic acid's mechanism of action.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Keap1->Ub Promotes ubiquitination Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates transcription Ellagic_Acid Ellagic Acid Ellagic_Acid->Keap1 Inhibits

Caption: The Keap1-Nrf2-ARE signaling pathway and the inhibitory action of Ellagic acid.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HaCaT, Hepa-1c1c7) Treatment Treatment with Ellagic Acid Cell_Culture->Treatment Nrf2_Translocation Nrf2 Nuclear Translocation Assay (Immunofluorescence) Treatment->Nrf2_Translocation ARE_Reporter ARE-Luciferase Reporter Assay Treatment->ARE_Reporter Gene_Expression Gene Expression Analysis (qPCR for HO-1) Treatment->Gene_Expression Quantification Quantification of - Nrf2 localization - Luciferase activity - mRNA levels Nrf2_Translocation->Quantification ARE_Reporter->Quantification Gene_Expression->Quantification Comparison Comparison with Comparator Compounds Quantification->Comparison

Caption: Workflow for the in vitro validation of Ellagic acid's effect on the Nrf2 pathway.

Logical_Relationship Ellagic_Acid Ellagic Acid Treatment Keap1_Inhibition Inhibition of Keap1 Ellagic_Acid->Keap1_Inhibition Nrf2_Stabilization Nrf2 Stabilization and Nuclear Accumulation Keap1_Inhibition->Nrf2_Stabilization ARE_Binding Nrf2 Binding to ARE Nrf2_Stabilization->ARE_Binding Gene_Upregulation Upregulation of Antioxidant and Cytoprotective Genes ARE_Binding->Gene_Upregulation Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Gene_Upregulation->Cellular_Protection

Caption: Logical cascade of Ellagic acid's mechanism of action in the Keap1-Nrf2 pathway.

References

Quantification of Jalaric acid: a comparison of different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Jalaric Acid: An Overview of Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This compound, a key terpenic acid component of shellac resin, plays a significant role in the chemical and physical properties of this natural polymer.[1] Accurate quantification of this compound is crucial for quality control of shellac-based products in the pharmaceutical, food, and cosmetic industries, as well as in the conservation of cultural heritage. This guide provides an objective comparison of potential analytical methods for the quantification of this compound.

While direct comparative studies with comprehensive validation data for this compound are not extensively available in current literature, this document outlines the most relevant and applicable analytical techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). A conceptual overview of UV-Vis Spectrophotometry is also provided as a simpler, alternative approach. The performance data presented is based on validated methods for similar organic and terpenic acids, offering a reliable benchmark for researchers developing and validating their own assays for this compound.

Method Comparison at a Glance

The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography, particularly when coupled with Mass Spectrometry (HPLC-MS), offers high specificity and sensitivity for complex matrices. High-Performance Thin-Layer Chromatography provides a high-throughput and cost-effective alternative for routine analysis. UV-Vis Spectrophotometry, while less specific, can be a rapid and accessible method for preliminary or screening purposes.

Data Presentation: Illustrative Performance of Analytical Methods for Organic Acid Quantification

The following table summarizes typical performance characteristics for HPLC and HPTLC methods based on published data for other organic acids. These values serve as a benchmark for what can be expected when developing and validating a quantitative method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (r²) > 0.99> 0.99
Linear Range Typically in the µg/mL rangeTypically in the ng/spot range
Limit of Detection (LOD) 0.1 - 2.0 µg/mL20 - 50 ng/spot
Limit of Quantification (LOQ) 0.4 - 6.0 µg/mL70 - 170 ng/spot
Accuracy (% Recovery) 95 - 110%98 - 102%
Precision (%RSD) < 5%< 3%

Note: The data presented in this table is illustrative and compiled from various sources on the quantification of different organic acids. Actual performance parameters for a this compound assay must be determined through method-specific validation.

Experimental Workflows and Signaling Pathways

A generalized workflow for the quantification of this compound from a sample matrix such as shellac is depicted below. The process begins with sample preparation to extract and isolate the analyte, followed by analysis using a chosen chromatographic or spectrophotometric technique, and concludes with data processing and quantification.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Shellac Sample Dissolution Dissolution in Methanol Sample->Dissolution Hydrolysis Alkaline Hydrolysis (optional, to free esterified acids) Dissolution->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction HPLC HPLC / HPLC-MS Extraction->HPLC High Specificity HPTLC HPTLC Extraction->HPTLC High Throughput UV_Vis UV-Vis Spectrophotometry (with derivatization) Extraction->UV_Vis Low Specificity Detection Peak Detection & Integration / Absorbance Measurement HPLC->Detection HPTLC->Detection UV_Vis->Detection Calibration Calibration Curve from Standards Detection->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Below are detailed representative methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and should be optimized and validated for the specific sample matrix and instrumentation used.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This protocol is adapted from a method for the characterization of shellac resin and can be optimized for quantitative analysis.[2][3][4]

1. Sample Preparation:

  • Dissolve approximately 0.5 mg of the shellac sample in 400 µL of methanol.

  • Heat the mixture at 40°C for 1 hour to ensure complete dissolution.

  • Centrifuge the solution to pellet any insoluble material.

  • Transfer the supernatant to an appropriate vial for analysis.

2. HPLC-MS Parameters:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: linear gradient to 90% B

    • 30-35 min: hold at 90% B

    • 35-40 min: return to 10% B and equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: A Quadrupole-Time of Flight (Q-ToF) mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Monitor for the deprotonated molecule [M-H]⁻ of this compound.

3. Quantification:

  • Prepare a series of standard solutions of pure this compound in methanol at known concentrations.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample as described in the HPLC sample preparation section.

2. HPTLC Parameters:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the standard and sample solutions as bands of a specified width (e.g., 6 mm) using an automated TLC applicator.

  • Mobile Phase: A suitable solvent system should be developed. A potential starting point for terpenic acids could be a mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Densitometric Analysis:

    • Dry the plate after development.

    • Scan the plate with a densitometer in absorbance mode. The detection wavelength should be optimized for this compound (a general starting point for organic acids is around 210-254 nm).

    • For visualization, the plate can be derivatized with a suitable reagent if necessary.

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standard spots against the amount applied.

  • Calculate the amount of this compound in the sample spot from the calibration curve.

UV-Vis Spectrophotometry (Conceptual Approach)

This method relies on the chemical derivatization of the aldehyde group in this compound to form a colored product.

1. Principle:

  • This compound, being an aldehydic acid, can react with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium.[5]

  • This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is a colored compound.

  • The intensity of the color, which is proportional to the concentration of the aldehyde, can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the derivative.

2. Generalized Workflow:

  • Prepare the sample extract.

  • React a known volume of the sample with an excess of the DNPH reagent under acidic conditions.

  • After the reaction is complete, measure the absorbance of the solution.

  • Quantify the this compound concentration by comparing the absorbance to a calibration curve prepared with this compound standards.

3. Considerations:

  • This method is not specific to this compound and will detect any other aldehydes present in the sample matrix. Therefore, a prior separation or purification step may be necessary for accurate quantification.[6]

References

Safety Operating Guide

Navigating the Disposal of Jalaric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential information on the operational and disposal procedures for Jalaric acid, a bioactive chemical used in various research applications.

General Safety and Handling Precautions

Prior to handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for guidance. The following are general best practices that should be observed:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. Clean the affected area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

This compound Disposal Protocol

The primary principle for the disposal of any research chemical lacking a detailed SDS is to manage it as a chemical waste product in accordance with local, state, and federal regulations.

Step 1: Waste Characterization

Before initiating disposal, the waste must be accurately characterized. Determine if the this compound is in its pure form, mixed with solvents, or contaminated with other substances. This classification is critical for determining the appropriate disposal route.

Step 2: Containerization and Labeling

Place this compound waste into a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.

Step 3: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.

Step 4: Professional Disposal

The final and most critical step is to arrange for the disposal of the this compound waste through your institution's EHS office or a licensed professional waste disposal service. Provide them with all available information about the compound. Never dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates a general workflow for making decisions regarding the disposal of a laboratory chemical like this compound, for which a detailed SDS is not available.

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and guidance provided by your institution's Environmental Health and Safety department. The absence of comprehensive hazard data for this compound necessitates a cautious and conservative approach to its handling and disposal.

References

Essential Safety and Logistical Information for Handling Jalaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe handling and disposal of Jalaric acid, a component of lac resin, to researchers, scientists, and drug development professionals.[1][2][3] The following information is based on general best practices for handling solid organic acids in a laboratory setting, in the absence of a specific Safety Data Sheet.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. Additional protection may be necessary based on the specific experimental conditions and quantities being used.

Protection Type Required PPE Specifications
Eye and Face Protection Safety goggles with side shields or a face shieldMust be worn at all times when handling this compound to protect against splashes and dust.[4][5][6]
Skin Protection Nitrile or butyl rubber glovesGloves should be inspected for tears or holes before use.[6]
Laboratory coatA fully fastened lab coat is required to protect against skin contact.[4][5]
Closed-toe shoesFootwear must cover the entire foot.[5]
Respiratory Protection N95 mask or respiratorRecommended when handling powdered this compound to prevent inhalation of dust particles.[6]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory environment.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5] A spill kit appropriate for solid acids should also be available.[4]

Handling and Use
  • Weighing: When weighing solid this compound, use a balance inside the fume hood or in a designated weighing enclosure to contain any dust.

  • Dissolving: When preparing solutions, always add the this compound powder to the solvent, not the other way around, to prevent splashing.[5]

  • Heating: If heating is required, use a water bath or a heating mantle with a stirrer to ensure even temperature distribution and avoid localized overheating.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[7] The container should be clearly labeled.

Waste Disposal
  • Collection: All this compound waste, including contaminated PPE and weighing papers, should be collected in a designated, labeled hazardous waste container.

  • Neutralization: For small quantities of acidic waste, neutralization with a weak base such as sodium bicarbonate can be performed in a fume hood.[8][9] The pH should be adjusted to a neutral range (between 6 and 8) before disposal.

  • Disposal: Dispose of neutralized aqueous solutions down the drain with copious amounts of water, in accordance with local regulations.[10][11] Solid waste must be disposed of through the institution's hazardous waste management program.[11]

Waste Type Disposal Procedure
Solid this compound Waste Collect in a labeled hazardous waste container for pickup by the institution's waste management service.
Contaminated Labware Rinse with a suitable solvent, collect the rinsate as hazardous waste, and then wash the labware.
Aqueous this compound Solutions Neutralize with a weak base to a pH of 6-8, then dispose of down the drain with plenty of water, following institutional guidelines.[10][11]
Contaminated PPE Place in a designated hazardous waste bag for disposal.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a solution of this compound.

  • Don appropriate PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Prepare the work area: Ensure the fume hood is operational and the work surface is clean and uncluttered.

  • Weigh the this compound: Place a weighing paper on the analytical balance inside the fume hood and tare the balance. Carefully weigh the desired amount of this compound powder.

  • Prepare the solvent: Measure the required volume of the desired solvent (e.g., DMSO, water) in a graduated cylinder and transfer it to a beaker.[7]

  • Dissolve the this compound: Slowly add the weighed this compound to the solvent while stirring with a magnetic stir bar.

  • Ensure complete dissolution: Continue stirring until all the solid has dissolved. Gentle heating may be applied if necessary.

  • Label the solution: Clearly label the beaker with the name of the solution, its concentration, the date, and your initials.

  • Clean the work area: Wipe down the work surface in the fume hood and properly dispose of any waste.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Prepare Solvent Prepare Solvent Weigh this compound->Prepare Solvent Dissolve this compound Dissolve this compound Prepare Solvent->Dissolve this compound Neutralize Waste Neutralize Waste Dissolve this compound->Neutralize Waste Dispose of Waste Dispose of Waste Neutralize Waste->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area Remove PPE Remove PPE Clean Work Area->Remove PPE

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response plan for this compound incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jalaric acid
Reactant of Route 2
Jalaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.